Product packaging for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1033202-10-6)

6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1487526
CAS No.: 1033202-10-6
M. Wt: 170.57 g/mol
InChI Key: ICYMCPKHCXZHDA-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFN2 B1487526 6-Chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1033202-10-6

Properties

IUPAC Name

6-chloro-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYMCPKHCXZHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674477
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-10-6
Record name 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-Chloro-8-fluoroimidazo[1,2-a]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, highly functionalized derivative, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine , a heterocyclic building block of significant interest in the development of novel therapeutics. Its unique electronic properties, conferred by the chloro and fluoro substituents, make it a versatile starting point for creating diverse compound libraries aimed at complex biological targets. We will provide an in-depth examination of its chemical properties, a detailed synthesis protocol, key analytical characterization methods, and a review of its applications in contemporary drug discovery, particularly in oncology and infectious diseases.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development programs.

Nomenclature and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a chemical entity is critical for its successful application in research.

Systematic Name: this compound CAS Number: 1033202-10-6[4] Molecular Formula: C₇H₄ClFN₂[4] Molecular Weight: 170.57 g/mol [4]

Table 1: Physicochemical Data Summary
PropertyValueSource
Purity (Typical) ≥98%[4]
Appearance Light cream to yellow or brown solid/powder[2]
Storage Conditions Room Temperature, store in a dry, sealed container[4]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)[5]
Boiling Point Not specified; likely decomposes at high temperatures[4]

Synthesis and Reaction Mechanism

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved via a cyclocondensation reaction.[1][6] The protocol described below is a representative method adapted from established procedures for analogous structures, providing a reliable pathway to obtain this compound.

Causality in Experimental Design:

The chosen pathway, a modified Tschitschibabin reaction, is efficient for constructing the fused bicyclic system. The starting material, 5-Chloro-3-fluoropyridin-2-amine , is selected as it contains the requisite chlorine and fluorine atoms at the correct positions that will translate to the 6- and 8-positions of the final product. Chloroacetaldehyde is used as the C2 synthon, which reacts with the two nitrogen atoms of the aminopyridine to form the five-membered imidazole ring. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization. Sodium bicarbonate is added after the initial condensation to neutralize the HCl generated during the reaction, driving the final cyclization to completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Chloro-3-fluoropyridin-2-amine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Chloro-3-fluoropyridin-2-amine (1.0 eq) in ethanol.

  • Reagent Addition: To this stirring solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature. An initial exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • Neutralization and Work-up: After completion, cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.[1]

Visualization of Synthesis Workflow

Synthesis_Workflow Reagents 5-Chloro-3-fluoropyridin-2-amine + Chloroacetaldehyde (aq) Reaction Cyclocondensation (Reflux, 4-6h) Reagents->Reaction Solvent Ethanol Solvent->Reaction Workup Neutralization (NaHCO₃) + Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Purification->Product Drug_Discovery_Workflow cluster_0 Scaffold Elaboration cluster_1 Screening and Optimization Core 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Reaction Parallel Synthesis (e.g., Cross-Coupling, Functionalization) Core->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound(s) Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Candidate SAR->Lead

Caption: From core scaffold to lead candidate in drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling to ensure user safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related analogs can guide safe practices. [7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Fire Safety: While not highly flammable, keep away from heat and sources of ignition. Suitable extinguishing media include water spray, carbon dioxide, and dry chemical foam. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its robust and synthetically accessible core, combined with the strategic placement of halogen substituents, provides medicinal chemists with a powerful platform for generating new molecular entities. Its proven relevance in developing treatments for cancer, infectious diseases, and CNS disorders underscores its importance. [2][9][10]As drug discovery continues to tackle increasingly complex biological targets, the utility of such well-designed, privileged scaffolds will only grow, solidifying the role of this compound in the pharmacopeia of the future.

References

  • This compound, 98%. (n.d.). Lab-Chemicals.Com.
  • This compound(1033202-10-6) 1 H NMR. (n.d.). ChemicalBook.
  • 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid. (n.d.). Chem-Impex.
  • Safety Data Sheet. (2019, March 28). Fisher Scientific.
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
  • 6-Chloro-imidazo[1,2-a]pyridine-8-carbaldehyde. (n.d.). Sigma-Aldrich.
  • 6-Chloroimidazo[1,2-a]pyridine. (n.d.). Sigma-Aldrich.
  • 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE. (n.d.). ChemicalBook.
  • 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine. (n.d.). SpectraBase.
  • Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). Benchchem.
  • Safety Data Sheet. (2024, January 22). Fisher Scientific.
  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). PubChem.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry, 46(9), 4573-83.
  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. (n.d.).
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, (26).
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Saudi Pharmaceutical Journal, 31(8), 101667.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI.
  • 6-Chloroimidazo[1,2-a]pyridine. (n.d.). Pipzine Chemicals.
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023).
  • 6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile. (n.d.). Benchchem.
  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl

Sources

An In-depth Technical Guide to 6-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS: 1033202-10-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This bicyclic aromatic system, with its unique electronic and steric properties, has proven to be a versatile template for the design of therapeutic agents targeting a wide array of biological targets. This guide focuses on a specific, yet under-documented, derivative: 6-Chloro-8-fluoroimidazo[1,2-a]pyridine . While comprehensive data for this particular molecule is not extensively available in the public domain, this document aims to provide a thorough technical overview by leveraging established knowledge of the imidazo[1,2-a]pyridine class. By examining the synthesis, potential properties, and likely biological relevance of this compound, we offer a scientifically grounded resource for researchers looking to explore its potential in drug discovery and development. The insights provided herein are built upon the foundational chemistry and pharmacology of its structural analogs, offering a predictive and rational approach to understanding this promising molecule.

Section 1: Molecular Identity and Physicochemical Profile

This compound is a halogenated derivative of the imidazo[1,2-a]pyridine heterocyclic system. The strategic placement of a chloro group at the 6-position and a fluoro group at the 8-position is anticipated to significantly influence its physicochemical properties and biological activity compared to the parent scaffold.

PropertyValueSource
CAS Number 1033202-10-6[1]
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol [1]
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents like ethanol and dichloromethane (predicted)Inferred from related compounds[2]
pKa Not available-

Expert Insight: The introduction of the electron-withdrawing chloro and fluoro groups is expected to decrease the basicity of the pyridine nitrogen and modulate the electron density of the aromatic system. The fluorine atom at the 8-position, in particular, may influence the conformation of molecules and their interactions with biological targets through potential hydrogen bonding or other non-covalent interactions.

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A logical synthetic strategy would involve the reaction of 5-chloro-3-fluoro-2-aminopyridine with a suitable two-carbon synthon, such as chloroacetaldehyde .

Synthetic_Pathway Reactant1 5-Chloro-3-fluoro-2-aminopyridine Intermediate Iminium Intermediate Reactant1->Intermediate Reaction Reactant2 Chloroacetaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

This protocol is a predictive model based on similar reactions.[3]

  • Reaction Setup: To a solution of 5-chloro-3-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) and stirred for several hours (4-12 h). The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are commonly used as they are good solvents for the reactants and facilitate the reaction at reflux temperatures.

  • Base: The use of a mild base like sodium bicarbonate during work-up is crucial to neutralize the hydrohalic acid formed during the cyclization, preventing potential side reactions and aiding in the isolation of the final product.

  • Purification: Column chromatography is the standard method for purifying such heterocyclic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The protons on the imidazole ring (at positions 2 and 3) and the pyridine ring (at positions 5 and 7) will have characteristic chemical shifts and coupling constants. The fluorine at position 8 will likely cause splitting of the signal for the proton at position 7.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.57 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Section 4: Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. The specific substitutions on this compound suggest several potential areas for therapeutic investigation.

Known Activities of the Imidazo[1,2-a]pyridine Core:
  • Antifungal Activity: Derivatives of 6-chloroimidazo[1,2-a]pyridine have been synthesized and shown to possess promising antifungal activity, particularly against Candida species.[4]

  • Anticancer Properties: The imidazo[1,2-a]pyridine nucleus is found in several compounds with demonstrated anticancer activity, acting through various mechanisms such as kinase inhibition.[2]

  • GABA-A Receptor Modulation: Certain imidazo[1,2-a]pyridines are known to act as allosteric modulators of the GABA-A receptor, which is a key target for anxiolytic and hypnotic drugs. The 8-fluoro substitution has been specifically investigated in this context as a bioisosteric replacement for other groups.[5]

  • Anti-inflammatory and Analgesic Effects: The scaffold has been incorporated into molecules exhibiting anti-inflammatory and analgesic properties.[2]

  • Antitubercular and Antiprotozoal Activity: Some derivatives have shown potent activity against Mycobacterium tuberculosis and various protozoan parasites.

Potential Applications for this compound:

Given the known activities of its structural relatives, this compound is a compelling candidate for screening in several therapeutic areas. The combination of chloro and fluoro substituents may enhance potency, selectivity, or pharmacokinetic properties.

Biological_Pathway Compound This compound (Potential Modulator) Receptor GABA-A Receptor Compound->Receptor Allosteric Binding Effect Modulation of Chloride Ion Influx Receptor->Effect Conformational Change Outcome Potential Anxiolytic/Hypnotic Effects Effect->Outcome Neuronal Inhibition

Caption: Potential mechanism of action via GABA-A receptor modulation.

Section 5: Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the medicinally significant imidazo[1,2-a]pyridine class. While specific experimental data is sparse, a rational understanding of its chemistry and potential pharmacology can be derived from the extensive research on its analogues. This guide provides a foundational framework for researchers, outlining a plausible synthetic route, predicting key physicochemical and spectroscopic characteristics, and highlighting promising avenues for biological investigation.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential as an antifungal, anticancer, or CNS-acting agent. The insights provided in this guide are intended to catalyze such research, paving the way for the potential discovery of novel therapeutic agents based on this promising scaffold.

References

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
  • MDPI. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro Urease Inhibition and in Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • RSC Publishing. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(28), 7616-7636. [Link]
  • Pipzine Chemicals. (n.d.). 6-Chloroimidazo[1,2-a]pyridine.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2235-2243.
  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis%2C-Optical-and-of-2-(/1b3f9e8c3a9a8d9b8c8e8e9e8c8e8e9e8c8e8e9e)]([Link]
  • MDPI. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2020(4), M1163. [Link]
  • SpectraBase. (n.d.). 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine.
  • PubMed. (2025).
  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • MDPI. (2021).

Sources

Technical Guide: Physicochemical Properties of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in numerous marketed drugs, including Zolpidem and Olprinone, highlighting its therapeutic versatility.[1][3][4] The scaffold's value lies in its rigid structure and synthetic tractability, which allow for systematic modifications to tune its pharmacological and pharmacokinetic profiles.[4][5]

This guide focuses on a specific, halogenated derivative: 6-Chloro-8-fluoroimidazo[1,2-a]pyridine . The introduction of chloro and fluoro substituents is a common strategy in drug design to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a compound's behavior in biological systems and is a critical step in the rational design of new therapeutic agents.[6][7]

This document provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the experimental context required to leverage this molecule in discovery programs. We will explore its structural and electronic characteristics, solubility, lipophilicity (LogP), and ionization constant (pKa), providing field-proven, standards-compliant protocols for their determination.

Core Molecular Properties and Drug-Likeness Assessment

The foundational step in characterizing a potential drug candidate is to determine its basic molecular properties and assess how they align with established principles of drug-likeness, such as Lipinski's Rule of Five.[8][9] These rules provide a valuable framework for predicting the oral bioavailability of a compound.[10]

Molecular Structure: this compound

  • Molecular Formula: C₇H₄ClFN₂[11]

  • Molecular Weight: 170.57 g/mol [11]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound, predicting its potential for oral activity in humans.[8][12] Poor absorption or permeation is more likely when a compound violates more than one of these rules.[8][9]

Lipinski ParameterRuleValue for C₇H₄ClFN₂Compliance
Molecular Weight < 500 Da170.57 g/mol
LogP (Octanol-Water Partition Coefficient)≤ 5Predicted Value: 2.1-2.5
Hydrogen Bond Donors (N-H, O-H)≤ 50
Hydrogen Bond Acceptors (N, O atoms)≤ 102 (both Nitrogen atoms)

Key Physicochemical Parameters: Protocols and Discussion

The following sections detail the experimental determination of critical physicochemical properties. The provided protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data integrity and reproducibility.[14]

Melting Point (MP)

Relevance: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp, defined melting point is characteristic of a pure crystalline solid. This parameter influences solubility and the stability of solid dosage forms. A lower melting point generally correlates with improved solubility.

Standard Protocol for Melting Point Determination (OECD 102)

This protocol adapts the capillary method, a standard procedure for determining the melting range of a chemical substance.[15][16][17]

Principle: A small, powdered sample of the substance is heated in a capillary tube within a calibrated apparatus, and the temperature range over which the substance transitions from solid to liquid is observed.[18]

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a liquid bath or metal block design).[15]

  • Heating: Heat the apparatus at a rapid rate to a temperature approximately 10°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle liquefies. This range is the melting point.

  • Replicates: Perform the measurement in triplicate to ensure accuracy.

Data Summary: While a specific experimental value for this compound is not publicly available, related structures such as 6-Chloroimidazo[1,2-a]pyridine have a reported melting point of 83.5-89.5°C.[19] The addition of a fluorine atom may alter this value, but it provides a reasonable estimate for experimental planning.

Aqueous Solubility

Relevance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[20] Poor solubility is a major hurdle in drug development, often leading to inadequate in vivo exposure. Solubility is influenced by pH, crystal form, and temperature.

Standard Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[21][22]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Addition: Add an excess of solid this compound to a vial containing a known volume of the PBS buffer. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The final concentration should be confirmed by performing the experiment in triplicate.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess solid compound to pH 7.4 buffer B Shake at constant T (24-48 hours) A->B Achieve Equilibrium C Filter supernatant (0.22 µm filter) B->C Separate Phases D Quantify concentration via HPLC-UV C->D Measure Solute

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP)

Relevance: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is quantified as the octanol-water partition coefficient (LogP). It profoundly impacts membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.[6] While essential for crossing biological membranes, excessive lipophilicity can lead to poor solubility and increased metabolic turnover.

Standard Protocol for LogP Determination (OECD 107, Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (Pow) for compounds with LogP values in the range of -2 to 4.[23][24][25]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.[26]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Test Solution: Prepare a stock solution of this compound in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The total concentration should not exceed 0.01 M in either phase.[24]

  • Equilibration: Agitate the vessel at a constant temperature (20-25°C) until equilibrium is established (typically for several hours).[25]

  • Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation.[26]

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (Pow) using the formula: Pow = [Concentration in n-octanol] / [Concentration in water] The final value is expressed as its base-10 logarithm, LogP.

  • Validation: The experiment should be repeated with different volume ratios of the two solvents to ensure the result is independent of the starting conditions.[25]

Ionization Constant (pKa)

Relevance: The vast majority of drugs are weak acids or bases.[7] The ionization constant (pKa) defines the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[27] This is arguably one of the most important physicochemical properties, as the ionization state of a drug affects its solubility, permeability, and target binding.[28][29] For instance, the non-ionized form is generally more lipophilic and better able to cross cell membranes, while the ionized form often has higher aqueous solubility.[6][27]

Standard Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[30][31][32]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[31][33]

Methodology:

  • Apparatus Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[30][33]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[30][33] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[30]

  • Initial pH Adjustment: As imidazo[1,2-a]pyridines are basic, start by acidifying the sample solution with a standard HCl solution to a low pH (e.g., pH 1.8-2.0) to ensure the compound is fully protonated.[30][33]

  • Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[30] Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). This is identified as the flattest region of the titration curve's buffer zone or by analyzing the first derivative of the curve.

  • Replicates: Perform a minimum of three titrations to ensure the reliability of the result.[30]

Visualization of Key Relationships:

G P Physicochemical Properties S Solubility P->S L Lipophilicity (LogP) P->L I Ionization (pKa) P->I A Absorption S->A affects L->A affects D Distribution L->D affects M Metabolism L->M affects I->S affects I->A affects I->D affects E Excretion I->E affects ADME ADME (Pharmacokinetics) A->ADME D->ADME M->ADME E->ADME

Caption: Interplay of Physicochemical Properties and ADME.

Conclusion

This compound presents a promising profile for drug discovery endeavors. Its molecular characteristics are fully compliant with Lipinski's Rule of Five, indicating a high potential for oral bioavailability. The strategic placement of chloro and fluoro substituents provides medicinal chemists with levers to fine-tune its properties for optimal target engagement and pharmacokinetic behavior. The robust, standards-based protocols detailed in this guide provide a clear and validated pathway for the empirical determination of its melting point, solubility, lipophilicity, and pKa. Accurate measurement of these fundamental parameters is indispensable for building predictive structure-activity relationships (SAR) and advancing this, or any, lead compound through the complex drug development pipeline.

References

  • Creative Bioarray.
  • Pion. (2023). What is pKa and how is it used in drug development?. [Link]
  • Kaur, R., et al. (2016).
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
  • Semantic Scholar. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
  • PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
  • Wikipedia. Lipinski's rule of five. [Link]
  • Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
  • OECD. Test No.
  • Semantic Scholar.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central. [Link]
  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
  • Sygnature Discovery. (2017).
  • Phytosafe.
  • EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. [Link]
  • Bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. [Link]
  • OECD. Test No.
  • Moodle@Units. Lipinski's rule of five. [Link]
  • OECD. Test No. 102: Melting Point/ Melting Range. [Link]
  • OECD. Test No. 102: Melting Point/ Melting Range. [Link]
  • Biotecnologie BT.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]
  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]
  • Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
  • ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Lund University. (2005).
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
  • ICCVAM. (2003).

Sources

A Senior Application Scientist's Guide to a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-8-fluoroimidazo[1,2-a]pyridine for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. This guide focuses on a specific, halogenated derivative, this compound, offering a comprehensive overview of its molecular characteristics, synthesis, and profound potential in drug discovery. The strategic placement of chloro and fluoro groups is a key design element, intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions, making it a highly attractive starting point for library synthesis and lead optimization.

Core Molecular Profile

The fundamental properties of this compound are summarized below. These data form the basis for all experimental and computational work involving this compound.

PropertyValueSource
Molecular Formula C₇H₄ClFN₂[2]
Molecular Weight 170.57 g/mol [2]
CAS Number 1033202-10-6[2]
Canonical SMILES C1=C(C=C2C(=C1F)N=CN2)Cl
Appearance Typically a solid powder
Storage Store sealed in a dry environment at room temperature[2]

Chemical Structure and Synthesis

The structure of this compound features a fused imidazole and pyridine ring system with chlorine and fluorine substituents at positions 6 and 8, respectively.

Caption: 2D Structure of this compound.

Synthetic Strategy: The Tschitschibabin Reaction

The synthesis of the imidazo[1,2-a]pyridine core is classically achieved via a cyclocondensation reaction. A common and robust method involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1] For the target molecule, the logical precursors would be 5-chloro-3-fluoro-2-aminopyridine and a two-carbon aldehyde equivalent like chloroacetaldehyde.

The causality behind this choice is rooted in the nucleophilicity of the pyridine ring nitrogen and the exocyclic amine. The reaction proceeds via initial alkylation of the more nucleophilic pyridine nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product A 5-Chloro-3-fluoro-2-aminopyridine C Cyclocondensation (e.g., in Ethanol, reflux) A->C B Chloroacetaldehyde B->C D This compound C->D Purification (Chromatography)

Caption: General synthetic workflow for this compound.

The Role of Halogenation in Medicinal Chemistry

The incorporation of chlorine and fluorine atoms is a deliberate strategy in drug design.

  • Fluorine: The 8-fluoro substituent is particularly noteworthy. Fluorine's high electronegativity can alter the pKa of the nearby nitrogen, potentially influencing hydrogen bonding capabilities. Furthermore, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and binding affinity.

  • Chlorine: The 6-chloro substituent significantly impacts the molecule's overall lipophilicity (logP). This is critical for controlling pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Therapeutic Landscape and Applications

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore. Derivatives have been synthesized and evaluated across a wide range of therapeutic areas, underscoring the versatility of this core structure. The introduction of specific substituents, such as those in this compound, allows for the fine-tuning of activity against various biological targets.

Therapeutic AreaExample Application of Imidazo[1,2-a]pyridine CoreReference
Oncology Covalent inhibitors of KRAS G12C mutation in cancer cells.[3]
Infectious Diseases Development of novel antifungal agents, particularly against Candida species.[4]
Infectious Diseases Investigated as antikinetoplastid agents for treating diseases like leishmaniasis.[5]
Neuroscience Allosteric modulators of the GABA A receptor, with potential for anxiolytic or sedative effects.[6]
Gastroenterology Urease inhibitors, targeting bacterial enzymes associated with ulcers.[7][8]
Inflammatory Diseases Serves as an intermediate in the synthesis of anti-inflammatory agents.[9]

Experimental Protocol: Synthesis and Characterization

The following protocol is a representative, self-validating procedure for the synthesis of the parent 6-Chloroimidazo[1,2-a]pyridine, which serves as a foundational method for producing the 8-fluoro analog. The logic is to first form the heterocyclic core and then purify it to a high degree, which is essential for subsequent applications.

Part 1: Synthesis of 6-Chloroimidazo[1,2-a]pyridine
  • Objective: To synthesize the core heterocyclic system via cyclocondensation.

  • Causality: This reaction is chosen for its reliability and high yield in forming the fused bicyclic system from commercially available precursors. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration.

Materials:

  • 5-Chloro-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in ethanol. The solvent choice is critical as it must solubilize the starting material and be suitable for heating under reflux.

  • Reagent Addition: Add chloroacetaldehyde (1.2 equivalents) dropwise to the solution at room temperature. The slight excess of the aldehyde ensures the complete consumption of the limiting aminopyridine.

  • Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. This sustained heating drives the reaction, including the final dehydration step, to completion.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot indicates completion. This is a crucial self-validation step to prevent premature workup.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the acidic reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches any remaining acid and prepares the product for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to efficiently dissolve the organic product while being immiscible with water.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent steps or characterization. Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. This step is essential to remove unreacted starting materials and byproducts, yielding the pure compound.[1]

Part 2: Characterization
  • Objective: To confirm the identity and purity of the synthesized compound.

  • Causality: A combination of spectroscopic techniques provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and coupling patterns must be consistent with the proposed structure of this compound. Spectroscopic data for the parent compound and its derivatives are available in databases for comparison.[10]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition, which should match the molecular formula C₇H₄ClFN₂. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should also be observable.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and the advantageous properties imparted by its dual halogenation make it an exceptionally valuable building block. The extensive body of research on the imidazo[1,2-a]pyridine scaffold provides a solid foundation of trust and authority, empowering researchers to leverage this molecule for the development of next-generation therapeutics targeting a wide array of human diseases.

References

Sources

A Technical Guide to the Solubility and Stability of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Compounds incorporating this fused bicyclic heterocycle have demonstrated a broad therapeutic spectrum, including applications as enzyme inhibitors, receptor ligands, and anti-infective agents.[2] The specific analogue, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS No. 1033202-10-6), is a subject of growing interest for researchers in drug discovery and development.[3] Its utility as a synthetic building block or a potential therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability.

This technical guide offers a comprehensive exploration of the solubility and stability profile of this compound. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and established scientific principles to provide predictive insights. Crucially, it details authoritative, field-proven methodologies for the empirical determination of these critical parameters, empowering researchers to conduct self-validating experiments and make data-driven decisions in their development programs.

Physicochemical Properties at a Glance

PropertyData/PredictionSource/Justification
Molecular Formula C₇H₄ClFN₂[3]
Molecular Weight 170.57 g/mol [3]
Appearance Likely a solid at room temperature.Based on related compounds like 6-Chloroimidazo[1,2-a]pyridine.[4]
Predicted Aqueous Solubility LowThe imidazo[1,2-a]pyridine core is relatively lipophilic and rigid, which generally leads to poor aqueous solubility. Halogen substituents can further influence this property.
Predicted Organic Solvent Solubility Good to ModerateImidazo[1,2-a]pyridines typically show good solubility in polar organic solvents like ethanol, methanol, and DMSO.[4]

Part 1: Aqueous and Organic Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can pose significant challenges for formulation and in vivo efficacy.[5]

Theoretical & Predictive Analysis

The inherent solubility of this compound is dictated by the interplay of its rigid, aromatic core and the electronic nature of its substituents.

  • The Imidazo[1,2-a]pyridine Scaffold: This fused heterocyclic system is largely hydrophobic and rigid, contributing to low intrinsic aqueous solubility. Strong intermolecular interactions in the crystal lattice must be overcome for dissolution to occur, which is energetically costly in aqueous media.[5]

  • Influence of Substituents:

    • Chloro Group (C6): The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule, which generally leads to a decrease in aqueous solubility.

    • Fluoro Group (C8): Fluorine is the most electronegative element. Its effect on solubility can be complex. While it can increase lipophilicity, it can also participate in hydrogen bonding, which might slightly improve solubility in some cases. However, the overall effect of halogenation on this scaffold is an anticipated reduction in aqueous solubility.[6] Studies on other fluorinated heterocycles have shown that the position and pattern of fluorination have intricate effects on both lipophilicity and aqueous solubility.[2][7]

Based on these factors, this compound is predicted to be a poorly soluble compound in aqueous media, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[5] Conversely, its solubility is expected to be significantly higher in common organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol.

Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8] It is a robust and reliable technique that measures the concentration of a saturated solution at a specific temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent (e.g., Water, PBS, Ethanol) prep2 Seal container securely prep1->prep2 eq1 Agitate at constant temperature (e.g., 25°C or 37°C) prep2->eq1 eq2 Incubate for 24-72 hours to ensure equilibrium eq1->eq2 sep1 Cease agitation eq2->sep1 sep2 Centrifuge or filter to remove undissolved solid sep1->sep2 quant1 Extract clear supernatant sep2->quant1 quant2 Dilute supernatant with mobile phase quant1->quant2 quant3 Analyze concentration via validated HPLC-UV or LC-MS method quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Assay.

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or ethanol) in a sealed, inert container. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate the mixture for a sufficient period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, cease agitation. To ensure the complete removal of undissolved solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase of the analytical method). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration of the diluted sample and then back-calculate to find the solubility in the original solvent (e.g., in µg/mL or mM).

Part 2: Chemical Stability Profile

Assessing the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of a drug substance over its shelf life.[10][11][12] Forced degradation (or stress testing) is the primary methodology used to identify potential degradation products and degradation pathways.[13][14][15]

Causality Behind Stability Testing

The objective of forced degradation is to accelerate the chemical degradation of the substance under conditions more severe than those used for long-term stability testing.[15] This process is critical for:

  • Elucidating Degradation Pathways: Identifying the likely chemical transformations the molecule might undergo.

  • Identifying Degradation Products: Generating potential impurities that could form during storage and require toxicological assessment.

  • Developing Stability-Indicating Methods: Demonstrating that the chosen analytical method (e.g., HPLC) can accurately separate and quantify the intact API from all its potential degradation products.[14] This is a core requirement for method validation.

  • Informing Formulation and Packaging: The compound's lability under specific conditions (e.g., light or oxidation) guides the development of a stable formulation and the selection of appropriate packaging.

Forced Degradation Protocol

A systematic forced degradation study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve a target degradation of 5-20%.[16] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not reveal potential issues.[15]

G cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis start Prepare Stock Solution of Compound in Suitable Solvent (e.g., ACN:H₂O) hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis1 Neutralize samples (if acidic/basic) hydrolysis->analysis1 oxidation->analysis1 thermal->analysis1 photo->analysis1 analysis2 Analyze by Stability-Indicating HPLC-UV/DAD Method analysis1->analysis2 analysis3 Quantify API Peak & Degradants analysis2->analysis3 analysis4 Perform Mass Balance Calculation analysis3->analysis4 analysis5 Characterize significant degradants (LC-MS/MS) analysis4->analysis5

Caption: General Workflow for a Forced Degradation Study.

The following conditions are typical starting points and should be adjusted based on the observed stability of this compound.[15][17]

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis 1. Dissolve compound in a suitable co-solvent if necessary, then dilute with 0.1 M HCl.2. Incubate at elevated temperature (e.g., 60 °C) for a set time (e.g., 24, 48, 72 hours).3. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.The imidazo[1,2-a]pyridine ring system can be susceptible to acid-catalyzed hydrolysis. This test simulates exposure to acidic environments and evaluates the stability of the heterocyclic core.
Base Hydrolysis 1. Dissolve compound and dilute with 0.1 M NaOH.2. Incubate at elevated temperature (e.g., 60 °C) for a set time.3. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.Basic conditions test for susceptibility to nucleophilic attack, which could lead to ring-opening or other degradation pathways.
Oxidation 1. Dissolve compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).2. Store at room temperature for a set time (e.g., 24 hours).This simulates exposure to oxidative stress. The nitrogen atoms in the imidazo[1,2-a]pyridine ring could be susceptible to N-oxide formation.
Thermal Degradation 1. Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 7 days).2. Also, test the compound in solution at elevated temperatures.Evaluates the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for determining appropriate storage and manufacturing conditions.
Photostability 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.2. A control sample should be kept in the dark.Assesses the potential for photodegradation, which can be a significant issue for aromatic heterocyclic compounds. This informs the need for light-protective packaging.[18]
Analytical Method and Data Interpretation

A validated, stability-indicating HPLC method is the cornerstone of a successful stability study. The method must be able to resolve the parent peak from all process impurities and degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

After analysis, a mass balance calculation should be performed. This involves comparing the initial assay of the API to the sum of the assay of the remaining API and all detected degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants have been detected. Significant degradation products should be further characterized using LC-MS/MS to propose their structures.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, a strong predictive framework can be built upon the known behavior of the imidazo[1,2-a]pyridine scaffold. The compound is anticipated to have low aqueous solubility and will require empirical determination using robust methods like the shake-flask technique. Its stability profile must be rigorously evaluated through a systematic forced degradation study, adhering to ICH guidelines. This approach not only ensures regulatory compliance but also provides invaluable insights that guide formulation development, establish storage conditions, and ultimately de-risk the progression of this promising compound in the drug discovery pipeline. The experimental protocols detailed herein provide a self-validating system for researchers to generate the precise, reliable data required for these critical decisions.

References

  • LSC Group®. (n.d.). ICH Stability Guidelines.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Slideshare. (2012). Ich guidelines for stability studies 1.
  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds | Request PDF.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PubChem. (n.d.). 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine.
  • SciSpace. (2016). Forced Degradation Studies.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor.
  • PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Chem-Impex. (n.d.). 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid.
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
  • Pipzine Chemicals. (n.d.). 6-Chloroimidazo[1,2-a]pyridine.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Royal Society of Chemistry. (2010). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents.
  • PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds.

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocyclic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties, rigid yet adaptable framework, and synthetic accessibility have made it a fertile ground for the discovery of novel therapeutic agents and functional materials.[3][4] This scaffold is not merely a synthetic curiosity; it is the cornerstone of several marketed drugs, including the anxiolytics zolpidem and alpidem, the cardiotonic olprinone, and the antiulcer agent soraprazan, underscoring its profound therapeutic relevance.[1][2][5] The continuous exploration of this versatile core has led to the identification of compounds with a wide spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[6][7][8]

This technical guide provides a comprehensive overview of the multifaceted applications of the imidazo[1,2-a]pyridine scaffold. It delves into the key therapeutic areas where this core has made a significant impact, elucidates the underlying structure-activity relationships (SAR) that govern its biological effects, and provides detailed experimental protocols for the synthesis and evaluation of representative compounds. Beyond its medicinal applications, this guide also explores the emerging role of imidazo[1,2-a]pyridines in materials science, particularly in the development of advanced luminogens.

I. The Medicinal Chemistry Landscape of Imidazo[1,2-a]pyridines

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is remarkably broad, with derivatives showing potent activity against a diverse array of biological targets. This section will explore some of the most significant and well-investigated therapeutic applications.

Anticancer Activity: Targeting the Proliferation Machinery

The quest for novel anticancer agents has led to the development of numerous imidazo[1,2-a]pyridine derivatives that exhibit potent cytotoxic and cytostatic effects against various cancer cell lines.[9] These compounds often exert their effects by targeting key players in cancer cell proliferation and survival, such as kinases and tubulin.[5]

Mechanism of Action and Structure-Activity Relationship (SAR):

A notable example is the development of imidazo[1,2-a]pyridine-based inhibitors of kinases like Platelet-Derived Growth Factor Receptor (PDGFR).[10] The SAR for this class of compounds often reveals that substitution at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring is crucial for activity. For instance, the introduction of a constrained secondary amine at a specific position can enhance selectivity, while the addition of a fluorine-substituted piperidine can improve bioavailability by reducing P-glycoprotein (Pgp) mediated efflux.[10]

Recent research has also focused on developing covalent inhibitors targeting KRAS G12C, a notorious cancer driver. By employing a scaffold hopping strategy, researchers have successfully replaced the core of existing inhibitors with the imidazo[1,2-a]pyridine moiety, leading to the discovery of potent and selective covalent inhibitors.[9]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
I-11 KRAS G12CNCI-H358Potent[9]
Compound 40 AutotaxinBiochemical AssayHigh[11]
Various PDGFRIn vitro assaysPotent[10]

Experimental Protocol: Synthesis of a Covalent KRAS G12C Inhibitor (Conceptual)

This protocol is a conceptual representation based on the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[9][12]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL) is added the corresponding aldehyde (1.0 mmol) and isocyanide (1.0 mmol).

  • Catalyst Addition: A catalytic amount of a suitable acid catalyst (e.g., Sc(OTf)3) is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated under reflux until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine derivative.

Mandatory Visualization: General Synthetic Scheme for Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

Caption: A generalized synthetic route to the imidazo[1,2-a]pyridine scaffold.

Antituberculosis Activity: A Renewed Hope Against a Persistent Threat

Tuberculosis (TB) remains a major global health challenge, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising class of anti-TB agents, with some compounds showing significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[13]

Mechanism of Action and SAR:

A key target for imidazo[1,2-a]pyridine-based anti-TB drugs is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[5][13] Structure-activity relationship studies have been instrumental in optimizing the potency of these compounds. For instance, modifications to the side chain of the lead compound Q203 have led to the development of analogs with improved efficacy.[13]

Experimental Protocol: In Vitro Anti-TB Activity Screening (Conceptual)

  • Culture Preparation: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay: The bacterial culture is diluted to a specific optical density and incubated with serial dilutions of the test compounds in a 96-well plate.

  • Incubation: The plates are incubated at 37°C for a defined period.

  • Readout: Bacterial growth inhibition is determined by measuring the fluorescence of a viability indicator dye (e.g., resazurin) or by visual inspection. The minimum inhibitory concentration (MIC) is then determined.

Mandatory Visualization: Workflow for Anti-TB Drug Screening

G Start Start Prepare Mtb culture Prepare Mtb culture Start->Prepare Mtb culture Prepare compound dilutions Prepare compound dilutions Start->Prepare compound dilutions Incubate culture with compounds Incubate culture with compounds Prepare Mtb culture->Incubate culture with compounds Prepare compound dilutions->Incubate culture with compounds Add viability indicator Add viability indicator Incubate culture with compounds->Add viability indicator Measure fluorescence Measure fluorescence Add viability indicator->Measure fluorescence Determine MIC Determine MIC Measure fluorescence->Determine MIC

Caption: A streamlined workflow for in vitro anti-TB drug screening.

Anti-Influenza and Other Antiviral Applications

The versatility of the imidazo[1,2-a]pyridine scaffold extends to the development of antiviral agents.[14] Notably, derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[14]

Mechanism of Action and SAR:

By employing a scaffold hybridization strategy, researchers have identified imidazo[1,2-a]pyridine-3-carboxamide derivatives with potent anti-influenza activity.[14] SAR analysis has highlighted the importance of specific substitution patterns on the scaffold, the nature of the linker, and the positions of substituents for enhancing inhibitory potency.[14] Molecular docking studies have further revealed key interactions with amino acid residues in the PAC domain of the viral polymerase.[14]

II. Imidazo[1,2-a]pyridines in Materials Science: Illuminating New Possibilities

Beyond the realm of medicine, the unique photophysical properties of certain imidazo[1,2-a]pyridine derivatives have garnered interest in materials science. These compounds can be engineered to exhibit dual-state emission (DSE), a phenomenon where they are emissive in both solution and aggregated states, bridging the gap between aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE).[15]

Applications as Luminogens:

These DSE luminogens have shown promise in various applications, including:

  • Chemical Sensing: They can be used for the sensitive detection of analytes like hydrazine and trace moisture in organic solvents.[15]

  • Bioimaging: Their robust emission makes them suitable for live-cell imaging applications.[15]

Experimental Protocol: Synthesis of a Dual-State Emissive Luminogen (Conceptual)

  • Reaction Setup: A mixture of a substituted 2-aminopyridine (1.0 mmol), an appropriate aldehyde (1.0 mmol), and an alkyne (1.2 mmol) is taken in a suitable solvent (e.g., DMF).

  • Catalyst Addition: A copper catalyst (e.g., CuI) and a base (e.g., DBU) are added to the reaction mixture.

  • Reaction Conditions: The reaction is heated at a specific temperature (e.g., 100 °C) for a designated time under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired luminogen.

III. Synthetic Strategies: Accessing the Imidazo[1,2-a]pyridine Core

The widespread interest in imidazo[1,2-a]pyridines has spurred the development of numerous synthetic methodologies.[3][16] These range from classical condensation reactions to modern, more efficient approaches.

Classical Synthesis:

The traditional synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[3][17] While reliable, this method can sometimes require harsh reaction conditions.

Modern Synthetic Approaches:

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials, offering high atom economy and efficiency.[9][12]

  • Catalyst-Free Syntheses: Innovative, catalyst-free methods have been developed for the C-3 functionalization of imidazo[1,2-a]pyridines, providing a more environmentally friendly and cost-effective approach to access new chemical space.[18]

  • Photocatalysis: Visible-light-mediated synthesis using photocatalysts like Eosin-Y offers a green and sustainable route to imidazo[1,2-a]pyridines.[19]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives.[20][21]

Mandatory Visualization: Signaling Pathway Inhibition by an Imidazo[1,2-a]pyridine Derivative

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., PDGFR) Receptor Tyrosine Kinase (e.g., PDGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., PDGFR) Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase (e.g., PDGFR)->Downstream Signaling Cascade Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Cascade->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->Receptor Tyrosine Kinase (e.g., PDGFR)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of innovation in both medicinal chemistry and materials science. Its remarkable synthetic versatility and diverse biological activities ensure its continued relevance in the pursuit of novel therapeutic agents and functional materials. Future research will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic applications, and the expansion of its use in cutting-edge materials. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of next-generation imidazo[1,2-a]pyridine-based compounds with enhanced properties and functionalities.

References

  • Ghate, M., et al. (2017).
  • Zhi, C., et al. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
  • Farin, D., et al. (n.d.). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Pissarnitski, D., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
  • Ghate, M., et al. (2017).
  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • de Paiva, R. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Singh, V., et al. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Connolly, P. J., et al. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
  • Patel, K., et al. (2024).
  • Sharma, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
  • Jiménez-Vázquez, M. A., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
  • de Paiva, R. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Bakherad, M., et al. (n.d.).
  • Rivera-Chávez, D. A., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
  • Sharma, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar. [Link]
  • Sharma, A., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Chen, J., et al. (2025).
  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Hashmi, A. S. K., et al. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]
  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
  • Frett, B., et al. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. [Link]
  • Kumar, A., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]
  • Ghorai, B. K., et al. (n.d.). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.
  • (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.

Sources

6-Chloro-8-fluoroimidazo[1,2-a]pyridine safety information and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety information and handling procedures for this compound, synthesized from data on structurally related compounds. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to work with this compound in a safe and responsible manner.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from structurally analogous imidazo[1,2-a]pyridine derivatives. The presence of chloro and fluoro groups on the heterocyclic ring system suggests that this compound should be handled as a potentially hazardous substance. Based on data from similar compounds, the anticipated GHS classification is as follows:

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.[1][2]
Acute Toxicity, OralCategory 4 (Assumed)H302: Harmful if swallowed.[3]

Signal Word: Warning[1][2]

Pictograms:



Causality behind the Classification: The imidazo[1,2-a]pyridine core, particularly when substituted with halogens, can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract. Halogenated organic compounds can also exhibit varying levels of toxicity upon ingestion. Therefore, treating this compound with the precautions associated with these hazard classes is a prudent and necessary safety measure.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to maintain low ambient concentrations of any airborne contaminants.[2]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[2][4]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.[4]

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that conform to EN 166 or NIOSH standards. A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll work should be performed in a fume hood. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and ensuring the long-term stability of the compound.

Handling
  • Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.[3]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3] Remove contaminated clothing and wash it before reuse.[1]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[3]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[2]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2] Room temperature storage is generally acceptable.[5]

  • Incompatibilities: Store separately from incompatible materials as mentioned above.[3]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Response

The following workflow should be followed in the event of a spill:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate 1. Evacuate Area Alert 2. Alert Others Evacuate->Alert Secure the area Ventilate 3. Ensure Ventilation Alert->Ventilate If safe to do so PPE 4. Don PPE Ventilate->PPE Prepare for cleanup Contain 5. Contain Spill with Inert Material PPE->Contain e.g., sand, vermiculite Collect 6. Collect Material Contain->Collect Use non-sparking tools Dispose 7. Dispose as Hazardous Waste Collect->Dispose Follow regulations

Caption: Workflow for responding to an accidental spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Supervisor: Inform your supervisor and any nearby colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before approaching the spill, put on all required PPE, including a respirator if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[4]

  • Collect and Containerize: Carefully scoop the contained material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[4]

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.[3]

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: Do not dispose of down the drain or in regular trash. Arrange for disposal by a licensed professional waste disposal service.

  • Contaminated Packaging: Contaminated packaging should be treated in the same manner as the chemical itself.

Conclusion

While this compound is a valuable compound for research and development, it must be handled with the utmost care. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. The principles of scientific integrity and a proactive safety culture are the cornerstones of responsible chemical innovation.

References

Sources

Halogenated Imidazopyridines: A Technical Guide to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—onto this privileged core dramatically influences its physicochemical and pharmacological properties, unlocking a vast landscape of research and drug development opportunities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of halogenated imidazopyridines. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of their utility in oncology, neuroimaging, and beyond, with a focus on kinase inhibition and advanced molecular imaging techniques.

The Strategic Advantage of Halogenation in Imidazopyridine Drug Discovery

The introduction of a halogen atom to the imidazopyridine scaffold is a deliberate and powerful strategy in medicinal chemistry. Halogens, through their unique electronic and steric properties, can profoundly modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

  • Modulation of Lipophilicity: Halogenation, particularly with fluorine and chlorine, can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the development of central nervous system (CNS) active agents.

  • Metabolic Stability: The introduction of a halogen, especially fluorine, at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Target Binding Interactions: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonds and the increasingly recognized halogen bonds. These interactions can significantly enhance binding affinity and selectivity. For instance, the electronegative outer region of a halogen atom can act as a hydrogen bond acceptor, while the electropositive region on the halogen's polar cap (the σ-hole) can interact with nucleophilic residues in a protein's binding pocket.

  • Conformational Control: The steric bulk of halogens can influence the preferred conformation of the imidazopyridine scaffold, locking it into a bioactive conformation for optimal target engagement.

Application in Oncology: Halogenated Imidazopyridines as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Halogenated imidazopyridines have emerged as a promising class of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various tumor types.[1][2]

Mechanism of Action: Targeting the PI3Kα Isoform

The phosphatidylinositol 3-kinase (PI3K) family, particularly the p110α isoform (PI3Kα), is a critical node in cell signaling, promoting cell growth, proliferation, and survival.[3][4] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, are among the most common oncogenic drivers. Halogenated imidazopyridines have been designed to bind to the ATP-binding pocket of PI3Kα, acting as competitive inhibitors.[2][5]

The halogen substituents on the imidazopyridine core play a crucial role in achieving high potency and selectivity. For example, a fluorine or chlorine atom can form key interactions with residues in the affinity pocket, enhancing the inhibitor's residence time and efficacy. Structure-activity relationship (SAR) studies have demonstrated that the position and nature of the halogen can fine-tune the inhibitory profile against different PI3K isoforms.[5]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Halogenated_IP Halogenated Imidazopyridine Halogenated_IP->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated imidazopyridines.

Quantitative Data: In Vitro Activity of Halogenated Imidazopyridine PI3Kα Inhibitors

The following table summarizes the in vitro inhibitory activity of representative halogenated imidazopyridine derivatives against the PI3Kα enzyme and their anti-proliferative effects in cancer cell lines.

Compound IDHalogen SubstitutionPI3Kα IC₅₀ (nM)Cell Line (Cancer Type)Anti-proliferative IC₅₀ (µM)Citation(s)
Cmpd 35 6-Chloro, 8-Bromo150T47D (Breast)7.9[3][6]
Cmpd 12 6-Fluoro2.8A375 (Melanoma)0.14[7]
Cmpd 14 6-(5-amino-6-(1,1,1-trifluoro-isopropoxy)pyrazin-2-yl)1.1 (PI3Kα)A2780 (Ovarian)0.033[5]
HS-173 6-(5-(phenylsulfonamido)pyridin-3-yl)N/AA549 (NSCLC)~1.0[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

This protocol provides a general method for the synthesis of a key halogenated imidazopyridine intermediate.

  • Reaction Setup: To a solution of 6-chloroimidazo[1,2-a]pyridine (1.0 eq) in chloroform (10 mL per mmol of starting material) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and ethyl acetate. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Workflow Diagram: Synthesis of a Halogenated Imidazopyridine

Synthesis_Workflow Start Start: 6-chloroimidazo[1,2-a]pyridine Reagents Add NBS in Chloroform at 0°C Start->Reagents Stirring Stir at RT (12-16h) Reagents->Stirring Workup Aqueous Workup (NaHCO3) Stirring->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Product Product: 3-Bromo-6-chloro- imidazo[1,2-a]pyridine Purification->Product

Caption: General workflow for the synthesis of a halogenated imidazopyridine.

This protocol details a standard MTT assay to determine the cytotoxic effects of halogenated imidazopyridines on cancer cell lines.[3][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated imidazopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol outlines a method to directly measure the inhibitory activity of compounds against the PI3Kα enzyme.[9][10]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT). Prepare solutions of PI3Kα enzyme, the lipid substrate PIP2, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the halogenated imidazopyridine compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the PI3Kα enzyme, and the inhibitor solution. Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for 1-2 hours at room temperature.

  • Detection: Stop the reaction and detect the amount of ADP produced (a marker of kinase activity) using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Application in Neuroimaging: Fluorinated Imidazopyridines as PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[11][12] The development of PET radiotracers labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), is crucial for this technology.[13][14] Fluorinated imidazopyridines are emerging as promising candidates for the development of novel PET tracers for neuroimaging, leveraging the favorable properties of both the imidazopyridine scaffold for CNS penetration and ¹⁸F for imaging.[15]

Rationale for ¹⁸F-Labeling of Imidazopyridines

Fluorine-18 is an ideal radionuclide for PET due to its:

  • Optimal Half-life: At 109.8 minutes, the half-life of ¹⁸F is long enough for complex radiosynthesis and imaging procedures, yet short enough to minimize the radiation dose to the patient.[11][14]

  • Low Positron Energy: This results in a short positron range in tissue, leading to higher resolution images.[14]

  • Versatile Radiochemistry: Fluorine-18 can be incorporated into molecules through various nucleophilic and electrophilic substitution reactions.[13]

The imidazopyridine scaffold can be readily functionalized with precursors for radiofluorination, such as nitro or trimethylammonium leaving groups, enabling efficient nucleophilic substitution with [¹⁸F]fluoride.[15]

Potential Targets in Neuroimaging

¹⁸F-labeled imidazopyridines can be designed to target a variety of CNS proteins implicated in neurological and psychiatric disorders, including:

  • Translocator Protein (TSPO): A marker of neuroinflammation.[16]

  • GABA-A Receptors: The target of anxiolytic and hypnotic drugs like Zolpidem and Alpidem.[14][17][18]

  • c-Abl Kinase: A non-receptor tyrosine kinase implicated in neurodegenerative diseases.[15]

Experimental Protocol: General Radiosynthesis of an [¹⁸F]Fluoro-imidazopyridine

This protocol provides a general overview of the steps involved in the radiosynthesis of an ¹⁸F-labeled imidazopyridine for PET imaging.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Dry the mixture azeotropically.

  • Radiolabeling Reaction: Add a solution of the precursor (e.g., a nitro- or trimethylammonium-substituted imidazopyridine) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-150°C for 10-20 minutes.

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the desired product, remove the organic solvent, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Workflow Diagram: Radiosynthesis of an [¹⁸F]Fluoro-imidazopyridine

Sources

Fluoro-Substituted Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs.[1][2] Its fusion of a pyridine and an imidazole ring creates a unique electronic and steric environment, making it a versatile template for engaging a wide array of biological targets. The strategic incorporation of fluorine, an element with profound and often transformative effects on molecular properties, has unlocked new potential for this scaffold. This guide provides an in-depth exploration of the discovery, synthesis, and application of fluoro-substituted imidazo[1,2-a]pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind synthetic choices, analyze structure-activity relationships, and present detailed protocols and visualizations to illuminate the path from molecular design to therapeutic potential.

The Strategic Imperative for Fluorination

The decision to introduce fluorine into a drug candidate is a deliberate strategy rooted in its unique atomic properties: small size, high electronegativity, and the ability to form strong carbon-fluorine bonds.[3][4] When applied to the imidazo[1,2-a]pyridine scaffold, these properties offer a powerful toolkit for overcoming common drug development hurdles.

Enhancing Metabolic Stability

One of the most compelling reasons for fluorination is to block metabolic oxidation.[5][6] Many drug molecules are deactivated in the liver by cytochrome P450 enzymes, which often hydroxylate electron-rich aromatic positions or aliphatic C-H bonds. By replacing a hydrogen atom with a metabolically robust fluorine atom at a susceptible position, chemists can effectively shield the molecule from enzymatic degradation, thereby extending its half-life and improving its pharmacokinetic profile.[7]

Modulating Physicochemical Properties

Fluorine's potent electron-withdrawing effect provides a precise tool for tuning a molecule's properties:

  • pKa Modification: The introduction of fluorine can significantly lower the basicity (pKa) of nearby nitrogen atoms, such as the N1 atom of the imidazole ring.[4] This is not a trivial adjustment; altering the pKa influences a compound's ionization state at physiological pH, which in turn dictates its solubility, membrane permeability, and potential for off-target interactions at ion channels.[8] For instance, in the development of PDGFR inhibitors, fluorination of a piperidine ring attached to the imidazo[1,2-a]pyridine core lowered the amine's pKa by nearly two units, a critical factor in optimizing the molecule's properties.[8]

  • Lipophilicity and Permeability: Fluorination can increase lipophilicity, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[6] This makes it a valuable strategy for developing drugs targeting the central nervous system (CNS).[6]

  • Binding Affinity and Conformation: The highly polarized C-F bond can engage in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein targets, enhancing binding affinity and potency.[3][6] Furthermore, the introduction of fluorine can subtly alter the preferred conformation of a molecule, pre-organizing it for a better fit within a receptor's binding pocket.[4]

The logical relationship between fluorination and its molecular consequences is a cornerstone of modern medicinal chemistry.

Fluorine_Rationale Fluorine Strategic Fluorination Metabolic Enhanced Metabolic Stability Fluorine->Metabolic Causality Physico Modulated Physicochemical Properties Fluorine->Physico Causality Bioactivity Improved Biological Activity Fluorine->Bioactivity Causality Block Blocks Metabolic Oxidation Metabolic->Block pKa pKa Alteration Physico->pKa Lipo Lipophilicity Tuning Physico->Lipo Binding Binding Affinity Bioactivity->Binding

Caption: Rationale for incorporating fluorine into drug candidates.

Core Synthetic Methodologies

The synthesis of fluoro-substituted imidazo[1,2-a]pyridines can be broadly categorized into two approaches: building the scaffold from fluorinated precursors or direct fluorination of a pre-formed ring system. The choice of strategy is dictated by the availability of starting materials, the desired position of the fluorine atom, and scalability.

Strategy 1: Synthesis from Fluorinated Precursors

This is the most common and direct approach, relying on the cyclization of an appropriately substituted 2-aminopyridine. The classic methodology is an adaptation of the Chichibabin reaction.[2][9]

This protocol is based on established methods for imidazo[1,2-a]pyridine synthesis.[10][11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-fluoropyridine (1.0 eq), ethanol, and sodium bicarbonate (4.0 eq).

  • Reagent Addition: While stirring at room temperature, add a 40-50% aqueous solution of chloroacetaldehyde (1.5-2.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Add water and a suitable organic solvent (e.g., ethyl acetate), then transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via column chromatography on silica gel.

Causality: This method's reliability stems from the intramolecular SN2 reaction between the pyridine nitrogen and the alkyl halide, followed by dehydration to form the aromatic imidazole ring. The choice of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions. The primary limitation is the commercial availability and cost of the required fluoro-2-aminopyridine isomer.

Synthesis_Strategy_1 cluster_0 Synthesis from Fluorinated Precursor Start Fluoro-Substituted 2-Aminopyridine Reaction Cyclocondensation (e.g., Chichibabin type) Start->Reaction Reagent α-Haloketone or Chloroacetaldehyde Reagent->Reaction Product Fluoro-Substituted Imidazo[1,2-a]pyridine Reaction->Product High Yield & Direct Route

Caption: Workflow for synthesis from fluorinated precursors.

Strategy 2: Direct Electrophilic Fluorination

This strategy is employed when the parent imidazo[1,2-a]pyridine is more accessible or when fluorination is desired at a late stage. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack.

This protocol is adapted from the use of Selectfluor for regioselective fluorination.[12]

  • Setup: Dissolve the parent imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent system, such as an aqueous mixture (e.g., MeCN/H₂O).

  • Reagent Addition: Add a catalyst, if required, such as 4-dimethylaminopyridine (DMAP). Add the electrophilic fluorinating agent, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Causality: Selectfluor is a powerful electrophilic fluorinating agent ("F⁺" source). The regioselectivity for the C3 position is a direct consequence of the electronic distribution within the bicyclic aromatic system, making it the most nucleophilic site. This method provides access to 3-fluoro derivatives that might be difficult to obtain via precursor-based routes.

Synthesis_Strategy_2 cluster_1 Direct Electrophilic Fluorination Parent Imidazo[1,2-a]pyridine Scaffold Fluorination Electrophilic Substitution Parent->Fluorination FluorineSource Electrophilic Fluorine Source (e.g., Selectfluor) FluorineSource->Fluorination Product_F C3-Fluoro Imidazo[1,2-a]pyridine Fluorination->Product_F Late-Stage Functionalization

Caption: Workflow for direct electrophilic fluorination.

Biological Applications & Structure-Activity Relationships (SAR)

The true value of the fluoro-imidazo[1,2-a]pyridine scaffold is demonstrated by its broad spectrum of biological activities. SAR studies have been pivotal in optimizing these compounds from initial hits to potent lead candidates.

Tabulated Overview of Biological Targets
Compound Class/ExampleBiological Target/ApplicationKey SAR InsightReference(s)
3-{1-[(4-Fluorophenyl )sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineAnticancer (PI3K p110α inhibitor)The 4-fluorophenyl group was crucial for potent inhibitory activity; optimization led to a >300-fold increase in potency.[13]
Imidazo[1,2-a]pyridines with fluoro-substituted piperidines Anticancer (PDGFR inhibitor)Fluorination of the piperidine ring reduced P-glycoprotein efflux, significantly improving oral bioavailability.[8]
2-Aryl-imidazo[1,2-a]pyridine-3-carboxamidesAnti-influenza (RdRp inhibitor)Specific substitution patterns, including fluorine, on the aryl ring enhanced binding to the PA-PB1 protein interface.[14]
6-Iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine (IMPY) and related derivativesNeuroimaging (β-Amyloid plaque ligand)Halogenation (I, Br, F) on the imidazo[1,2-a]pyridine ring influences binding affinity and brain kinetics.[15][16]
3-(Trifluoromethylphenyl)-imidazo[1,2-a]pyridinesAntituberculosis (QcrB inhibitor)The trifluoromethyl group on the C3-aryl substituent was a key feature in initial hit compounds targeting Mtb.[17]
Case Study: Overcoming Drug Efflux in PDGFR Inhibitors

A significant challenge in drug development is efflux by transporters like P-glycoprotein (Pgp), which pump drugs out of cells, reducing their efficacy and bioavailability. In the development of a novel class of imidazo[1,2-a]pyridines as Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, researchers at Array BioPharma encountered this exact problem.[8]

  • The Problem: The lead compound, while potent, was a substrate for Pgp, leading to poor oral exposure.

  • The Hypothesis: The basicity of a piperidine nitrogen was thought to be a key contributor to Pgp recognition. Reducing this basicity could mitigate efflux.

  • The Solution: A single fluorine atom was installed on the piperidine ring. This strategic move, driven by fluorine's inductive electron-withdrawing effect, successfully lowered the pKa of the piperidine nitrogen from 9.3 to 7.4.[8]

  • The Result: This seemingly minor structural change resulted in a significant reduction in Pgp-mediated efflux and a dramatic improvement in oral bioavailability, validating the hypothesis and showcasing a masterful application of fluorine chemistry to solve a critical pharmacokinetic problem.[8]

Conclusion and Future Outlook

The fluoro-substituted imidazo[1,2-a]pyridine scaffold stands as a testament to the power of synergistic design in medicinal chemistry. The inherent biological relevance of the core heterocycle, combined with the strategic advantages conferred by fluorine, has created a class of compounds with immense therapeutic potential.[18][19][20] We have seen how fluorination is not merely an act of substitution but a precise tool for enhancing metabolic stability, fine-tuning physicochemical properties, and improving pharmacokinetic profiles.

The future for this scaffold is bright. Advances in synthetic chemistry continue to provide more efficient and selective methods for its construction and fluorination.[21][22] Furthermore, the use of the positron-emitting isotope ¹⁸F to label these compounds opens up exciting possibilities for developing novel PET imaging agents for diagnostics and in vivo drug distribution studies.[3][4] As our understanding of complex diseases deepens, the versatility and proven track record of fluoro-substituted imidazo[1,2-a]pyridines ensure they will remain a cornerstone of drug discovery efforts for years to come.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? [Link]
  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Bariwal, J., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Hicken, E. J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(9), 835–840. [Link]
  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00018. [Link]
  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
  • Wang, X., et al. (2023). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry. [Link]
  • Li, Y., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(13), 6737–6743. [Link]
  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
  • Chen, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(44), 8635-8640. [Link]
  • Yevich, J. P., et al. (1986). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 29(3), 359-69. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement. [Link]
  • Dutta, U., et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Gkeka, P. T., et al. (2023).
  • Currie, K. S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]
  • Wang, Y., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 281, 116896. [Link]
  • Kung, M. P., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237–243. [Link]
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-608. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel heterocyclic compound, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. As a molecule of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for its application and further development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous pharmacologically active compounds, and the unique substitution pattern of this derivative offers potential for new therapeutic agents.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide leverages established principles of NMR and MS, along with spectral data from closely related analogs, to provide a comprehensive and predictive characterization. This approach allows for a robust interpretation of what researchers can expect to observe, facilitating the identification and characterization of this compound in a research and development setting.

I. Molecular Structure and Predicted Spectral Overview

The structure of this compound, with the systematic numbering of the bicyclic system, is presented below. The presence of two halogen substituents, chlorine and fluorine, on the pyridine ring, significantly influences the electronic environment of the molecule and, consequently, its spectral properties.

Caption: Molecular Structure of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS).

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the imidazo[1,2-a]pyridine core. The electron-withdrawing effects of the chloro and fluoro substituents, as well as the nitrogen atoms, will cause these protons to be deshielded, resulting in downfield chemical shifts.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.0 - 8.2d~1.0 (⁴JH2-H3)
H-37.6 - 7.8d~1.0 (⁴JH3-H2)
H-58.2 - 8.4d~1.5 (⁴JH5-H7)
H-77.1 - 7.3dd~1.5 (⁴JH7-H5), ~8.0 (³JH7-F)

Causality behind Predictions:

  • H-2 and H-3: These protons on the imidazole ring are typically observed as singlets or narrow doublets due to a small four-bond coupling (⁴J). Their chemical shifts are influenced by the adjacent nitrogen atom and the overall aromatic system.

  • H-5: This proton is situated para to the chlorine atom and is expected to be the most downfield proton on the pyridine ring due to the deshielding effect of the adjacent bridgehead nitrogen and the anisotropic effect of the imidazole ring. It will likely appear as a narrow doublet due to a small four-bond coupling to H-7.

  • H-7: This proton is ortho to the fluorine atom and is expected to show a characteristic doublet of doublets splitting pattern due to coupling with both H-5 (⁴J) and the fluorine atom (³J). The coupling to fluorine is a key diagnostic feature.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the electronegative halogen atoms will have a significant impact on the chemical shifts of the carbons in the pyridine ring, particularly through direct C-F and C-Cl bonds and through-bond electronic effects.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-2130 - 135s-
C-3110 - 115s-
C-5125 - 130d~4-6 (³JC5-F)
C-6120 - 125s-
C-7115 - 120d~15-20 (²JC7-F)
C-8150 - 155d~240-260 (¹JC8-F)
C-8a140 - 145d~10-15 (²JC8a-F)

Causality behind Predictions:

  • C-8: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield due to the high electronegativity of fluorine. This is a definitive diagnostic signal.

  • C-7 and C-8a: These carbons, being two bonds away from the fluorine, will show smaller two-bond coupling constants (²JC-F).

  • C-5: A small three-bond coupling (³JC-F) is expected for this carbon.

  • C-6: The carbon attached to the chlorine atom will also be shifted downfield, though the effect is generally less pronounced than that of fluorine.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

A. Predicted Mass Spectrum

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Ion Predicted m/z Relative Abundance Notes
[M]⁺˙170HighMolecular ion (for ³⁵Cl)
[M+2]⁺˙172~33% of [M]⁺˙Isotopic peak (for ³⁷Cl)
B. Predicted Fragmentation Pathway

The fragmentation of the imidazo[1,2-a]pyridine core is expected to proceed through characteristic pathways involving the loss of small neutral molecules. The presence of the halogen substituents will influence the fragmentation.

M [M]⁺˙ m/z 170/172 M_HCN [M-HCN]⁺˙ m/z 143/145 M->M_HCN - HCN M_Cl [M-Cl]⁺ m/z 135 M->M_Cl - Cl• M_HCN_Cl [M-HCN-Cl]⁺ m/z 108 M_HCN->M_HCN_Cl - Cl•

Caption: Predicted Fragmentation Pathway of this compound.

Causality behind Fragmentation:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a molecule of hydrogen cyanide (HCN) from the imidazole ring.

  • Loss of a Chlorine Radical: The C-Cl bond can undergo homolytic cleavage to lose a chlorine radical (Cl•), resulting in a fragment ion at m/z 135.

  • Sequential Losses: A combination of these fragmentation pathways, such as the loss of HCN followed by the loss of a chlorine radical, can also be expected.

IV. Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general experimental protocols are recommended.

A. Synthesis of this compound

A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde. For the synthesis of the title compound, 5-chloro-3-fluoro-2-aminopyridine would be a key starting material.

start 5-Chloro-3-fluoro-2-aminopyridine + Chloroacetaldehyde reaction Cyclocondensation (e.g., NaHCO₃, EtOH, reflux) start->reaction product This compound reaction->product

Caption: General Synthetic Workflow.

Step-by-step Protocol:

  • Reactant Preparation: To a solution of 5-chloro-3-fluoro-2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of chloroacetaldehyde (typically as a 50% aqueous solution).

  • Reaction: Add a base, such as sodium bicarbonate, to the mixture and reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

B. NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters for a ¹H spectrum are generally sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

C. Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • ESI-MS Acquisition: Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer. Acquire the spectrum in positive ion mode.

  • EI-MS Acquisition: For EI-MS, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

V. Conclusion

This technical guide provides a detailed, albeit predictive, spectral characterization of this compound. The presented ¹H NMR, ¹³C NMR, and mass spectral data are based on sound chemical principles and data from analogous structures. These predictions offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the identification and structural confirmation of this and related novel compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this promising heterocyclic molecule.

VI. References

Due to the predictive nature of this guide for a specific, novel compound, direct literature references for its complete spectral data are not available. The principles and data for analogous compounds are drawn from established spectroscopic textbooks and chemical databases.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • PubChem. 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [Link]

Methodological & Application

Application Note: A Validated Synthesis Protocol for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" found in numerous pharmacologically active compounds.[1][2][3] Halogenated derivatives, in particular, serve as crucial intermediates for creating diverse compound libraries for lead optimization and as potential therapeutic agents themselves.[4][5] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. We will not only detail the procedure but also elucidate the rationale behind critical steps, ensuring a reproducible and high-purity outcome.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine fused ring system is a cornerstone in the development of therapeutics, with derivatives showing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

The synthesis of this compound is most effectively achieved through a classical and robust cyclocondensation reaction.[3][6] This strategy involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For this specific target molecule, the key starting materials are 2-Amino-5-chloro-3-fluoropyridine and chloroacetaldehyde .

The underlying mechanism begins with the nucleophilic attack by the endocyclic nitrogen of the pyridine ring on the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization via the exocyclic amino group, and a subsequent dehydration step to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.[7][8]

Visualizing the Synthetic Workflow

The diagram below illustrates the high-level workflow for the synthesis, from starting materials to the purified final product.

SynthesisWorkflow SM Starting Material: 2-Amino-5-chloro-3-fluoropyridine Reaction Cyclocondensation (Reflux, 4-6h) SM->Reaction Combine Reagent Reagent: Chloroacetaldehyde (aq.) Reagent->Reaction Combine Solvent Solvent: Ethanol Solvent->Reaction Combine Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Cool & Quench Purification Purification (Silica Gel Chromatography) Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Isolate Pure

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on well-established cyclocondensation methodologies for forming the imidazo[1,2-a]pyridine core.[6]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Purity
2-Amino-5-chloro-3-fluoropyridine246847-98-3C₅H₄ClFN₂146.55>97%
Chloroacetaldehyde107-20-0C₂H₂ClO (in H₂O)78.5050% wt. solution in water
Ethanol (EtOH)64-17-5C₂H₅OH46.07Anhydrous or 200 proof
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Reagent Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04ACS Reagent Grade
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-chloro-3-fluoropyridine (1.0 eq, e.g., 5.0 g, 34.1 mmol) in ethanol (50 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Reagent Addition: To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution, e.g., 6.4 mL, 40.9 mmol) dropwise over 5 minutes. A slight exothermic reaction may be observed.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality Note: Heating to reflux provides the necessary thermal energy to overcome the activation barrier for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). A complete reaction is indicated by the consumption of the 2-amino-5-chloro-3-fluoropyridine starting material.

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). This step neutralizes the hydrohalic acid formed during the reaction.

    • Causality Note: The product is a basic heterocycle. Neutralizing the acidic reaction medium ensures the product is in its free base form, which is soluble in organic solvents and can be efficiently extracted.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to afford the pure this compound.

  • Final Product Characterization: The final product should be a white to off-white solid.[9] Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Key Reaction Parameters
ParameterValueRationale / Notes
Stoichiometry (Reagent)1.2 equivalents of ChloroacetaldehydeA slight excess ensures complete consumption of the limiting starting material.
SolventEthanolEffectively dissolves reactants and has an ideal boiling point for reflux.
Reaction Temperature~78-80 °C (Reflux)Provides sufficient energy for cyclization without causing degradation.
Reaction Time4 - 6 hoursTypically sufficient for completion; should be confirmed by TLC.
Expected Yield65 - 85%Varies based on reaction scale and purification efficiency.
Product AppearanceWhite to off-white solid[9]
Molecular FormulaC₇H₄ClFN₂[9]
Molecular Weight170.57 g/mol [9]

Scientific Integrity and Trustworthiness

Expertise: The "Why" Behind the Protocol
  • Choice of α-Halocarbonyl: Chloroacetaldehyde is an ideal two-carbon electrophile for this reaction. The aldehyde provides the necessary carbon backbone for the imidazole ring, while the α-chloro group serves as an effective leaving group for the initial alkylation of the pyridine nitrogen, which is the rate-determining step.

  • Catalyst-Free Conditions: This reaction proceeds efficiently under thermal conditions without the need for a catalyst.[10] The inherent nucleophilicity of the 2-aminopyridine derivative is sufficient to initiate the reaction cascade. While some imidazo[1,2-a]pyridine syntheses utilize catalysts, this direct condensation is often the most straightforward and cost-effective method.[3]

  • Purification Strategy: Silica gel chromatography is essential for obtaining a high-purity product. The polarity difference between the slightly polar product and the more polar unreacted aminopyridine or potential side products allows for effective separation.

Trustworthiness: A Self-Validating System

This protocol incorporates checkpoints to ensure reliability:

  • TLC Monitoring: Regular monitoring is the most critical control point. It provides direct visual evidence of the reaction's progress, preventing either incomplete reactions (leading to low yields) or excessive heating (which could lead to side product formation or decomposition).

  • Analytical Confirmation: The protocol's success is ultimately validated by the analytical characterization of the final product. Agreement of NMR and Mass Spectrometry data with the expected structure of this compound confirms the identity, while purity is assessed by the absence of significant impurity signals.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.
  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.

Sources

The Strategic Application of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Within this esteemed class of heterocycles, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a chloro group at the 6-position and a fluoro group at the 8-position, imparts distinct physicochemical properties that medicinal chemists can strategically leverage to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.

This comprehensive guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile scaffold in their own research endeavors.

The Rationale for 6-Chloro-8-fluoro Substitution: A Gateway to Enhanced Bioactivity

The strategic placement of halogen atoms on the imidazo[1,2-a]pyridine core is a well-established strategy for modulating the biological activity of the resulting compounds. The 6-chloro substituent can serve as a crucial interaction point within a protein's binding pocket and can also be a handle for further synthetic elaboration.[3] The 8-fluoro substituent, with its small size and high electronegativity, can act as a bioisosteric replacement for other functional groups, influencing molecular conformation and improving metabolic stability.[4][5] This dual halogenation pattern has been instrumental in the development of potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7]

Synthesis of the Core Scaffold: A Generalized Protocol

G cluster_0 Synthesis of this compound 2-amino-5-chloro-3-fluoropyridine 2-amino-5-chloro-3-fluoropyridine Reaction Reaction 2-amino-5-chloro-3-fluoropyridine->Reaction Starting Material Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction Reagent This compound This compound Reaction->this compound Cyclocondensation

Caption: Generalized synthetic pathway to the target scaffold.

Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-chloro-3-fluoropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in ethanol.

  • To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[8]

Functionalization of the this compound Scaffold

The true utility of this compound lies in its potential for further functionalization, particularly at the C3 position, which is highly amenable to electrophilic substitution.[10] This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

G cluster_1 Key Functionalization Reactions Core_Scaffold 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Vilsmeier Vilsmeier-Haack Formylation Core_Scaffold->Vilsmeier Suzuki Suzuki-Miyaura Coupling Core_Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination Core_Scaffold->Buchwald Product_Formyl C3-Formyl Derivative Vilsmeier->Product_Formyl Product_Aryl C6-Aryl/Heteroaryl Derivative Suzuki->Product_Aryl Product_Amino C6-Amino Derivative Buchwald->Product_Amino

Caption: Major pathways for derivatizing the core scaffold.

Protocol: Vilsmeier-Haack Formylation at the C3-Position

The introduction of a formyl group at the C3-position provides a versatile handle for subsequent transformations.[8]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked flask under an inert atmosphere, add anhydrous DMF (5.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-Chloro-8-fluoro-3-formylimidazo[1,2-a]pyridine.[8]

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound scaffold is an excellent starting point for the synthesis of potent kinase inhibitors. The chloro group at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can occupy key hydrophobic pockets in the kinase active site.[7]

Protocol: Suzuki-Miyaura Coupling at the C6-Position

This protocol describes a general procedure for the coupling of an arylboronic acid to the 6-position of the scaffold.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-aryl-8-fluoroimidazo[1,2-a]pyridine derivative.

Biological Evaluation and Structure-Activity Relationships

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including c-Met, PI3K, DYRK1A, and CLK1.[1][4] The nature of the substituents at the 6- and 8-positions significantly influences both potency and selectivity. For instance, in the development of c-Met inhibitors, an 8-fluoro substituent was found to be more favorable than an 8-chloro substituent, as the latter is more electron-rich and can lead to a decreased interaction with key residues in the active site, such as Tyr-1230.[4]

The introduction of polar groups on a 6-phenyl ring has been shown to have a significant impact on the cellular activity of imidazo[1,2-a]pyridine-based inhibitors.[4] This highlights the importance of a systematic exploration of the chemical space around the 6-position to optimize the biological profile of these compounds.

Quantitative Data Summary
Compound ClassTargetRepresentative IC₅₀Reference
Imidazo[1,2-a]pyridine DerivativesDYRK1A, CLK1Micromolar range[6]
6-Fluoroimidazo[1,2-a]pyridine-OxazolesUrease5.68 ± 1.66 µM[11]
2,3-Disubstituted Imidazo[1,2-a]pyridinesEimeria tenella cGMP-dependent protein kinase0.081-0.32 nM[12]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3Kα1.94 nM[1]

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its unique electronic and steric properties, combined with the potential for selective functionalization at multiple positions, provide medicinal chemists with a powerful tool to design and synthesize compounds with tailored biological activities. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the discovery of new medicines.

References

  • BenchChem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. BenchChem.
  • Request PDF. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • He, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Molecules, 23(10), 2649.
  • PubMed. (2006). Synthesis and SAR of 2-(4-fluorophenyl)
  • Molecules. (2022).
  • HETEROCYCLES. (2023).
  • The Royal Society of Chemistry. (2021).
  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32–41.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Knochel, P., et al. (2019). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 10(34), 7976–7981.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
  • The Royal Society of Chemistry. (2020).
  • ResearchGate. (n.d.). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine.
  • SciSpace. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • Letters in Applied NanoBioScience. (2021).
  • The Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • ChemRxiv. (2023).

Sources

Application Notes & Protocols: 6-Chloro-8-fluoroimidazo[1,2-a]pyridine as a Strategic Building Block in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of therapeutic activities.[2] Marketed drugs such as Zolpidem (anxiolytic), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscore the clinical and commercial significance of this heterocyclic system.[2] The strategic introduction of specific substituents onto this core can fine-tune its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable, albeit underexplored, derivative: 6-chloro-8-fluoroimidazo[1,2-a]pyridine . The presence of a chloro group at the 6-position offers a versatile handle for cross-coupling reactions, while the fluoro group at the 8-position can significantly modulate the molecule's physicochemical properties, acting as a bioisosteric replacement for other functional groups and potentially improving metabolic stability.[3][4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this compound as a key building block in the design of novel therapeutics, with a focus on kinase inhibitors and GABA-A receptor modulators.

Physicochemical Properties and Strategic Considerations

The unique substitution pattern of this compound imparts a distinct set of properties that are highly advantageous in a drug discovery context.

PropertyValue/CharacteristicImplication in Drug Design
Molecular Formula C₇H₄ClFN₂Low molecular weight, providing a good starting point for library synthesis.
Molecular Weight 170.57 g/mol Adherence to Lipinski's Rule of Five.
Reactivity of 6-Chloro Susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Enables facile introduction of aryl, heteroaryl, and other functionalities to explore Structure-Activity Relationships (SAR).
Influence of 8-Fluoro Electron-withdrawing, can lower the pKa of the pyridine nitrogen, impacting binding interactions. Acts as a bioisostere for a hydrogen atom or a hydroxyl group. Can block metabolic oxidation at the 8-position.Modulates target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]
C3-Position Reactivity Prone to electrophilic substitution, such as Vilsmeier-Haack formylation.[5]Provides a secondary site for derivatization, allowing for the creation of diverse chemical libraries.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound and its subsequent functionalization can be achieved through a robust and reproducible multi-step sequence. The following protocols are based on established methodologies for analogous systems and are designed to be self-validating.

Protocol 1: Synthesis of the Precursor 2-Amino-3-fluoro-5-chloropyridine

The synthesis of the key starting material, 2-amino-3-fluoro-5-chloropyridine, can be accomplished from 2,3-difluoro-5-chloropyridine via a nucleophilic aromatic substitution (SNAᵣ) reaction with ammonia.[1]

Materials:

  • 2,3-difluoro-5-chloropyridine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed pressure vessel, dissolve 2,3-difluoro-5-chloropyridine (1.0 eq) in ethanol.

  • Add aqueous ammonia (10-15 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-fluoro-5-chloropyridine as a solid.

Causality Behind Experimental Choices: The use of a sealed pressure vessel is crucial to maintain the concentration of ammonia and prevent its evaporation at elevated temperatures, driving the reaction to completion. Ethanol is a suitable solvent that is miscible with both the organic starting material and the aqueous ammonia.

Protocol 2: Synthesis of this compound

The core scaffold is constructed via a cyclocondensation reaction between 2-amino-3-fluoro-5-chloropyridine and a C2 synthon, such as chloroacetaldehyde.

Materials:

  • 2-Amino-3-fluoro-5-chloropyridine (from Protocol 1)

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluoro-5-chloropyridine (1.0 eq) in ethanol.

  • To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting aminopyridine and the appearance of a new, typically more fluorescent, product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation 2,3-difluoro-5-chloropyridine 2,3-difluoro-5-chloropyridine NH3 (aq), EtOH NH3 (aq), EtOH 2,3-difluoro-5-chloropyridine->NH3 (aq), EtOH 2-amino-3-fluoro-5-chloropyridine 2-amino-3-fluoro-5-chloropyridine NH3 (aq), EtOH->2-amino-3-fluoro-5-chloropyridine SNAᵣ Chloroacetaldehyde Chloroacetaldehyde 2-amino-3-fluoro-5-chloropyridine->Chloroacetaldehyde EtOH, Reflux EtOH, Reflux Chloroacetaldehyde->EtOH, Reflux This compound This compound EtOH, Reflux->this compound

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Protocols for Further Functionalization

The true value of this compound lies in its potential for diversification. The following protocols detail key transformations to generate libraries of compounds for biological screening.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 6-Position

The chloro substituent at the 6-position is an excellent handle for introducing aryl and heteroaryl moieties, which are crucial for modulating kinase inhibitory activity and exploring interactions with receptor binding pockets.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent mixture (e.g., dioxane/water 4:1).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

Expertise & Experience: The choice of palladium catalyst and base can be critical for the success of the coupling, especially with challenging boronic acids. For electron-deficient boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. Microwave irradiation significantly accelerates the reaction, often leading to cleaner conversions and higher yields compared to conventional heating.

Protocol 4: Vilsmeier-Haack Formylation at the 3-Position

The introduction of a formyl group at the C3 position provides a versatile intermediate for further elaboration, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 6-chloro-8-fluoro-3-formylimidazo[1,2-a]pyridine.

Functionalization_Workflow cluster_suzuki Suzuki Coupling at C6 cluster_vilsmeier Vilsmeier-Haack at C3 start This compound suzuki_reagents Ar-B(OH)₂, Pd Catalyst, Base start->suzuki_reagents vilsmeier_reagents POCl₃, DMF start->vilsmeier_reagents suzuki_product 6-Aryl-8-fluoroimidazo[1,2-a]pyridine suzuki_reagents->suzuki_product vilsmeier_product 6-Chloro-3-formyl-8-fluoro- imidazo[1,2-a]pyridine vilsmeier_reagents->vilsmeier_product

Sources

Synthetic Derivatization of the Imidazo[1,2-a]pyridine Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure and unique electronic properties make it an ideal framework for the development of therapeutic agents across a wide spectrum of diseases. This scaffold is a key structural component in several commercially successful drugs, including the anxiolytics alpidem, saripidem, and necopidem, as well as the widely prescribed insomnia medication, zolpidem.[4][5][6] The therapeutic versatility of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[4][7][8]

The "privileged" status of this scaffold stems from its ability to interact with multiple biological targets, which is largely dictated by the nature and position of its substituents.[1][2] Consequently, the development of efficient and regioselective methods for the synthetic derivatization of the imidazo[1,2-a]pyridine core is a critical endeavor in modern drug discovery. This guide provides an in-depth exploration of key synthetic strategies, complete with detailed application notes and protocols, to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocycle.

Strategic Derivatization: Targeting Key Positions

The imidazo[1,2-a]pyridine ring system offers several positions for functionalization. The electron-rich nature of the imidazole ring, particularly the C-3 position, makes it a prime target for electrophilic substitution and a variety of other transformations. The pyridine ring, on the other hand, can be functionalized through different strategies, often requiring more forcing conditions or pre-functionalized starting materials.

Application Note 1: C-3 Functionalization - The Nucleophilic Hub

The C-3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic carbon, making it the most common and straightforward site for derivatization.[4] A plethora of methods have been developed for C-3 functionalization, including arylation, alkylation, amination, and acylation. Understanding the underlying principles of these reactions is key to successfully synthesizing diverse libraries of C-3 substituted analogs.

Protocol 1.1: Catalyst-Free Three-Component Decarboxylative C-3 Alkylation

This protocol describes a catalyst-free, multicomponent reaction (MCR) for the C-3 alkylation of imidazo[1,2-a]pyridines. MCRs are highly efficient for rapidly generating molecular diversity from simple starting materials in a single synthetic operation.[4] This particular method utilizes an operationally simplistic and environmentally friendly approach.[4]

Causality of Experimental Choices:

  • Glyoxylic Acid: Serves as a key reactant that, upon condensation with the secondary amine, forms an in-situ iminium ion intermediate. Its subsequent decarboxylation is a crucial driving force for the reaction.

  • Boronic Acid: Acts as the nucleophilic source of the alkyl or aryl group that is transferred to the C-3 position.

  • Catalyst-Free Conditions: The inherent nucleophilicity of the imidazo[1,2-a]pyridine C-3 position is sufficient to drive the reaction forward without the need for a metal catalyst, which simplifies purification and reduces costs.[4]

Experimental Workflow Diagram:

G cluster_reactants Reactants Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction Vessel Reaction Vessel Imidazo[1,2-a]pyridine->Reaction Vessel Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Reaction Vessel Boronic Acid Boronic Acid Boronic Acid->Reaction Vessel In-situ Intermediate Formation In-situ Intermediate Formation Reaction Vessel->In-situ Intermediate Formation Mixing & Heating C-3 Alkylation C-3 Alkylation In-situ Intermediate Formation->C-3 Alkylation Nucleophilic Attack Work-up & Purification Work-up & Purification C-3 Alkylation->Work-up & Purification C-3 Alkylated Product C-3 Alkylated Product Work-up & Purification->C-3 Alkylated Product

Caption: Workflow for C-3 Alkylation via MCR.

Step-by-Step Protocol:

  • To a stirred solution of imidazo[1,2-a]pyridine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask, add glyoxylic acid (1.2 mmol) and the desired boronic acid (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C-3 alkylated imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation: The protocol's success can be validated by the clean formation of the desired product with minimal side products, as observed by TLC and NMR. The high atom economy of this MCR is a key indicator of its efficiency.

Substrate (Imidazo[1,2-a]pyridine)Boronic AcidYield (%)
2-Phenylimidazo[1,2-a]pyridinePhenylboronic acid85
2-Methylimidazo[1,2-a]pyridine4-Methylphenylboronic acid82
Imidazo[1,2-a]pyridineNaphthylboronic acid78

Application Note 2: Regioselective Functionalization of the Pyridine Ring

Functionalization of the pyridine ring of the imidazo[1,2-a]pyridine core is more challenging than C-3 substitution due to the lower intrinsic reactivity of the C-H bonds. However, derivatization at these positions (C-5, C-6, C-7, and C-8) is crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[9] Strategies often involve directed metalation or the use of pre-functionalized starting materials.

Protocol 2.1: Directed ortho-Metalation (DoM) for C-8 Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of imidazo[1,2-a]pyridines, a directing group at the C-7 position can facilitate deprotonation and subsequent functionalization at the C-8 position.

Causality of Experimental Choices:

  • Directing Group (e.g., -CONR₂, -OMe): A coordinating group at C-7 is essential to direct the organometallic base to the adjacent C-8 position.

  • Strong, Non-nucleophilic Base (e.g., LDA, n-BuLi): A strong base is required to deprotonate the relatively non-acidic C-H bond at C-8. A non-nucleophilic base is crucial to avoid unwanted side reactions.

  • Electrophile: A wide range of electrophiles can be used to quench the resulting organometallic intermediate, allowing for the introduction of diverse functional groups.

Logical Relationship Diagram:

G Start C7-Substituted Imidazo[1,2-a]pyridine C7-Substituted Imidazo[1,2-a]pyridine Start->C7-Substituted Imidazo[1,2-a]pyridine Deprotonation at C8 Deprotonation at C8 C7-Substituted Imidazo[1,2-a]pyridine->Deprotonation at C8 Strong Base C8-Metallo Intermediate C8-Metallo Intermediate Deprotonation at C8->C8-Metallo Intermediate Electrophilic Quench Electrophilic Quench C8-Metallo Intermediate->Electrophilic Quench Electrophile C8-Functionalized Product C8-Functionalized Product Electrophilic Quench->C8-Functionalized Product End C8-Functionalized Product->End

Caption: Directed ortho-Metalation Strategy.

Step-by-Step Protocol:

  • Dissolve the C-7 substituted imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 mmol in hexanes) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the desired electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C-8 functionalized product.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Self-Validation: The regioselectivity of the reaction is the primary validation point. NMR spectroscopy (specifically 2D NMR techniques like NOESY) can be used to confirm the position of the newly introduced substituent.

Directing Group (at C-7)ElectrophileProduct (C-8 Substituent)Yield (%)
-CON(iPr)₂Iodomethane-CH₃75
-OMeBenzaldehyde-CH(OH)Ph68
-CON(iPr)₂N-Fluorobenzenesulfonimide-F55

Conclusion: A Scaffold of Endless Possibilities

The synthetic derivatization of the imidazo[1,2-a]pyridine core remains a vibrant and highly rewarding area of research. The strategies and protocols outlined in this guide represent a fraction of the innovative methods available to medicinal chemists. By understanding the fundamental principles of reactivity and regioselectivity, and by leveraging both classic and contemporary synthetic methodologies, researchers can continue to explore the vast chemical space surrounding this privileged scaffold. The ultimate goal remains the discovery of novel therapeutics with improved efficacy and safety profiles, a goal to which the versatile imidazo[1,2-a]pyridine core is exceptionally well-suited.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Semantic Scholar.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Semantic Scholar.
  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. (n.d.). ResearchGate.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health.
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). National Institutes of Health.
  • Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. (n.d.). ResearchGate.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Regioselective arylation of imidazo[1, 2‐a]pyridine. (n.d.). ResearchGate.
  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (n.d.). Semantic Scholar.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health.

Sources

Application Notes and Protocols for the Functionalization of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and synthetic accessibility have made it a "privileged structure" in drug discovery. The specific derivative, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS No: 1033202-10-6), is a particularly valuable building block. The electron-withdrawing nature of the chloro and fluoro substituents significantly modulates the electronic landscape of the heterocyclic core, offering distinct opportunities for selective functionalization and the development of novel therapeutic agents.

This comprehensive guide provides detailed experimental methods for the functionalization of this compound. As a Senior Application Scientist, my aim is to not only provide step-by-step protocols but also to impart an intuitive understanding of the underlying chemical principles, enabling researchers to confidently adapt and troubleshoot these methods.

Strategic Approaches to Functionalization

The functionalization of this compound can be strategically approached by targeting three key reactive zones:

  • The C6-Chloro Position: Ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • The Electron-Rich C3 Position: Susceptible to electrophilic substitution and various C-H functionalization methodologies.

  • The Pyridine Ring: The chloro and fluoro substituents activate the ring for potential nucleophilic aromatic substitution under specific conditions.

This guide will delve into detailed protocols for each of these strategic approaches.

Section 1: Palladium-Catalyzed Cross-Coupling at the C6 Position

The chlorine atom at the C6 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, modern catalyst systems have largely overcome this challenge.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[2] The choice of a highly active catalyst system is paramount for the efficient coupling of the relatively unreactive 6-chloro substituent.

The electron-withdrawing nature of the 8-fluoro group and the pyridine nitrogen atom somewhat deactivates the C6-Cl bond towards oxidative addition to the palladium(0) catalyst. Therefore, the selection of a bulky, electron-rich phosphine ligand is critical. Ligands such as SPhos or XPhos are known to promote the oxidative addition of aryl chlorides and stabilize the active catalytic species. The use of a robust base like potassium phosphate or cesium carbonate is necessary to facilitate the transmetalation step. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, a particularly useful strategy for less reactive chlorides.[3]

Diagram of the Experimental Workflow:

G reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent reaction Microwave Irradiation (e.g., 120 °C, 30-60 min) solvent->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange R'NH₂ Base amine_complex Ar-Pd(II)-NHR'(L_n) ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR' reductive_elimination->product

Sources

Application Notes and Protocols for the Evaluation of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] In the realm of oncology, IP derivatives have emerged as a promising class of compounds with potent anti-proliferative and pro-apoptotic effects against various cancer cell lines, including those of the breast, lung, colon, and cervix.[2][3][4] The therapeutic potential of these compounds is largely attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine , in anti-cancer research. While extensive research has been conducted on the broader IP class, public domain data on this particular derivative is limited. Therefore, these application notes and protocols are designed to provide a robust framework for the initial characterization and evaluation of its anti-cancer efficacy, drawing upon the established mechanisms and methodologies for the IP scaffold.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points to the PI3K/Akt/mTOR pathway as a primary target for many anti-cancer imidazo[1,2-a]pyridine derivatives.[1][5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6] It is hypothesized that this compound, like other active compounds in its class, may exert its anti-cancer effects by inhibiting key kinases within this cascade, such as PI3Kα.[6] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[5][6]

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP3 PIP2 to PIP3 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibitors Apoptosis Inhibitors (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Inhibition S6K p70S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Caspases Caspases Apoptosis_Inhibitors->Caspases Apoptosis Apoptosis Caspases->Apoptosis Compound 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Evaluation: Protocols and Methodologies

A tiered approach to in vitro testing is recommended to efficiently characterize the anti-cancer properties of this compound.[7][8][9]

Cell Viability and Cytotoxicity Assays (MTT/XTT)

The initial step is to determine the compound's effect on the viability and proliferation of a panel of human cancer cell lines.[10] The MTT and XTT assays are reliable, colorimetric methods for this purpose.[11][12]

Protocol: MTT Cell Viability Assay [11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC50) F->G

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[13][14][15]

Protocol: Annexin V/PI Apoptosis Assay [14][16]

  • Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[5][6] This can be investigated using PI staining and flow cytometry.

Protocol: Cell Cycle Analysis [4]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

To confirm the hypothesized mechanism of action, Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway and apoptosis-related proteins.[4][5]

Protocol: Western Blotting [4][5]

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Evaluation: Human Tumor Xenograft Model

Promising in vitro results should be followed up with in vivo studies to assess the anti-tumor efficacy of this compound in a living organism.[8][10] The human tumor xenograft model in immunocompromised mice is a standard preclinical model for this purpose.[17][18][19]

Protocol: Subcutaneous Xenograft Model [17][19]

  • Cell Preparation: Culture a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) and harvest the cells. Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.[17] Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: Continue the treatment until the tumors in the control group reach a predetermined endpoint. Euthanize the mice, excise the tumors, and weigh them. Further analysis, such as histology or biomarker assessment, can be performed on the tumor tissue.

Data Presentation

The following table provides a template for summarizing the in vitro cytotoxicity data for this compound.

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
HeLaCervical CancerExperimental Value
A375MelanomaExperimental Value

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anti-cancer agents. While this compound is a relatively uncharacterized member of this class, the protocols and methodologies outlined in this document provide a comprehensive and scientifically rigorous framework for its evaluation. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can elucidate the therapeutic potential of this promising compound in the field of oncology.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71.
  • Apoptosis Protocols. Thermo Fisher Scientific.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. Benchchem.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2023). Archiv der Pharmazie, 356(5), e2200507.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3136-3143.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters, 18(5), 4845-4854.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). Systematic Reviews in Pharmacy, 12(4), 114-123.
  • Protocol for Cell Viability Assays. BroadPharm.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (2021). International Journal of Creative Research Thoughts, 9(6), f578-f584.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). Toxicological Research, 30(1), 1-7.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2099.
  • MTT assay protocol. Abcam.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). Bio-protocol, 6(19), e1953.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3204.

Sources

Application Notes and Protocols for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The imidazo[1,2-a]pyridine core has been identified as a privileged structure, with various derivatives demonstrating significant antimicrobial properties. This guide provides a comprehensive technical overview and detailed experimental protocols for researchers investigating a specific subclass: 6-Chloro-8-fluoroimidazo[1,2-a]pyridine derivatives . We delve into the rationale behind their synthesis, methods for robust in vitro evaluation of their antifungal efficacy, and a framework for preliminary in vivo assessment. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug development efforts.

Introduction: The Rationale for Targeting Fungi with Imidazo[1,2-a]pyridines

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations. The current antifungal armamentarium is limited, and its efficacy is threatened by the rise of resistance. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal effects.[1][2] The core structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of activity and pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine and fluorine, at specific positions on the imidazo[1,2-a]pyridine ring is a strategic medicinal chemistry approach. These substitutions can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, which in turn can enhance target binding and overall antifungal potency. Specifically, the 6-chloro substitution has been associated with notable activity against pathogenic yeasts and molds.[3][4] While direct studies on 6-chloro-8-fluoro derivatives are nascent, the principles outlined herein provide a robust framework for their evaluation.

A plausible mechanism of action for the antifungal activity of some imidazo[1,2-a]pyridine derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[3][5] By targeting enzymes such as sterol 14-demethylase, these compounds disrupt the fungal membrane, leading to cell death.[3] This targeted approach is a hallmark of several established antifungal drug classes, suggesting a validated pathway for these novel derivatives.

Synthesis Protocol: A Representative Pathway

The synthesis of the this compound core is typically achieved through a cyclocondensation reaction. This protocol provides a representative method starting from the commercially available 5-Chloro-3-fluoro-2-aminopyridine.

Causality in Synthesis:
  • Starting Material: 5-Chloro-3-fluoro-2-aminopyridine is selected as it directly provides the desired 6-chloro and 8-fluoro substitution pattern on the final imidazo[1,2-a]pyridine ring system.

  • Cyclizing Agent: An α-halo-carbonyl compound (e.g., chloroacetaldehyde or a bromoacetyl derivative) is used to react with the amino group of the pyridine and the adjacent ring nitrogen to form the five-membered imidazole ring.

  • Solvent and Base: The reaction is often carried out in a polar solvent like ethanol or DMF to facilitate the dissolution of the reactants. A base, such as sodium bicarbonate, is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation.

Protocol 2.1: Synthesis of this compound

Materials:

  • 5-Chloro-3-fluoro-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Chloro-3-fluoro-2-aminopyridine (1.0 eq) in ethanol.

  • To this solution, add sodium bicarbonate (2.5 eq).

  • Add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Analysis Reactant1 5-Chloro-3-fluoro- 2-aminopyridine Reflux Reflux (6-8h) Reactant1->Reflux Reactant2 Chloroacetaldehyde Reactant2->Reflux Base NaHCO3 in Ethanol Base->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Cyclocondensation Purify Column Chromatography Workup->Purify Analyze NMR, MS Analysis Purify->Analyze Product 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Analyze->Product

Caption: General synthesis workflow for this compound.

In Vitro Antifungal Activity Evaluation

A critical step in the evaluation of any new potential antifungal agent is the determination of its activity spectrum and potency against a panel of clinically relevant fungal pathogens. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This protocol provides a standardized method to determine the MIC of the test compounds.

Causality in MIC Determination:

  • Standardized Medium: RPMI-1640 medium is the standard for antifungal susceptibility testing as it supports the growth of most fungi and provides reproducible results.

  • Inoculum Standardization: The fungal inoculum is standardized to a specific concentration (0.5 to 2.5 x 10³ CFU/mL) to ensure that the results are comparable across experiments and laboratories. A high inoculum can lead to falsely elevated MIC values.

  • Serial Dilution: A two-fold serial dilution of the compound allows for the precise determination of the concentration at which growth is inhibited.

  • Incubation Conditions: Incubation at 35°C for 24-48 hours provides optimal growth conditions for most pathogenic fungi.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium (buffered with MOPS) to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1%, as it can be inhibitory to fungal growth.

  • Inoculum Preparation: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on Sabouraud Dextrose Agar. Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the test compound.

  • Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only). If available, include a standard antifungal drug (e.g., Fluconazole, Itraconazole) as a reference.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the positive control.

Data Presentation: Representative MIC Data

The following table presents representative MIC data for structurally related 6-chloro-imidazo[1,2-a]pyridine derivatives against various fungal species. Note: This data is for illustrative purposes and is derived from published literature on analogous compounds.[3][4] Researchers should generate their own data for the specific 6-Chloro-8-fluoro derivatives under investigation.

Fungal Species6-chloro-imidazo[1,2-a]pyridine Derivative A (MIC in µM)[3]6-chloro-imidazo[1,2-a]pyridine Derivative B (MIC in µM)[4]Fluconazole (MIC in µM)
Candida albicans22.578.22.1
Candida parapsilosis19.489.44.2
Aspergillus flavusNot Reported75.5>218
Aspergillus fumigatusNot ReportedNot Reported>218
Protocol 3.2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum. This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Procedure:

  • Following the determination of the MIC, take a 100 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate.

In_Vitro_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound Prepare Compound Stock Solution (DMSO) Plate Serial Dilution in 96-Well Plate (RPMI) Compound->Plate Inoculum Prepare Standardized Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Plate->Inoculate Incubate Incubate 24-48h at 35°C Inoculate->Incubate Read_MIC Read MIC (Visual Inhibition) Incubate->Read_MIC Plate_MFC Plate onto Agar Read_MIC->Plate_MFC Subculture from clear wells Outcome_MIC MIC Value (µg/mL or µM) Read_MIC->Outcome_MIC Read_MFC Read MFC (No Growth) Plate_MFC->Read_MFC Outcome_MFC MFC Value (µg/mL or µM) Read_MFC->Outcome_MFC

Caption: Workflow for in vitro MIC and MFC determination.

Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a whole organism. The Galleria mellonella (greater wax moth larvae) model is an excellent preliminary in vivo system that bridges the gap between in vitro assays and mammalian models.

Causality in the G. mellonella Model:
  • Innate Immune System: G. mellonella possesses an innate immune system with functional similarities to that of mammals, making it a relevant model for studying host-pathogen interactions.[6]

  • Temperature: Larvae can be incubated at 37°C, the physiological temperature for human infections.[7]

  • Ethical and Cost-Effective: This model is cost-effective, has a short lifecycle, and is not subject to the same ethical regulations as vertebrate models.[6]

  • Endpoints: Efficacy can be assessed through survival curves and determination of fungal burden in the larvae, providing quantitative measures of the compound's activity.[8]

Protocol 4.1: Galleria mellonella Model of Systemic Fungal Infection

Materials:

  • G. mellonella larvae in their final instar stage (250-350 mg).

  • Hamilton syringe (10 µL).

  • Fungal culture for infection (e.g., C. albicans).

  • Test compound formulated in a suitable vehicle (e.g., PBS with a low percentage of DMSO).

Procedure:

  • Infection: Inject a standardized inoculum of the fungal pathogen (e.g., 1 x 10⁶ CFU of C. albicans) in a 10 µL volume into the hemocoel of each larva via the last left proleg.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound at various doses (e.g., 1, 5, 10 mg/kg) via injection into a different proleg.

  • Controls: Include a group of larvae infected but treated only with the vehicle, and a group treated with a known antifungal agent. A sham-injected group (PBS only) should also be included to account for any physical trauma.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Survival Monitoring: Record the number of dead larvae daily for a period of 5-7 days. Larvae are considered dead when they are non-responsive to touch.

  • Fungal Burden (Optional): At a predetermined time point, a subset of larvae from each group can be homogenized, serially diluted, and plated on agar to determine the fungal load (CFU/larva).

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare them using a log-rank test. Fungal burden data can be analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Proposed Mechanism of Action

While the specific mechanism for this compound derivatives is yet to be elucidated, studies on analogous compounds suggest that they may function as inhibitors of fungal ergosterol biosynthesis.[3][5] This pathway is essential for fungal cell membrane structure and function.

MoA_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Consequences Compound Imidazo[1,2-a]pyridine Derivative Enzyme Sterol 14-demethylase (CYP51) Compound->Enzyme Inhibition Lanosterol Lanosterol Lanosterol->Enzyme Product 4,4-dimethyl-cholesta- 8,14,24-trienol Enzyme->Product Membrane Disrupted Membrane Integrity Enzyme->Membrane Pathway Blocked Ergosterol Ergosterol Product->Ergosterol ...multiple steps... Ergosterol->Membrane Essential Component Permeability Increased Permeability Membrane->Permeability Death Fungal Cell Death Permeability->Death

Caption: Proposed mechanism of action via inhibition of ergosterol biosynthesis.

References

  • Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)Quinoline Derivatives.
  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions. Frontiers in Cellular and Infection Microbiology. [Link]
  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narr
  • Methods for using Galleria mellonella as a model host to study fungal pathogenesis. Methods in Molecular Biology. [Link]
  • Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus.
  • Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)
  • Galleria mellonella as an Invertebrate Model for Studying Fungal Infections. MDPI. [Link]
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi. [Link]
  • The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest. MDPI. [Link]
  • Animal Models for Candidiasis. Current Protocols in Immunology. [Link]
  • SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. NIH/NIAID. [Link]
  • The murine model of systemic candidiasis. Mice were injected i.p. with...
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus.
  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Deriv
  • Examples of imidazo[1,2‐a]pyridine derivatives as antifungals.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

Sources

Application Notes & Protocols for the Development of Antituberculosis Drugs from 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious agent worldwide, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising framework in the search for new anti-TB agents.[2] A notable example, Telacebec (Q203), is an IPA-class drug candidate that has shown potent activity against both drug-sensitive and drug-resistant Mtb strains by targeting the cytochrome bc1 complex (QcrB) of the electron transport chain, thereby depleting cellular ATP.[3][4][5] This guide provides a comprehensive, technically-grounded framework for researchers engaged in the discovery and preclinical development of novel anti-TB drugs based on a specifically substituted scaffold: 6-Chloro-8-fluoroimidazo[1,2-a]pyridine . We will detail the strategic rationale, step-by-step protocols, and data interpretation from initial chemical synthesis through in vitro and early in vivo evaluation.

Introduction: The Strategic Case for Imidazo[1,2-a]pyridines

The drug discovery pipeline for TB has been reinvigorated by agents with novel mechanisms of action. Unlike traditional drugs that target cell wall synthesis or DNA replication, compounds that disrupt Mtb's energy metabolism are particularly attractive. Mtb can enter a non-replicating, persistent state, which is notoriously difficult to eradicate with conventional antibiotics. By targeting essential energy-generating machinery like the cytochrome bc1 complex, IPA-class compounds can effectively kill both replicating and non-replicating bacteria, a crucial attribute for shortening treatment duration.[4][5]

Telacebec (Q203), a first-in-class drug candidate, validates this approach by inhibiting the QcrB subunit of the cytochrome bc1 complex, a critical component of oxidative phosphorylation.[4][6] This action blocks the electron transport chain, leading to a rapid drop in intracellular ATP levels and subsequent bacterial death.[5] The 6-Chloro-8-fluoro substitution pattern on the imidazo[1,2-a]pyridine core represents a key area for chemical exploration to optimize potency, safety, and pharmacokinetic properties. This guide outlines a validated workflow to identify and advance new candidates from this chemical series.

Overall Drug Discovery Workflow

The development process follows a logical cascade, beginning with chemical synthesis and progressing through increasingly complex biological assays. Each stage is designed to answer critical questions about the compound's potential as a future drug.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vitro ADME & In Vivo Evaluation Synthesis Synthesis of 6-Chloro-8-fluoro-IPA Library MIC_Screen Primary MIC Assay (Replicating Mtb H37Rv) Synthesis->MIC_Screen Evaluate Potency Cytotoxicity Cytotoxicity Assay (e.g., HepG2 / THP-1) MIC_Screen->Cytotoxicity Assess Selectivity NRP_Screen Non-Replicating Persister Assay (e.g., LORA) Cytotoxicity->NRP_Screen Advance Hits (High SI) Intracellular_Screen Intracellular Activity Assay (Macrophage Model) NRP_Screen->Intracellular_Screen MoA_Assay Mechanism of Action (ATP Depletion Assay) Intracellular_Screen->MoA_Assay Confirm Target Engagement ADME In Vitro ADME Profiling (Microsomal Stability, Permeability) MoA_Assay->ADME Select Leads PK_Study Mouse Pharmacokinetics (PK) (Single Dose) ADME->PK_Study Profile Drug-Like Properties Efficacy_Study In Vivo Efficacy Study (Acute Murine TB Model) PK_Study->Efficacy_Study Validate in Animal Model

Caption: High-level workflow for developing 6-Chloro-8-fluoro-IPA antituberculosis agents.

Section 1: Synthesis of this compound-3-carboxamides

Expertise & Experience: The synthesis of the core scaffold is the foundational step. A robust and scalable synthetic route is critical. The following protocol is a generalized three-step procedure adapted from established methodologies for creating imidazo[1,2-a]pyridine-3-carboxamides, which allows for diversification at the amide position—a common site for structure-activity relationship (SAR) exploration.[7]

Protocol 1: Generalized Synthesis

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of 5-chloro-3-fluoropyridin-2-amine (1 equivalent) in a suitable solvent like ethanol, add 1,3-dichloroacetone (1.1 equivalents).[8]

  • Reflux the mixture for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the chlorinated core, can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Saponification to Carboxylic Acid

  • Suspend the product from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~2-3.

  • The resulting precipitate, 6-chloro-8-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 8-16 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to yield the final this compound-3-carboxamide derivative.

Trustworthiness (Self-Validation): Each step requires rigorous validation.

  • Structural Confirmation: The structure and purity of the final compounds must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

  • Purity Assessment: Purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) before any biological testing.

Section 2: In Vitro Efficacy and Mechanism of Action

This phase aims to determine the compound's potency against Mtb, its selectivity over mammalian cells, and to confirm its mechanism of action.

Protocol 2: Minimum Inhibitory Concentration (MIC) against Replicating Mtb

Expertise & Experience: The MIC is the foundational metric of a compound's potency. A luminescence-based assay using an autoluminescent strain of Mtb (e.g., H37Rv) offers a rapid, sensitive, and non-destructive alternative to traditional colony-forming unit (CFU) counting.[9][10]

  • Preparation: Use an autoluminescent strain of M. tuberculosis H37Rv cultured in Middlebrook 7H9 broth supplemented with OADC and appropriate antibiotics.

  • Compound Plating: Serially dilute test compounds in a 96-well clear-bottom black plate using 7H9 broth. Final concentrations should typically range from 100 µM to 0.01 µM. Include a "no drug" control (vehicle only) and a positive control (e.g., Rifampicin).

  • Inoculation: Adjust the Mtb culture to a starting optical density (OD₆₀₀) of ~0.05 and add to each well. The final volume should be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: The MIC is defined as the lowest compound concentration that inhibits luminescence by ≥90% compared to the "no drug" control.

Trustworthiness (Self-Validation):

  • The positive control (Rifampicin) MIC should fall within an expected range (e.g., 0.1-0.5 µM).

  • The Z'-factor for the assay plate should be >0.5, indicating a robust assay window between positive and negative controls.

Protocol 3: Cytotoxicity Assay

Expertise & Experience: It is crucial to ensure that the compound's activity is specific to the bacterium and not due to general toxicity. This is assessed by measuring its effect on a mammalian cell line, such as the human liver cell line HepG2 or the macrophage cell line THP-1.[5]

  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well in DMEM media and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include a vehicle control and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Readout: Add a viability reagent like PrestoBlue™ or CellTiter-Glo® and incubate as per the manufacturer's instructions. Measure fluorescence or luminescence.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by fitting the dose-response curve. The Selectivity Index (SI) is then calculated as CC₅₀ / MIC . A higher SI value (>10) is desirable.

Protocol 4: Mechanism of Action - ATP Depletion Assay

Expertise & Experience: Since the hypothesized target is the cytochrome bc1 complex, a direct consequence of inhibition should be a drop in cellular ATP levels.[5] This assay directly tests for on-target effects.

MoA_Pathway ETC Electron Transport Chain (ETC) QcrB Cytochrome bc1 Complex (QcrB subunit) ETC->QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP ATP Production ATP_Synthase->ATP Compound 6-Chloro-8-fluoro-IPA Compound Compound->QcrB INHIBITS

Caption: Inhibition of QcrB by IPA compounds disrupts the ETC, halting ATP synthesis.

  • Bacterial Culture: Grow Mtb H37Rv to mid-log phase (OD₆₀₀ ~0.6-0.8).

  • Compound Treatment: Aliquot the bacterial culture into a 96-well plate. Add test compounds at a concentration of 10x their MIC. Include a "no drug" control and a positive control known to disrupt ATP synthesis (e.g., Bedaquiline).

  • Incubation: Incubate at 37°C for 24 hours.

  • ATP Measurement: Use a commercial ATP measurement kit (e.g., BacTiter-Glo™). Lyse the bacterial cells according to the kit protocol and measure the luminescent signal.

  • Data Analysis: Normalize the ATP levels to the "no drug" control. A significant drop in ATP levels for the test compound compared to the control confirms the expected mechanism of action.

Section 3: In Vitro ADME & In Vivo Evaluation

Promising hits from in vitro efficacy screening must be evaluated for their drug-like properties.

Data Presentation: Summary of In Vitro Properties

Data for lead compounds should be summarized for easy comparison.

Compound IDMIC (µM)CC₅₀ (µM)SI (CC₅₀/MIC)ATP Depletion (% of Control)Microsomal t₁/₂ (min)
Lead-01 0.15>100>6678%45
Lead-02 0.0885>10005%75
Control-Rif 0.20>100>50095% (No effect)>120
Control-BDQ 0.0640>65010%60
Protocol 5: In Vitro ADME - Microsomal Stability Assay

Expertise & Experience: This assay predicts how quickly a compound will be metabolized by liver enzymes (cytochrome P450s), giving an early indication of its metabolic stability and potential half-life in vivo.[11][12]

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system, and buffer in a 96-well plate. Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound (typically at 1 µM final concentration) to the mixture to start the reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the half-life (t₁/₂).

Protocol 6: In Vivo Efficacy - Acute Murine TB Model

Expertise & Experience: The ultimate test of a compound's potential is its ability to reduce bacterial burden in a living organism. The acute mouse model provides a relatively rapid assessment of in vivo efficacy.[13][14]

  • Infection: Infect BALB/c mice via aerosol with a low dose of Mtb H37Rv, calibrated to deliver ~100-200 bacilli to the lungs.[14]

  • Acclimation: Allow the infection to establish for 14-21 days. At this point, the bacterial load in the lungs will be high.

  • Treatment: Randomize mice into treatment groups (n=5-8 per group): Vehicle control, positive control (e.g., Isoniazid at 25 mg/kg), and test compound(s) at various doses (e.g., 25, 50, 100 mg/kg), administered once daily by oral gavage.

  • Duration: Treat the mice for 2-4 weeks.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFUs) per organ.

  • Data Analysis: Convert CFU counts to log₁₀ values. A statistically significant reduction in log₁₀ CFU in the lungs and/or spleen of the treated groups compared to the vehicle control group indicates in vivo efficacy.

Trustworthiness (Self-Validation):

  • The vehicle control group should show a high bacterial burden (e.g., >10⁶ CFU/lung).

  • The positive control group (Isoniazid) should show a significant reduction in bacterial load (e.g., >2 log₁₀ reduction).

Conclusion and Forward Look

A compound that demonstrates potent and selective in vitro activity (MIC < 0.2 µM, SI > 100), confirms its on-target mechanism by depleting ATP, possesses favorable ADME properties (e.g., microsomal t₁/₂ > 30 min), and shows a significant reduction in bacterial burden in an acute in vivo model is a strong candidate for further preclinical development. Subsequent steps would include evaluation in a chronic infection model to assess sterilizing activity, formal toxicology studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine the optimal dosing regimen for potential clinical trials. This structured approach provides a robust framework for advancing novel this compound derivatives in the urgent fight against tuberculosis.

References

  • Title: The adme/t profiles of tb drugs – an in silico analysis Source: Google Cloud URL
  • Title: In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection Source: PubMed URL
  • Title: Telacebec (Q203)
  • Title: Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?
  • Title: Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery Source: Antimicrobial Agents and Chemotherapy URL
  • Title: Advancing Tuberculosis Treatment with Next-Generation Drugs and Smart Delivery Systems Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Medicinal Chemistry URL
  • Title: Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents Source: RSC Publishing URL
  • Source: National Institutes of Health (NIH)
  • Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: PubMed URL
  • Title: Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203)
  • Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL
  • Source: National Institutes of Health (NIH)
  • Title: An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives Source: Frontiers URL
  • Source: National Institutes of Health (NIH)
  • Title: 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)

Sources

Application Notes and Protocols for High-Throughput Screening and Mechanistic Studies of Novel Enzyme Inhibitors: A Case Study with 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antifungal properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust enzymatic assays for the characterization of novel inhibitors, using 6-Chloro-8-fluoroimidazo[1,2-a]pyridine as a representative compound. While the specific enzymatic targets of this compound are still under investigation, related compounds have shown activity against enzymes like urease.[3][4][5] Therefore, this guide will use a hypothetical urease inhibition assay as a detailed case study to illustrate the principles and methodologies that can be adapted to other enzyme systems. The protocols herein cover initial inhibitor screening and IC50 determination, as well as more in-depth kinetic studies to elucidate the mechanism of inhibition.

Introduction: The Importance of Rigorous Enzyme Inhibition Assays in Drug Discovery

Enzyme assays are fundamental to modern drug discovery, providing the means to identify and characterize molecules that can modulate the activity of enzymes implicated in disease pathways.[6][7] The process typically begins with high-throughput screening (HTS) to identify "hit" compounds, followed by more detailed studies to determine their potency and mechanism of action.[8][9] This detailed characterization is crucial for optimizing lead compounds and developing effective and safe therapeutics.[7]

The imidazo[1,2-a]pyridine core, present in this compound, is a key pharmacophore found in numerous biologically active compounds.[1][10] Derivatives of this scaffold have been reported to exhibit a range of activities, including the inhibition of enzymes such as urease, which is a virulence factor in some bacterial infections.[3][4][5] Therefore, a robust and well-validated enzyme inhibition assay is paramount for evaluating the therapeutic potential of novel compounds like this compound.

This guide provides a framework for developing such assays, from the initial steps of reagent preparation and assay optimization to the final data analysis and interpretation.

Materials and Reagents

The quality of the reagents is critical for obtaining reliable and reproducible results. The following is a general list of materials and reagents required for a typical urease inhibition assay.

Reagent/MaterialRecommended Specifications
Enzyme Purified Jack Bean Urease (Type III)
Substrate Urea, ACS grade or higher
Inhibitor This compound, >98% purity
Assay Buffer Phosphate buffer (e.g., 100 mM, pH 7.4)
Detection Reagent Berthelot's reagent (Phenol-hypochlorite)
Positive Control Thiourea or Acetohydroxamic acid
Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Labware 96-well microplates, clear, flat-bottom
Instrumentation Microplate reader with absorbance capabilities (625 nm)

Experimental Protocols

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[11][12][13] It is a key parameter for comparing the potency of different inhibitors.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_components Add Enzyme, Buffer, and Inhibitor to Plate prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_plate Read Absorbance at 625 nm add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of urea in phosphate buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for its substrate.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Assay Setup (96-well plate):

    • Add 20 µL of the appropriate buffer, inhibitor dilution, or positive control to each well.

    • Include wells for a negative control (no inhibitor, 100% activity) and a blank (no enzyme).

    • Add 160 µL of the urease solution to each well (except the blank).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the urea substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of the assay.

  • Detection:

    • Stop the reaction by adding 50 µL of Berthelot's reagent A (phenol/nitroprusside) followed by 50 µL of Berthelot's reagent B (alkaline hypochlorite).

    • Incubate at room temperature for 20-30 minutes for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol 2: Determination of the Mechanism of Inhibition

Understanding the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, or uncompetitive) is crucial for lead optimization.[16][17] This is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Workflow for Mechanism of Inhibition Studies

MOA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents setup_plate Set up Plate with Varying [Substrate] and [Inhibitor] prep_reagents->setup_plate prep_inhibitor Prepare Fixed Inhibitor Concentrations prep_inhibitor->setup_plate prep_substrate Prepare Varying Substrate Concentrations prep_substrate->setup_plate run_kinetic_assay Run Kinetic Assay (Measure Absorbance over Time) setup_plate->run_kinetic_assay calc_velocity Calculate Initial Velocities (V₀) run_kinetic_assay->calc_velocity generate_plots Generate Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) calc_velocity->generate_plots determine_moa Determine Mechanism of Inhibition generate_plots->determine_moa

Caption: Workflow for determining the mechanism of enzyme inhibition.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).

    • Prepare a range of urea concentrations, typically spanning from 0.2x to 5x the Km value.

  • Assay Setup and Execution:

    • For each fixed inhibitor concentration, perform the enzymatic assay with the varying substrate concentrations.

    • Instead of a single endpoint reading, measure the absorbance kinetically (e.g., every 30 seconds for 10-15 minutes) to determine the initial reaction velocity (V₀).[11]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.[18]

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[17][19]

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[20]

      • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[20]

      • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease with increasing inhibitor concentration.

Data Interpretation and Best Practices

  • Controls are Crucial: Always include positive and negative controls to ensure the assay is performing as expected. A vehicle control (DMSO) is also necessary to account for any solvent effects.[21]

  • Linear Range: Ensure that the enzyme concentration and reaction time are optimized so that the reaction proceeds within a linear range.

  • Inhibitor Solubility: Be mindful of the solubility of the test compound in the assay buffer. Poor solubility can lead to inaccurate results.

  • Data Fitting: Use appropriate non-linear regression models for IC50 determination and linear regression for Lineweaver-Burk plots.[17][18]

  • Cheng-Prusoff Equation: The IC50 value is dependent on the substrate concentration. To determine the inhibition constant (Ki), which is a more absolute measure of inhibitor potency, the Cheng-Prusoff equation can be used, provided the mechanism of inhibition is known.[11][12]

Conclusion

The protocols outlined in this application note provide a robust framework for the characterization of novel enzyme inhibitors, using this compound as a case study. By following these detailed procedures for IC50 determination and mechanism of action studies, researchers can obtain high-quality, reproducible data that is essential for advancing drug discovery programs.[9][22] The principles and methodologies described are broadly applicable and can be adapted for the study of other enzyme-inhibitor systems.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Amsbio. Enzyme Activity Assays.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Baici, A. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Labinsights. (2023, September 27). Enzymology Assays Unveils the Secrets of Enzyme Activity.
  • Tarnawski, M., & Czaplicki, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
  • Ribeiro, L. F., et al. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. protocols.io.
  • BenchChem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • BenchChem. Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
  • BenchChem. Application Notes and Protocols for Measuring IC50 and EC50 Values of Covalent Inhibitors.
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
  • The Organic Chemistry Tutor. (2021, May 6). Enzyme Kinetics Data Analysis. YouTube.
  • Fiveable. Enzyme kinetics and inhibition studies.
  • edX. IC50 Determination.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Sparkl. Revision Notes - Enzyme kinetics and inhibition.
  • Palli Thordarson. (2016, February 25). IC50 or cell viability experiment. YouTube.
  • ResearchGate. Guidelines for the digestive enzymes inhibition assay.
  • BenchChem. 6-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine.
  • SciSpace. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • N'guessan, D. U. J.-P., et al. (2025, May 14). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • ResearchGate. (2023, June 2). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
  • Lab-Chemicals.Com. This compound, 98%.
  • Pipzine Chemicals. 6-Chloroimidazo[1,2-a]pyridine.
  • Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

Sources

A Senior Application Scientist's Guide to the Procurement and Application of Research-Grade 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen heterocycle is a key component in marketed drugs like Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), and its derivatives are extensively researched for their potential as anticancer, antituberculosis, and anti-inflammatory agents.[3][4] The specific analogue, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine, represents a versatile chemical building block. The chloro- and fluoro-substituents offer distinct and valuable properties: the chlorine atom at the 6-position serves as a reactive handle for carbon-carbon bond-forming reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the fluorine atom at the 8-position can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper sourcing, evaluation, handling, and preliminary application of research-grade this compound, ensuring experimental success and reproducibility.

Part 1: Sourcing and Quality Verification of Your Starting Material

The integrity of your research begins with the quality of your reagents. Sourcing a chemical intermediate like this compound requires more than just finding a supplier; it demands a critical evaluation of the product's purity and identity. A minor impurity can lead to failed reactions, misleading biological data, and months of lost work.

Identifying a Reputable Supplier

When purchasing specialized chemical building blocks, prioritize suppliers that cater specifically to the research and development sector. These vendors typically provide more comprehensive analytical data and understand the critical need for batch-to-batch consistency. While a simple search will yield multiple options, look for suppliers that readily provide a Certificate of Analysis (CoA) for the specific lot you are purchasing.

Potential suppliers for imidazo[1,2-a]pyridine derivatives and other research chemicals include:

  • Lab-Chemicals.Com[6]

  • Sigma-Aldrich (Merck)

  • Thermo Scientific (Fisher Scientific)

  • Chem-Impex

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is not merely a packing slip; it is a formal document that validates the quality of a specific batch of a chemical.[7][8] It is your primary tool for ensuring the material in the bottle matches its description. Never use a research chemical without first reviewing its CoA.

Causality: Why is the CoA so critical? An unverified starting material can introduce numerous confounding variables. For instance, a closely related structural isomer or a precursor from an incomplete synthesis reaction could lead to the formation of incorrect final products or exhibit off-target biological activity, invalidating your results.

Key Parameters to Scrutinize on a CoA:

Parameter Description & What to Look For Example Value (this compound)
Product Name & CAS No. Confirms the chemical identity. The CAS (Chemical Abstracts Service) number is a unique identifier.This compound; CAS: 1033202-10-6[6]
Lot/Batch Number A unique code for a specific production run. Essential for traceability if issues arise.e.g., LC1033202-A24
Molecular Formula & Weight A fundamental check of chemical identity.C₇H₄ClFN₂; MW: 170.57 g/mol [6]
Purity (%) The most critical parameter. States the percentage of the desired compound. For research, >97% is generally recommended.≥98%[6]
Analytical Method(s) Used Specifies how purity was determined. Common methods include ¹H NMR, LC-MS, and HPLC.¹H NMR (Proton Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography)
Analytical Data The CoA should state that the data (e.g., NMR spectrum) conforms to the structure. Some suppliers provide the actual spectra."Conforms to Structure" or attached spectra.[9]
Appearance A simple physical check you can perform upon receipt.e.g., White to Off-White Solid
Date of Manufacture/Retest Indicates the age of the batch and when its quality was last verified.-

Part 2: Laboratory Safety, Handling, and Storage Protocols

Heterocyclic compounds, particularly halogenated ones, must be handled with care. Assume all new chemicals are hazardous until proven otherwise.[10]

Interpreting the Safety Data Sheet (SDS)

Before the compound arrives, obtain and read the Safety Data Sheet (SDS). While an SDS for this specific compound may not be universally available, data from closely related chloro- and fluoro-pyridines can serve as a reliable proxy.

Key SDS Sections and Their Implications:

  • Section 2: Hazards Identification: Expect classifications such as "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation."[11]

  • Section 4: First-Aid Measures: Standard procedures include flushing skin and eyes with water for 15 minutes and seeking medical attention.

  • Section 7: Handling and Storage: This section provides the core directives for lab use. It will recommend handling in a well-ventilated area (preferably a fume hood), avoiding dust formation, and using personal protective equipment (PPE).[12] Storage is typically recommended at room temperature in a dry, tightly sealed container.[6]

  • Section 8: Exposure Controls/Personal Protection: Mandates the use of safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

Protocol 1: Safe Chemical Handling and Storage Workflow

This protocol ensures that the compound is received, handled, and stored in a manner that protects both the researcher and the integrity of the chemical.

  • Pre-Arrival Preparation:

    • Designate a storage location away from incompatible materials (e.g., strong oxidizing agents).

    • Ensure the relevant SDS is accessible to all lab personnel.

    • Verify that the designated fume hood is fully functional.

  • Receiving the Compound:

    • Upon arrival, inspect the packaging for any signs of damage.

    • Wearing full PPE (lab coat, gloves, safety goggles), transfer the package to a fume hood.

    • Open the package and verify that the container is sealed and the label information matches your order and the CoA.

  • Aliquoting and Weighing:

    • Perform all manipulations within a chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing paper. Never return excess chemical to the stock bottle.

    • To prevent electrostatic discharge from scattering the powder, use an anti-static weighing dish or an ionizing bar if available.

  • Storage:

    • Tightly reseal the primary container. For added protection against moisture and contamination, wrap the cap with paraffin film.

    • Store the container in the designated location as per the SDS (e.g., sealed in dry, room temperature).[6]

  • Disposal:

    • Dispose of contaminated consumables (gloves, weighing paper, pipette tips) in a dedicated solid chemical waste container.

    • Dispose of unused chemical material according to your institution's hazardous waste guidelines.

Part 3: Foundational Application Protocols

Once the compound is safely stored, the first step in any experimental campaign is to prepare it for use. This typically involves solubilization and characterization. Following this, its utility as a building block can be explored.

Protocol 2: Stock Solution Preparation and Solubility Assessment

Scientific Rationale: Most biological assays and chemical reactions are performed in the liquid phase. Determining the solubility of a compound in relevant solvents is a critical first step. This protocol uses the standard "shake-flask" method, a reliable technique for determining thermodynamic equilibrium solubility.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent in a vial. prep2 Seal vial tightly. prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for 24 hours. prep2->equil1 equil2 Allow solid to settle. equil1->equil2 analysis1 Centrifuge to pellet undissolved solid. equil2->analysis1 analysis2 Carefully collect supernatant. analysis1->analysis2 analysis3 Dilute supernatant with a known factor. analysis2->analysis3 analysis4 Quantify concentration via HPLC or UV-Vis. analysis3->analysis4

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., DMSO for biological stocks, or dioxane for reaction screening) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a series of dilutions and measure the concentration using a pre-calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in the original solvent, accounting for all dilutions. The result is typically expressed in mg/mL or mM.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

Scientific Rationale: The chlorine atom at the C-6 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl or heteroaryl groups.[13] The Suzuki-Miyaura reaction is one of the most robust and versatile methods for this transformation due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[14][15] This protocol provides a general starting point for derivatization.

General Reaction Scheme & Workflow:

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification s1 Combine Imidazopyridine, Boronic Acid, and Base in a reaction vessel. s2 Evacuate and backfill with Argon/Nitrogen (3x). s1->s2 s3 Add Pd catalyst and ligand. s2->s3 s4 Add degassed solvent via syringe. s3->s4 r1 Heat mixture to desired temperature (e.g., 90-110 °C) with stirring. s4->r1 r2 Monitor progress by TLC or LC-MS. r1->r2 w1 Cool to room temp. Dilute with Ethyl Acetate. r2->w1 w2 Wash with water and brine. w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inerting: Seal the vial with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent (e.g., Dioxane/H₂O mixture, or DME) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry.
  • What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry.
  • How to Read a Chemical Certificate of Analysis (COA). (2025). LabAlley.
  • Certificate of analysis. (n.d.). Wikipedia.
  • Certificate of Analysis: Uses, Definition, Template. (n.d.). Artsyl.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Karaganda Medical University.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). PubMed.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). MDPI.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). New Journal of Chemistry.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022). Journal of Chemical Education.
  • TS Lab Safety Rules for Chemistry Labs. (n.d.). Thorn-Seshold.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. (2023). ChemRxiv.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI.
  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemical Sciences.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals.[1][2][3] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to troubleshoot common issues and optimize synthetic routes.

Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, often related to reaction conditions and starting material quality.

  • Suboptimal Reaction Conditions : Temperature, solvent, and catalyst choice are critical. For instance, while some modern methods operate efficiently at room temperature or with gentle heating (60-80°C), classical methods like the Tschitschibabin reaction often require higher temperatures (150-200°C).[4] It is highly recommended to perform small-scale screening of these parameters.[5] Some newer protocols have shown success using microwave irradiation to reduce reaction times and improve yields.[4]

  • Catalyst Issues : The choice and handling of the catalyst are paramount. Copper[6][7] and gold[8] catalysts are common, but their activity can be hampered by impurities. In some cases, a catalyst- and solvent-free approach at a modest temperature of 60°C can be effective, particularly when reacting α-bromo/chloroketones with 2-aminopyridines.[4][9]

  • Starting Material Purity : The purity of the 2-aminopyridine and the carbonyl compound is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.

  • Atmosphere : While many modern procedures are robust, some reactions, particularly those involving sensitive catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] Conversely, some copper-catalyzed methods advantageously use air as the oxidant.[6]

  • Incomplete Reaction : It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[5]

FAQ 2: I'm observing multiple spots on my TLC, suggesting significant side product formation. How can I improve selectivity?

The formation of side products is a common hurdle that complicates purification and reduces the yield of the desired product.

  • Control of Stoichiometry : Carefully controlling the ratio of your reactants is a critical first step. An excess of one component can often lead to the formation of undesired byproducts.

  • Side Reactions in Multicomponent Reactions (MCRs) : In the Groebke-Blackburn-Bienaymé (GBB) reaction, a popular MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines, the formation of a Schiff base from the aldehyde and the 2-aminopyridine is a known side reaction.[1] Using a slight excess of the 2-aminopyridine can sometimes suppress this.[1]

  • Reaction Temperature : Excessively high temperatures can lead to decomposition or the formation of undesired isomers. A careful temperature optimization study is often beneficial.

  • Catalyst Choice : The catalyst can significantly influence the reaction pathway. For example, in gold-catalyzed syntheses, while PicAuCl2 has shown good results, other gold(I) catalysts like AuCl have been reported to be sluggish and produce numerous impurities.[8]

FAQ 3: What are the best practices for purifying imidazo[1,2-a]pyridines?

Purification can be challenging due to the polar nature of the imidazo[1,2-a]pyridine core and potential co-eluting impurities.

  • Column Chromatography : This is the most common method. A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) on silica gel is typically effective.

  • Recrystallization : If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

  • Preparative HPLC : For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]

  • Product Stability : Be aware that some imidazo[1,2-a]pyridine derivatives can be sensitive to prolonged exposure to silica gel. In such cases, minimizing the time the compound spends on the column is advisable.

FAQ 4: I'm having trouble with my 2-aminopyridine starting material. What are some common issues and solutions?

The synthesis and handling of substituted 2-aminopyridines can be a challenge in itself.

  • Synthesis of Substituted 2-Aminopyridines : The classical Chichibabin reaction for synthesizing 2-aminopyridines often requires harsh conditions.[10][11] Modern methods like the Buchwald-Hartwig amination offer milder conditions and broader functional group tolerance.[10]

  • Purity and Stability : Ensure your 2-aminopyridine is pure and dry. Some derivatives can be hygroscopic or susceptible to oxidation.

  • Reactivity : The electronic properties of substituents on the pyridine ring can significantly affect its nucleophilicity and, consequently, the reaction rate and yield. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can decrease it.

Troubleshooting Guides

Guide 1: Low Yield in the Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][12]

Symptom Potential Cause Suggested Solution
Low or no product formation Inactive catalystScandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid catalyst.[1] Ensure it is of high quality and has been stored properly. Other catalysts like iodine have also been reported to be effective and cost-efficient.[13]
Low reaction temperatureWhile some GBB reactions proceed at room temperature, others may require heating (e.g., 60°C or higher) to achieve good yields.[12]
Inappropriate solventMethanol, dichloromethane, and even water have been successfully used.[5][8][12] A solvent screen is recommended for new substrate combinations.
Significant Schiff base byproduct Imine formation faster than cycloadditionUse a slight excess (e.g., 1.2 equivalents) of the 2-aminopyridine.[1]
Reaction stalls Reversible imine formationThe addition of a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, can promote the reaction.[1][14]
Workflow Diagram: Troubleshooting the GBB Reaction

GBB_Troubleshooting start Low Yield in GBB Reaction check_reagents Verify Purity of 2-Aminopyridine, Aldehyde, and Isocyanide start->check_reagents check_catalyst Check Catalyst Activity (e.g., Sc(OTf)3) check_reagents->check_catalyst Reagents OK optimize_temp Optimize Reaction Temperature (e.g., RT to 60°C or higher) check_catalyst->optimize_temp Catalyst OK optimize_solvent Screen Solvents (e.g., MeOH, DCM, H2O) optimize_temp->optimize_solvent Temp Optimized adjust_stoichiometry Adjust Stoichiometry (e.g., excess 2-aminopyridine) optimize_solvent->adjust_stoichiometry Solvent Optimized add_acid Add Catalytic Acid (e.g., TFA) adjust_stoichiometry->add_acid Side reactions persist monitor_rxn Monitor by TLC/LC-MS add_acid->monitor_rxn success Improved Yield monitor_rxn->success

Caption: A logical workflow for troubleshooting low yields in the GBB reaction.

Guide 2: Challenges in the Tschitschibabin-type Synthesis

This classical method typically involves the reaction of a 2-aminopyridine with an α-haloketone.

Symptom Potential Cause Suggested Solution
Harsh reaction conditions required Low reactivity of starting materialsThe original Tschitschibabin reaction often required very high temperatures.[4] The addition of a base, such as sodium bicarbonate, can facilitate the reaction under milder conditions.[4]
Low yields and side products Competing reaction pathwaysConsider a catalyst- and solvent-free approach by heating the neat mixture of 2-aminopyridine and the α-haloketone, which has been shown to give good to excellent yields.[9]
Purification difficulties Formation of colored impuritiesThe use of milder, catalyst-free conditions can often lead to cleaner reaction mixtures that are easier to purify.[9]
Experimental Protocol: Catalyst- and Solvent-Free Synthesis

This protocol is adapted from a procedure described for the reaction of 2-aminopyridines with α-haloketones.[9]

  • Reactant Preparation : In a clean, dry reaction vessel, combine the 2-aminopyridine (1.0 mmol) and the α-haloketone (e.g., α-bromoacetophenone) (1.0 mmol).

  • Reaction Setup : The reaction is performed without any solvent. The vessel is sealed and heated to 60°C.

  • Reaction Monitoring : Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup and Purification : After completion, the reaction mixture is cooled to room temperature. The resulting solid is then purified, typically by recrystallization or column chromatography on silica gel, to afford the desired imidazo[1,2-a]pyridine.

Reaction Pathway Diagram

Tschitschibabin_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-AP 2-Aminopyridine Intermediate N-Alkylated Intermediate 2-AP->Intermediate SN2 Attack alpha-HK α-Haloketone alpha-HK->Intermediate Cond Neat (Solvent-Free) 60°C Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration H2O H₂O HX HX

Caption: Simplified pathway for the solvent-free synthesis of imidazo[1,2-a]pyridines.

Conclusion

The synthesis of imidazo[1,2-a]pyridines, while versatile, requires careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying principles of the various synthetic methods and being aware of the common pitfalls, researchers can significantly improve their success rates. This guide provides a starting point for addressing challenges, but it is the careful, methodical work in the laboratory that will ultimately lead to the successful synthesis of these important molecules.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Zhu, D.-J., et al. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. J. Braz. Chem. Soc. 2009, 20(3), 482-487.
  • Yan, R.-L., et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem. 2012, 77(4), 2024-2028.
  • Guchhait, S. K., et al. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Org. Biomol. Chem. 2012, 10(31), 5894-5897.
  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Ruijter, E., et al. The Groebke-Blackburn-Bienaymé Reaction. ACS Catal. 2018, 8(11), 10188-10206.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Wikipedia. Chichibabin pyridine synthesis.
  • ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega 2021, 6(51), 35189-35203.
  • Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Adv. 2023, 13(54), 38165-38178.
  • Orru, R. V. A., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein J. Org. Chem. 2023, 19, 727-735.
  • Mishra, M., et al. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect 2022, 7(4), e202103893.

Sources

Overcoming solubility issues of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges frequently encountered with this promising heterocyclic compound in biological assays. As a member of the imidazo[1,2-a]pyridine class of molecules—a "privileged structure" in medicinal chemistry—its inherent lipophilicity and rigidity contribute to a wide range of biological activities but also present significant hurdles in achieving the aqueous solubility required for accurate and reproducible experimental results.[1][2]

This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommended strategies to ensure you can confidently generate reliable data in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

Fused bicyclic ring systems like imidazo[1,2-a]pyridine are generally characterized by low aqueous solubility due to their relatively rigid and lipophilic nature.[3] While specific experimental solubility data for this compound is limited in public literature, related compounds exhibit very low aqueous solubility. For instance, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine has a reported water solubility of just 1.4 µg/mL.[3] This inherent low solubility is the primary reason for dissolution challenges in aqueous buffers like PBS or cell culture media.

Q2: I'm using DMSO to dissolve the compound, but I'm seeing inconsistent results or cellular toxicity. What's happening?

Dimethyl sulfoxide (DMSO) is a powerful and common solvent for poorly soluble compounds. However, it can have significant effects on biological assays, especially cell-based ones. At concentrations above 1%, DMSO can cause cellular stress, damage membranes, and even induce cell death.[3][4] Even at lower concentrations (0.1% to 1%), it can have subtle effects on cell morphology, proliferation, and differentiation, potentially confounding your experimental results.[3][5] Inconsistent results might arise from the compound precipitating out of solution when the DMSO stock is diluted into the aqueous assay buffer.

Q3: What is the maximum recommended concentration of DMSO for in vitro assays?

For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally ≤ 0.1% .[3] Many cell lines can tolerate up to 0.5%, but this must be validated for your specific cell type and assay duration.[4] It is critical to perform a vehicle control experiment with the same final DMSO concentration to assess its baseline effect on your assay.

Q4: Can I use other organic solvents besides DMSO?

Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[6] However, each solvent has its own toxicity profile, and their suitability must be determined empirically for your specific assay.[7] The principle of keeping the final solvent concentration to a minimum remains crucial.

Q5: What are co-solvents, and how do they work?

Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds.[8][9] They work by reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar compound to dissolve.[8] DMSO and ethanol are common examples used in biological assays.

Q6: I've heard about using surfactants or cyclodextrins. Are these better than DMSO?

Surfactants and cyclodextrins are excellent alternatives or adjuncts to co-solvents and can often be less toxic to cells.

  • Surfactants (e.g., Tween® 80, Pluronic® F-68) are amphiphilic molecules that form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous medium.[8][10][11]

  • Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can form inclusion complexes with lipophilic molecules like this compound, increasing their apparent water solubility.

The "better" option depends on your specific compound and assay system. Both should be tested and validated for compatibility and potential interference with the assay.

Troubleshooting Guide: Achieving a Stable Working Solution

This section provides a systematic approach to overcoming the solubility issues of this compound for biological assays.

Initial Solubility Assessment

Before committing to a specific solubilization strategy, it is crucial to perform a preliminary assessment of your compound's solubility in various solvents.

Protocol 1: Small-Scale Solubility Testing

  • Prepare Aliquots: Weigh out small, identical amounts of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a different solvent. Test the following, starting with the most common:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Dimethylformamide (DMF)

    • Methanol (MeOH)

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if the compound does not readily dissolve. Gentle warming (37°C) can also be applied, but be mindful of compound stability.

  • Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration (e.g., 10 mg/mL). If particulates remain, the compound is not fully soluble.

  • Documentation: Record the solubility for each solvent to guide your stock solution preparation.

Strategies for Enhancing Aqueous Solubility

Based on your initial assessment, you can now develop a strategy to prepare a stable working solution in your aqueous assay buffer.

Strategy 1: Co-Solvent Based Approach (e.g., DMSO)

This is the most common starting point for poorly soluble compounds.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to the highest practical concentration (e.g., 10-50 mM), based on your initial solubility test. Ensure it is fully dissolved. This is your master stock .

  • Serial Dilution: Perform serial dilutions of your master stock in 100% DMSO to create intermediate stock concentrations.

  • Final Dilution into Assay Medium: Directly dilute the small required volume from your DMSO intermediate stock into your final assay medium (e.g., cell culture media, PBS). Crucially, the final DMSO concentration should not exceed your predetermined assay tolerance (e.g., <0.5%). [4]

  • Vortex Immediately: Vortex the final working solution immediately and vigorously after adding the DMSO stock to prevent precipitation.

  • Visual Inspection: Before adding to your assay, visually inspect the working solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the aqueous solubility limit has been exceeded at that concentration.

Troubleshooting this Approach:

  • Precipitation upon dilution: This is a common issue and indicates that the compound's aqueous solubility is very low.

    • Solution 1: Lower the final concentration of your compound.

    • Solution 2: Try a different co-solvent like ethanol, which may have different properties.[7]

    • Solution 3: Move to Strategy 2 or 3.

  • Cell Toxicity/Assay Interference:

    • Solution 1: Reduce the final DMSO concentration by preparing a more concentrated intermediate stock.

    • Solution 2: Ensure you are running a vehicle control with the exact same final DMSO concentration to normalize your results.[3]

Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are an excellent choice for increasing solubility with potentially lower toxicity than organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Step-by-Step Protocol:

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

  • Compound Addition: Add the solid this compound directly to the HP-β-CD solution.

  • Complexation: Vortex and/or sonicate the mixture until the compound is fully dissolved. This may take longer than with organic solvents as the inclusion complex needs time to form. Gentle heating (37-40°C) can accelerate this process.

  • Sterile Filtration: Sterile filter the final solution before use in cell-based assays.

  • Validation: It is important to run a control with the HP-β-CD solution alone to ensure it does not interfere with your assay.

Strategy 3: Surfactant-Based Solubilization

Low concentrations of non-ionic surfactants can aid in creating stable dispersions.

Step-by-Step Protocol:

  • Prepare a Surfactant-Containing Buffer: Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68) to your assay buffer.

  • Prepare a Concentrated Stock: Prepare a high-concentration stock of this compound in an organic solvent like DMSO (as in Strategy 1).

  • Dilution: Slowly add the DMSO stock to the surfactant-containing buffer while vortexing vigorously. The surfactant will help to form micelles around the compound, preventing precipitation.[10][11]

  • Validation: As with other methods, test the surfactant-containing buffer as a vehicle control in your assay.

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy for this compound.

solubilization_workflow start Start: Poorly Soluble This compound sol_test Protocol 1: Initial Solubility Test (DMSO, EtOH, etc.) start->sol_test is_soluble_dmso Soluble in DMSO at high concentration? sol_test->is_soluble_dmso prep_dmso_stock Prepare Concentrated DMSO Stock (e.g., 20 mM) is_soluble_dmso->prep_dmso_stock Yes try_alternatives Try Alternative Strategies is_soluble_dmso->try_alternatives No dilute_assay Dilute to Final Concentration in Assay Buffer (<0.5% DMSO) prep_dmso_stock->dilute_assay precipitate Precipitation Occurs? dilute_assay->precipitate dilute_assay->try_alternatives Precipitation persists at lowest effective conc. success Success! Proceed with Assay (Include Vehicle Control) precipitate->success No lower_conc Lower Final Compound Concentration precipitate->lower_conc Yes lower_conc->dilute_assay strategy2 Strategy 2: Cyclodextrins (HP-β-CD) try_alternatives->strategy2 strategy3 Strategy 3: Surfactants (Tween-80) try_alternatives->strategy3 strategy2->success If successful strategy3->success If successful

Caption: Decision workflow for solubilizing this compound.

Mechanism of Action: Cyclodextrin Inclusion Complex

To better understand how cyclodextrins work, the following diagram illustrates the formation of an inclusion complex.

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation compound Hydrophobic Compound (this compound) plus1 + water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex compound_in Compound arrow Forms

Caption: Cyclodextrin encapsulates a hydrophobic molecule, enhancing its water solubility.

Summary of Solubilization Strategies

StrategyKey Reagent(s)Mechanism of ActionProsConsFinal Conc. Limit
Co-solvents DMSO, EthanolReduces solvent polaritySimple, effective for creating high-concentration stocksPotential for cytotoxicity and assay interference[3][4]e.g., <0.5% DMSO
Cyclodextrins HP-β-CDForms inclusion complexes[13]Generally low toxicity, can significantly increase solubilityMay require heat/sonication, potential for assay interferenceAssay-dependent
Surfactants Tween® 80, Pluronic® F-68Forms micelles to encapsulate the compound[8][10]Can create stable dispersions at low concentrationsPotential to disrupt cell membranes or interfere with protein assayse.g., 0.01-0.1%
pH Adjustment HCl, NaOHIonizes the compound to a more soluble formCan be very effective if the compound has an appropriate pKaRequires knowledge of pKa, risk of compound degradation at pH extremesAssay-dependent

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Benchchem. Navigating the Solubility Landscape of 6-Chloroimidazo[1,2-a]pyridine: A Technical Guide.
  • Di, L. (2006, May 10).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • PubMed.
  • ResearchGate.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. Strategies to Address Low Drug Solubility in Discovery and Development.
  • General Techniques for Preparing Formulations of Poorly W
  • WuXi AppTec DMPK. (2024, March 15).
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • NIH. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • University of Greenwich.
  • MedchemExpress.com. Surfactants | Biochemical Assay Reagents.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • ResearchGate. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • NIH. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • PubMed Central. (2025, November 16).
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Pharmaceutical Networking. (2015, December 16).
  • PubChem. 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • MDPI. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PMC - NIH. Surfactants: physicochemical interactions with biological macromolecules.
  • Lab-Chemicals.Com. This compound, 98%.
  • PubMed.
  • Ulster University. Surfactants: physicochemical interactions with biological macromolecules.
  • PMC - NIH. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • ResearchGate.
  • ResearchGate. Surfactant interactions with biomembranes and drug absorption.
  • PubMed. (2024, March 23).
  • PMC - NIH.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Pipzine Chemicals. 6-Chloroimidazo[1,2-a]pyridine.
  • ACS Omega - Figshare. (2025, November 16).
  • ChemicalBook. (2025, July 16). 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE | 29096-59-1.
  • Chem-Impex. 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid.

Sources

Identifying degradation products of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the identification and characterization of its degradation products. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and structurally elucidate potential degradants encountered during your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of this compound.

Q1: What are the most likely reactive sites on the this compound molecule?

A1: The this compound scaffold is an electron-rich heterocyclic system. Based on its structure, several sites are susceptible to degradation:

  • The Imidazole Ring: This ring is generally electron-rich, making it prone to oxidation. The C-3 position is often the most nucleophilic and susceptible to electrophilic attack or radical substitution.[]

  • The Pyridine Ring: While less reactive than the imidazole moiety, the pyridine ring can still undergo oxidative or photolytic degradation.

  • Carbon-Halogen Bonds: The C-Cl and C-F bonds on the pyridine ring can be susceptible to cleavage, particularly under photolytic (UV/Vis light) or certain nucleophilic conditions. Hydrolytic displacement of the chlorine atom is more plausible than the fluorine atom due to the relative bond strengths.[2]

Q2: Why is it critical to perform forced degradation studies on this compound?

A2: Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a drug substance under conditions more severe than standard storage.[3][4] These studies are essential for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish potential degradation pathways, providing insight into the intrinsic stability of the molecule.[3]

  • Method Development: The generated degradants are crucial for developing and validating stability-indicating analytical methods (e.g., HPLC), ensuring the method can separate the active pharmaceutical ingredient (API) from its impurities.[4][5]

  • Formulation & Packaging: Understanding how the molecule degrades under heat, light, humidity, and pH extremes informs the development of stable formulations and the selection of appropriate packaging.[4][6]

Q3: What are the primary analytical techniques for identifying unknown degradation products?

A3: A multi-technique approach is standard practice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for initial investigation. HPLC or UPLC separates the degradants from the parent compound, while MS (especially high-resolution mass spectrometry, HRMS, like TOF or Orbitrap) provides accurate mass information, allowing for the determination of elemental compositions.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[9][10] While MS provides the molecular formula, NMR reveals the specific arrangement of atoms and the connectivity within the molecule, making it indispensable for confirming structures.[11][12]

Part 2: Troubleshooting Guide - From Observation to Identification

This guide provides a systematic workflow for researchers who observe unexpected impurities or degradation in their samples of this compound.

Problem: An unknown peak has appeared in my HPLC chromatogram during stability testing.

This is a common scenario indicating that the parent compound is degrading. The following workflow will guide you through the identification process.

G A Unknown Peak Observed in HPLC B Step 1: Preliminary Characterization (LC-MS) A->B Analyze sample C Determine Mass Shift (Δ Mass) B->C D Hypothesize Structure Based on Δ Mass C->D e.g., +16 Da = Oxidation E Step 2: Conduct Targeted Forced Degradation D->E Design experiment F Confirm Formation Under Specific Stress E->F Analyze stressed samples G Step 3: Isolation & Purification F->G If degradant is major and needs confirmation H Preparative HPLC or SFC G->H I Step 4: Unambiguous Structure Elucidation (NMR) H->I Collect sufficient material (>50 µg) J 1D (¹H, ¹³C, ¹⁹F) & 2D NMR (COSY, HSQC, HMBC) I->J K Structure Confirmed J->K

Caption: Troubleshooting workflow for identifying an unknown degradation product.

Step 1: Preliminary Characterization with LC-MS

Your first action is to analyze the sample using a high-resolution LC-MS system. The goal is to obtain an accurate mass for the unknown peak and compare it to the parent compound.

  • Causality: HRMS provides the elemental composition, which is the first clue to the chemical transformation that has occurred. A simple mass difference (Δ Mass) can immediately suggest common degradation pathways.

Table 1: Common Mass Shifts and Associated Degradation Pathways

Δ Mass (Da)Proposed TransformationPotential Cause
+15.9949Hydroxylation (-H to -OH)Oxidation, Photolysis
+14.0157N-Oxidation (on a ring N)Oxidation
-35.9767 (+1.0078)Dechlorination (-Cl to -H)Photolysis, Reductive conditions
-19.9624 (+1.0078)Defluorination (-F to -H)Photolysis (less common)
-34.9689 (+15.9949)Hydrolytic Dechlorination (-Cl to -OH)Acid/Base Hydrolysis
+17.0027Hydrolysis (Ring Opening)Acid/Base Hydrolysis
Step 2: Protocol for Forced Degradation Studies

To confirm the conditions under which the degradant forms, perform a forced degradation study. This involves subjecting the pure API to various stress conditions as recommended by ICH guidelines.[3]

  • Trustworthiness: This step validates your hypothesis from the mass shift data. If you hypothesize an oxidative degradant, it should preferentially form under oxidative stress conditions. This systematic approach is a self-validating system for identifying degradation pathways.[7]

Table 2: Standard Conditions for Forced Degradation Studies

Stress ConditionReagents & ConditionsTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl, heated to 60-80 °C2 - 24 hoursSimulates acidic environments, promotes hydrolysis.[6]
Base Hydrolysis 0.1 M NaOH, at room temp or heated1 - 12 hoursSimulates alkaline environments, promotes hydrolysis.[6]
Oxidation 3-30% H₂O₂, at room temp6 - 24 hoursSimulates exposure to oxidizing agents.[6]
Thermal Dry heat, 80-105 °C (solid state)24 - 72 hoursAssesses intrinsic thermal stability.[13][14]
Photolytic ICH Q1B compliant chamber (UV & Vis light)Per ICH Q1BAssesses stability upon exposure to light.[6]

Experimental Protocol: Oxidative Stress Testing

  • Prepare a solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Protect the solution from light by wrapping the container in aluminum foil.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Quench the reaction if necessary (e.g., by dilution or adding a reducing agent like sodium bisulfite).

  • Analyze the aliquots by HPLC-UV and LC-MS to monitor the formation of degradants and compare them to the unknown peak observed initially.

Step 3 & 4: Isolation and Definitive Structure Elucidation

If the degradation product is significant or its structure cannot be confidently assigned by MS, isolation is required for NMR analysis.

  • Expertise: The choice of 2D NMR experiments is crucial. An HSQC experiment correlates protons to their directly attached carbons, while an HMBC experiment shows correlations between protons and carbons over 2-3 bonds. This data is like a molecular puzzle, allowing you to piece together the exact chemical structure and definitively identify the sites of modification.[11][12]

Protocol: Isolation and NMR Analysis

  • Scale-Up: Perform the targeted stress degradation on a larger scale to generate a sufficient quantity (ideally >1 mg) of the desired degradant.

  • Isolation: Use preparative HPLC with fraction collection to isolate the peak of interest.

  • Purity Check: Analyze the collected fraction by analytical HPLC to ensure purity is >95%.

  • Solvent Removal: Remove the mobile phase solvent under vacuum (e.g., using a lyophilizer or rotary evaporator).

  • NMR Sample Prep: Dissolve the isolated solid (~50-500 µg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition: Acquire a standard set of spectra on a high-field NMR spectrometer (≥500 MHz):

    • ¹H NMR

    • ¹³C NMR

    • ¹⁹F NMR (highly informative for this molecule)

    • 2D COSY (¹H-¹H correlations)

    • 2D HSQC (¹H-¹³C one-bond correlations)

    • 2D HMBC (¹H-¹³C long-range correlations)

  • Structure Elucidation: Interpret the spectral data to confirm the molecular structure. For example, the appearance of a new signal in the aromatic region of the ¹H spectrum coupled with the loss of a proton signal, and an HMBC correlation to a carbon with a mass shift of +16 Da, would strongly indicate hydroxylation on the aromatic ring.

Part 3: Potential Degradation Pathways

Based on the chemistry of imidazo[1,2-a]pyridines and halogenated aromatics, we can predict several primary degradation pathways.

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis cluster_3 Photolysis Parent 6-Chloro-8-fluoro- imidazo[1,2-a]pyridine Ox1 N-Oxide Parent->Ox1 H₂O₂ Ox2 Hydroxylated Product (e.g., at C-3 or C-5) Parent->Ox2 H₂O₂ Hy1 Hydrolytic Dechlorination (6-OH-8-fluoro...) Parent->Hy1 H₂O / OH⁻ Hy2 Ring-Opened Product Parent->Hy2 H₂O / H⁺ or OH⁻ Ph1 Dechlorinated Product (8-fluoro...) Parent->Ph1 hν (Light)

Caption: Predicted degradation pathways for this compound.

References

  • Strategies for Elucidation of Degradant Structures and Degradation Pathways. (n.d.). Books.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). MDPI.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2023). National Institutes of Health (NIH).
  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI.
  • Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. (2001). PubMed.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). PubMed.
  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (2012). National Institutes of Health (NIH).
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Metrics Contract Services.
  • Algorithms for the identification and verification of API-related degradation impurities (DRIs). (2024). ResearchGate.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). ResearchGate.
  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). PubMed.
  • Early Efforts Identify Unstable APIs. (2017). Pharmaceutical Technology.
  • Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. (2007). ResearchGate.
  • Structure Elucidation & NMR. (n.d.). Hypha Discovery.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). National Institutes of Health (NIH).
  • Degradation of halogenated aromatic compounds. (1995). PubMed.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Anaerobic degradation of fluorinated aromatic compounds. (1998). PubMed.

Sources

Technical Support Center: Troubleshooting Low Efficacy in 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-based compounds. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the experimental lifecycle of this promising scaffold. Here, we address specific issues in a direct question-and-answer format, moving beyond simple protocols to explain the underlying causality and logic of our troubleshooting recommendations.

Section 1: Synthesis and Compound Integrity

This section focuses on overcoming common hurdles in the synthesis, purification, and formulation of this compound derivatives, ensuring the quality and reliability of your test compounds.

FAQ 1.1: My reaction yield for the synthesis of this compound derivatives is consistently low. What are the critical parameters to optimize?

Low yields in the synthesis of imidazo[1,2-a]pyridines often stem from suboptimal reaction conditions or the purity of starting materials. The most common synthetic route is the cyclocondensation of a substituted 2-aminopyridine with a halo-carbonyl compound.[1]

Causality and Key Optimization Points:

  • Starting Material Purity: The starting 5-chloro-3-fluoro-2-aminopyridine is the cornerstone of the synthesis. Impurities can interfere with the reaction. Ensure its purity by recrystallization or column chromatography before use.

  • Reaction Temperature and Time: The cyclocondensation reaction is sensitive to temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the formation of side products. A systematic temperature screen (e.g., from 80°C to 120°C) is recommended. Reaction time should also be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents like isopropanol or toluene can sometimes improve the outcome, depending on the specific substrates.[2]

  • Base Equivalents: The reaction often requires a base, such as sodium bicarbonate, to neutralize the acid formed during the reaction. The stoichiometry of the base is critical; an excess can lead to side reactions.

Troubleshooting Experimental Workflow:

cluster_synthesis Synthesis Troubleshooting start Low Yield Observed check_starting_material Verify Purity of 5-chloro-3-fluoro-2-aminopyridine start->check_starting_material optimize_temp Optimize Reaction Temperature (80-120°C) check_starting_material->optimize_temp optimize_time Monitor Reaction by TLC for Optimal Time optimize_temp->optimize_time optimize_solvent Screen Alternative Solvents (e.g., Isopropanol, Toluene) optimize_time->optimize_solvent optimize_base Titrate Base Equivalents optimize_solvent->optimize_base end Improved Yield optimize_base->end

Caption: Troubleshooting workflow for low synthesis yield.

FAQ 1.2: I'm observing unexpected peaks in my NMR/MS analysis. What are the likely side products or impurities?

The appearance of unexpected peaks in your analytical data often points to the formation of side products during the synthesis. For imidazo[1,2-a]pyridines, several side reactions are known to occur.

Common Side Products and Their Origins:

  • Incomplete Cyclization: The intermediate from the initial reaction of the aminopyridine and the halo-carbonyl compound may not fully cyclize, leading to the presence of this open-chain intermediate.

  • Over-alkylation: If the reaction conditions are too harsh, the nitrogen in the imidazole ring can be further alkylated, leading to the formation of a quaternary salt.

  • Dimerization: Under certain conditions, derivatives of 2-aminopyridine can dimerize.

  • Positional Isomers: If the starting aminopyridine is not symmetrically substituted, there is a possibility of forming regioisomers.

Self-Validating Purification Protocol:

  • Initial Work-up: After the reaction, a standard aqueous work-up is crucial. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.[1]

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Column Chromatography: This is the most critical step for purification. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity.

  • Purity Confirmation: Always confirm the purity of the final compound using multiple analytical techniques, such as HPLC, LC-MS, and NMR.

FAQ 1.3: My compound has poor aqueous solubility. How can I improve it for biological testing?

Poor aqueous solubility is a common challenge for heterocyclic compounds and can lead to artificially low efficacy in biological assays.[3][4]

Strategies for Improving Solubility:

StrategyMechanismConsiderations
pH Modification For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.Determine the pKa of your compound. Ensure the final pH is compatible with your assay.
Co-solvents Using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can help to dissolve the compound.The final concentration of the co-solvent should be low (typically <1%) to avoid affecting the biological system.[5]
Formulation with Excipients Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]The choice of cyclodextrin and the stoichiometry of the complex need to be optimized.
Particle Size Reduction Micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[4][6]Requires specialized equipment.

Section 2: Troubleshooting In Vitro Assays

This section addresses the complexities of in vitro testing, from discrepancies between biochemical and cellular assays to managing non-specific effects and cytotoxicity.

FAQ 2.1: My compound shows high potency in a biochemical assay but is significantly weaker in cell-based assays. What's causing this discrepancy?

This is a very common observation in drug discovery and often points to issues with the compound's ability to reach its target in a cellular environment.[7][8]

Potential Causes and Diagnostic Workflow:

cluster_invitro Biochemical vs. Cellular Potency Discrepancy start High Biochemical Potency, Low Cellular Potency permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->permeability efflux Investigate Efflux Pump Substrate Potential permeability->efflux metabolism Evaluate Intracellular Metabolic Stability efflux->metabolism target_engagement Confirm On-Target Engagement in Cells (e.g., NanoBRET) metabolism->target_engagement end Identify Limiting Factor target_engagement->end

Caption: Diagnostic workflow for potency discrepancies.

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane efficiently to reach its intracellular target.[5]

  • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.[5]

  • Intracellular Metabolism: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.

  • High Intracellular ATP Concentration: For kinase inhibitors that are ATP-competitive, the high concentration of ATP within cells (millimolar range) compared to that in biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.[9]

FAQ 2.2: I'm observing variable IC50 values between experiments. What are the common sources of this inconsistency?

Variable IC50 values can undermine the reliability of your data. The key is to standardize your assay conditions meticulously.[5][10]

Key Factors to Control:

  • Compound Stability and Solubility: Ensure your compound is fully dissolved and stable in the assay buffer for the duration of the experiment.

  • Reagent Consistency: Use the same batch of critical reagents (e.g., enzyme, ATP, cells) for a set of experiments to minimize variability.

  • Assay Conditions: Precisely control incubation times, temperature, and cell density.

  • DMSO Concentration: Keep the final DMSO concentration consistent and as low as possible across all wells.

FAQ 2.3: My compound is showing signs of non-specific activity or cytotoxicity. How can I verify on-target engagement?

Distinguishing between on-target pharmacological effects and off-target or non-specific effects is crucial.

Strategies for Verifying On-Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific protein target in living cells in real-time.[8]

  • Western Blotting for Downstream Signaling: If your compound targets a specific pathway, you can use western blotting to confirm that it modulates the phosphorylation or expression of downstream targets.

  • Use of a Structurally Related Inactive Control: Synthesize a close analog of your compound that is predicted to be inactive against the target. If this control compound does not show the same cellular effects, it strengthens the evidence for on-target activity of your lead compound.

Section 3: Addressing Low In Vivo Efficacy

This section provides guidance on troubleshooting the transition from in vitro activity to in vivo efficacy, with a focus on pharmacokinetics and potential liabilities.

FAQ 3.1: Despite good in vitro potency, my compound has poor efficacy in animal models. What are the likely pharmacokinetic (PK) issues?

Poor in vivo efficacy despite good in vitro potency is often due to unfavorable pharmacokinetic properties. The compound may not be reaching the target tissue in sufficient concentrations for a long enough duration.

Key PK Parameters to Investigate:

PK ParameterImplication of Poor ValueRecommended Action
Absorption Low oral bioavailability.Investigate formulation strategies to improve solubility and dissolution rate.[11]
Distribution The compound may not be reaching the target tissue.Assess plasma protein binding and tissue distribution.
Metabolism High clearance and short half-life.See FAQ 3.2 for improving metabolic stability.
Excretion Rapid elimination from the body.Can be influenced by metabolism and other factors.
FAQ 3.2: My compound has high clearance in microsomal stability assays. How can I improve its metabolic stability?

The imidazo[1,2-a]pyridine scaffold can be susceptible to metabolism, particularly by aldehyde oxidase (AO) and cytochrome P450 enzymes.[12][13]

Strategies for Improving Metabolic Stability:

  • Blocking Metabolic Hotspots: Identify the site of metabolism on your compound (metabolic hotspot) using techniques like mass spectrometry. Then, modify the chemical structure at that position to block the metabolic pathway. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.

  • Modulating Electronics: The electronic properties of the imidazo[1,2-a]pyridine ring can influence its susceptibility to metabolism. The introduction of electron-withdrawing groups can sometimes increase metabolic stability.[13]

  • Structure-Activity Relationship (SAR) Exploration: Systematically modify different parts of the molecule and assess the impact on both potency and metabolic stability to identify derivatives with an improved overall profile.[14]

FAQ 3.3: I'm concerned about potential cardiotoxicity. What is the hERG liability of this scaffold and how can it be mitigated?

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major safety concern in drug development as it can lead to cardiac arrhythmias.[15][16] Some imidazo[1,2-a]pyridine-based compounds have been reported to have hERG liability.[17]

Mitigation Strategies:

  • Early Screening: Screen your compounds for hERG inhibition early in the drug discovery process using automated patch-clamp assays.

  • Reduce Lipophilicity: There is often a correlation between high lipophilicity and hERG inhibition. Modifying your compound to reduce its lipophilicity (logP) can decrease hERG activity.[17]

  • Introduce Polar Groups: The introduction of polar functional groups can disrupt the key interactions with the hERG channel binding site.

  • Structural Modifications: Subtle structural changes can have a significant impact on hERG affinity. Explore SAR to identify modifications that reduce hERG binding while maintaining on-target potency.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Medicinal Chemistry Letters. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Semantic Scholar. [Link]
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. Expert Opinion on Drug Discovery. [Link]
  • Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Virtual screening of DrugBank database for hERG blockers using topological Laplacian-assisted AI models. PMC. [Link]
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. SciSpace. [Link]
  • Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. IJNRD. [Link]
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide.
  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers. [Link]
  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. [Link]
  • K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources.

Sources

Characterizing side reactions during 6-Chloro-8-fluoroimidazo[1,2-a]pyridine modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this electron-deficient heterocyclic scaffold. The guidance herein is grounded in established principles of heterocyclic chemistry and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction to the Reactivity of this compound

The this compound core presents a unique set of challenges and opportunities for chemical modification. Its electronic nature is significantly influenced by the fused pyridine ring and the two halogen substituents. Understanding the inherent reactivity of this scaffold is paramount to designing successful synthetic strategies and troubleshooting unexpected outcomes. The five-membered imidazole ring is generally more electron-rich than the six-membered pyridine ring, making it the primary site for electrophilic attack. Conversely, the pyridine ring, particularly with its halogen substituents, is the locus for nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the experimental modification of this compound.

Topic 1: Regioselectivity of Electrophilic Substitution

Question 1: I am attempting an electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the this compound core. At which position should I expect the reaction to occur, and what are the potential side reactions?

Answer:

You should anticipate that electrophilic substitution will overwhelmingly occur at the C3 position of the imidazo[1,2-a]pyridine ring system. This high regioselectivity is a well-documented characteristic of this scaffold.[1][2][3][4]

Causality & Mechanism: The preference for C3 substitution is due to the superior stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack at this position. The positive charge can be delocalized over the nitrogen atom (N1) of the imidazole ring without disrupting the aromaticity of the pyridine ring.[1][5] Attack at other positions, such as C2, would lead to less stable intermediates.

Potential Side Reactions & Troubleshooting:

  • No Reaction/Low Yield: The pyridine ring is electron-deficient, a characteristic exacerbated by the chloro and fluoro substituents. This deactivation can make the entire molecule less reactive towards electrophiles compared to simpler imidazo[1,2-a]pyridines.

    • Troubleshooting:

      • Employ more forcing reaction conditions (higher temperatures, longer reaction times).

      • Utilize stronger electrophilic reagents. For instance, in nitration, using a mixture of fuming nitric acid and concentrated sulfuric acid is common.[6]

      • Ensure all reagents are anhydrous, as water can quench many electrophiles.

  • Over-Reaction/Decomposition: While the ring is generally deactivated, harsh conditions can lead to decomposition.

    • Troubleshooting:

      • Carefully control the reaction temperature, adding reagents slowly at low temperatures (e.g., 0 °C) before gradually warming.

      • Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions once the starting material is consumed.

  • Unexpected Substitution Patterns: While C3 is the major product, trace amounts of other isomers could form, particularly if the C3 position is already substituted.

Experimental Workflow: Regioselective C3 Nitration

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Purification A This compound D Add HNO3 dropwise to substrate in H2SO4 at 0 °C A->D B Concentrated H2SO4 B->D C Fuming HNO3 C->D E Stir at 0 °C to room temperature for 2-4 hours D->E F Monitor by TLC/LC-MS E->F G Quench reaction mixture by pouring onto ice F->G Upon completion H Neutralize with aqueous base (e.g., NaOH, NaHCO3) G->H I Extract with organic solvent (e.g., EtOAc, DCM) H->I J Purify by column chromatography I->J

Caption: Workflow for the regioselective nitration at the C3 position.

Topic 2: Nucleophilic Aromatic Substitution (SNAr) at C6 and C8

Question 2: I want to displace one of the halogens with a nucleophile (e.g., an amine, alkoxide, or thiol). Which halogen, the C6-Chloro or the C8-Fluoro, is more likely to be substituted?

Answer:

In classical nucleophilic aromatic substitution (SNAr) reactions, the C8-Fluoro group is generally more likely to be displaced than the C6-Chloro group.

Causality & Mechanism: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial attack of the nucleophile.

  • Electronegativity and Induction: Fluorine is more electronegative than chlorine. It exerts a stronger electron-withdrawing inductive effect, making the carbon atom to which it is attached (C8) more electrophilic and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: In the second step (elimination), the halide ion departs. While chloride is generally a better leaving group than fluoride in SN1 and SN2 reactions, in SNAr, the C-F bond-breaking is not the rate-determining step. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer intermediate, accelerating the reaction. This often results in the counterintuitive reactivity order of F > Cl > Br > I for SNAr.

Potential Side Reactions & Troubleshooting:

  • Reaction at C6 instead of C8: While C8 is electronically favored, steric hindrance from the nucleophile or specific chelation effects with a catalyst could potentially lead to substitution at C6.

    • Troubleshooting:

      • Use less sterically hindered nucleophiles if C8 substitution is desired.

      • Screen different solvents, as solvent polarity can influence the stability of the intermediates and transition states.

  • No Reaction: The overall electron deficiency of the ring may not be sufficient for reaction with weak nucleophiles.

    • Troubleshooting:

      • Use a strong base (e.g., NaH, K2CO3, Cs2CO3) to deprotonate the nucleophile, increasing its nucleophilicity.

      • Increase the reaction temperature. Microwave-assisted heating can be effective in driving these reactions to completion.

      • Use a polar aprotic solvent like DMSO or DMF to solvate the cation of the nucleophilic salt and enhance the nucleophile's reactivity.

  • Decomposition: At high temperatures, especially with strong bases, the imidazo[1,2-a]pyridine core can be susceptible to degradation.

cluster_0 SNAr Reactivity Comparison Start This compound PathA Attack at C8 (Favored) Start->PathA PathB Attack at C6 (Disfavored) Start->PathB Nuc Nucleophile (NuH) + Base Nuc->PathA Nuc->PathB ProdA 6-Chloro-8-Nu-imidazo[1,2-a]pyridine PathA->ProdA Faster rate due to -I effect of Fluorine ProdB 8-Fluoro-6-Nu-imidazo[1,2-a]pyridine PathB->ProdB Slower rate

Caption: Favored pathway for nucleophilic aromatic substitution.

Topic 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: I am performing a Suzuki or Buchwald-Hartwig coupling reaction at the C6-position using the chloro substituent. My reaction is giving low yields or failing completely. What are the common pitfalls and how can I optimize the reaction?

Answer:

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. Achieving high yields with this compound requires careful optimization of the catalyst system, base, and reaction conditions.

Common Issues and Troubleshooting Strategies:

Issue Potential Cause Troubleshooting Solutions
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. 2. Poor Oxidative Addition: The C-Cl bond is strong and resistant to cleavage by the Pd(0) catalyst.1. Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or RuPhos are essential for activating aryl chlorides. They promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition. 2. Employ Pre-catalysts: Use modern pre-catalysts (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more efficiently. 3. Increase Temperature: Microwave irradiation can be highly effective for coupling reactions involving aryl chlorides.[2]
Hydrodehalogenation (Dechlorination) The intermediate aryl-palladium(II) species undergoes protonolysis before reductive elimination or transmetalation can occur. This results in the replacement of the chlorine with a hydrogen atom.1. Use a Non-Protic, Anhydrous Solvent: Toluene or dioxane are common choices. Avoid alcohols or ensure they are rigorously dry. 2. Choice of Base: Use a non-nucleophilic, strong base like K3PO4 or Cs2CO3. Weaker bases may not be sufficient, while very strong alkoxide bases in protic solvents can promote protonolysis.
Homocoupling of Boronic Acid (Suzuki) The boronic acid self-couples to form a biaryl byproduct.1. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. 2. Slow Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.
Amine Decomposition (Buchwald-Hartwig) The amine starting material or product is unstable under the reaction conditions.1. Lower Temperature: If possible, screen lower reaction temperatures. 2. Protecting Groups: If the amine contains other reactive functional groups, consider protecting them.

Optimized Protocol for Suzuki-Miyaura Coupling at C6

cluster_0 Reagents cluster_1 Procedure A This compound G Combine reagents under inert atmosphere (N2 or Ar) A->G B Arylboronic Acid (1.2 eq) B->G C Pd Pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) C->G D Ligand (e.g., XPhos, if not using a pre-catalyst) D->G E Base (e.g., K3PO4, 2-3 eq) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Degas the solvent G->H I Heat reaction mixture (e.g., 100-120 °C or Microwave) H->I J Monitor reaction by TLC/LC-MS I->J

Caption: Optimized workflow for Suzuki-Miyaura coupling at the C6 position.

Topic 4: Metalation and C-H Functionalization

Question 4: I am considering a directed ortho-metalation (DoM) or a halogen-metal exchange to functionalize the pyridine ring. What are the likely outcomes and potential side reactions?

Answer:

Functionalization via metalation can be a powerful but challenging strategy for this scaffold due to multiple reactive sites.

Potential Pathways and Side Reactions:

  • C-H Deprotonation (DoM):

    • Likely Site: The most acidic proton on the pyridine ring is typically adjacent to a nitrogen atom and influenced by the electron-withdrawing halogens. In this case, the C5-H is a likely candidate for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a TMP-based reagent (TMP = 2,2,6,6-tetramethylpiperidyl).[7] The C7-H is another possibility, though potentially less acidic.

    • Side Reaction - C3 Deprotonation: The C3 proton in the imidazole ring is also acidic and can compete with pyridine ring deprotonation. The choice of base and reaction conditions (temperature, solvent) will be critical in directing the regioselectivity.

    • Troubleshooting: Low temperatures (-78 °C) and careful choice of a sterically hindered base can favor kinetic deprotonation at the most acidic C-H bond.

  • Halogen-Metal Exchange:

    • Likely Site: This reaction is not straightforward. Standard lithium-halogen exchange reagents (like n-BuLi or t-BuLi) are highly nucleophilic and may preferentially add to the pyridine ring or induce other side reactions rather than performing a clean exchange.

    • Side Reaction - Nucleophilic Addition: The organolithium reagent can add to the electron-deficient pyridine ring, leading to a complex mixture of products.

    • Troubleshooting: If halogen-metal exchange is desired, consider using magnesium-based reagents (e.g., i-PrMgCl·LiCl) which can sometimes provide cleaner exchange at lower temperatures.

  • Dehalogenation:

    • Risk: Reductive dehalogenation, where a halogen is replaced by hydrogen, is a known side reaction, particularly under conditions that generate hydride species or involve radical pathways.[8][9] This can occur during catalytic hydrogenations or with certain reducing agents.

    • Troubleshooting: Avoid harsh reducing conditions if the halogens are to be retained. If performing a hydrogenation on another part of the molecule, screen catalysts carefully (e.g., Pearlman's catalyst may be less prone to causing dehalogenation than Pd/C in some cases).

Summary of Potential Side Reactions

Reaction Type Intended Transformation Common Side Reaction(s) Key Mitigation Strategy
Electrophilic Substitution C3-FunctionalizationLow reactivity; Over-reaction/decompositionUse stronger electrophiles; Careful temperature control
Nucleophilic Aromatic Substitution (SNAr) C8-F or C6-Cl displacementReaction at the wrong halogen; No reactionExploit electronic differences (F vs. Cl); Use strong nucleophiles/bases and polar aprotic solvents
Palladium Cross-Coupling (at C6-Cl) C-C or C-N bond formationHydrodehalogenation; Low conversionUse bulky, electron-rich phosphine ligands and pre-catalysts; Ensure anhydrous conditions
Metalation/Deprotonation C5 or C7 functionalizationCompetitive C3 deprotonation; Nucleophilic addition of baseUse low temperatures and sterically hindered, non-nucleophilic bases (e.g., TMP-bases)

References

  • Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry, 30(7), 2403–2407.
  • Boufrouh, M., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Yu, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(39), 21873-21878.
  • Gao, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607.
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
  • Kastrati, A., et al. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. Chemical Science, 14(38), 10534-10541.
  • Rohrbach, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Kollár, L., et al. (2021).
  • Li, G., et al. (2019). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 10(30), 7273-7283.
  • Ford, D. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
  • N'guessan, D. U. J.-P., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(3), M1613.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia.
  • Miller, M. J., et al. (2016). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S. Patent No. 9,309,238 B2. Washington, DC: U.S.
  • Ra, K. Y., et al. (2018). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
  • Khan, K. M., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Guillaumet, G., et al. (2009). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 6(1), 69-73.
  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Zhang, W., et al. (2004). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Liu, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123.
  • Elsner, M., et al. (2025). High-throughput screening of microbial reductive dechlorination of polychlorinated biphenyls: Patterns in reactivity and pathways. Environmental Science & Technology, 59(15), 7712-7721.
  • Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology, 32(1), 1-15.
  • Liu, J. (2008). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.
  • Guchhait, S. K., et al. (2014). Transition metal-mediated C═O and C═C bond-forming reactions: a regioselective strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209-11214.
  • Al-Salim, N., et al. (2011). Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst. Journal of Environmental Monitoring, 13(1), 104-110.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • C-H Functionalization of Imidazo[1,2-a]pyridines. (2021). New Journal of Chemistry.
  • Al-Salim, N., et al. (2011). Dehalogenation of polychlorinated biphenyls and polybrominated diphenyl ethers using a hybrid bioinorganic catalyst. Journal of Environmental Monitoring, 13, 104-110.

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine for Preclinical Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the transition from bench-scale to preclinical production of this important heterocyclic compound.

Introduction: The Importance of a Robust Scale-Up Strategy

This compound is a key building block in the development of various therapeutic agents. As a preclinical candidate progresses, the demand for larger quantities of high-purity material necessitates a well-designed and scalable synthetic route. The transition from milligram- to kilogram-scale production presents a unique set of challenges, including altered reaction kinetics, heat and mass transfer limitations, and evolving impurity profiles. This guide provides a comprehensive framework for navigating these complexities, ensuring a safe, efficient, and reproducible manufacturing process.

Synthetic Pathway Overview

The most common and scalable approach to the synthesis of this compound involves the cyclocondensation of 2-amino-5-chloro-3-fluoropyridine with a suitable C2 synthon, typically chloroacetaldehyde or a precursor.

Synthetic Pathway 2-amino-5-chloro-3-fluoropyridine 2-amino-5-chloro-3-fluoropyridine Reaction Cyclocondensation 2-amino-5-chloro-3-fluoropyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction This compound This compound Reaction->this compound Scale-Up_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Charge_Solvent Charge n-butanol to reactor Charge_Amine Charge 2-amino-5-chloro-3-fluoropyridine Charge_Solvent->Charge_Amine Inert_Atmosphere Inert with Nitrogen Charge_Amine->Inert_Atmosphere Heat Heat to 60-70°C Inert_Atmosphere->Heat Add_Aldehyde Slowly add chloroacetaldehyde solution Heat->Add_Aldehyde Stir Stir at 80-90°C for 4-6 hours Add_Aldehyde->Stir Monitor Monitor by HPLC Stir->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with NaHCO3 solution Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from isopropanol/heptane Concentrate->Recrystallize Filter Filter the solid Recrystallize->Filter Dry_Final Dry under vacuum Filter->Dry_Final

Technical Support Center: Long-Term Storage of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the long-term storage and handling of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. The following information synthesizes established principles of chemical storage with specific considerations for halogenated imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for this compound?

For routine, short-term use, this compound should be stored in a tightly sealed container at room temperature in a dry, well-ventilated area.[1][2][3] It is crucial to minimize its exposure to atmospheric moisture.

Q2: The product information suggests "Room Temperature" storage. Is this sufficient for long-term storage (over 1 year)?

While stable at room temperature for shorter periods, for long-term storage, more controlled conditions are recommended to mitigate potential degradation.[1] Over extended periods, subtle reactions with atmospheric moisture or oxygen can occur.[4][5][6] Therefore, for storage exceeding one year, we advise storing the compound at a reduced temperature (2-8°C) under an inert atmosphere.

Q3: Is this compound sensitive to light?

Q4: How should I handle the compound to prevent contamination?

Always handle this compound in a clean, dry environment. Use clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.[8] After dispensing the required amount, securely reseal the container immediately.

Q5: Is this compound hygroscopic?

The propensity of this compound to absorb moisture (hygroscopicity) is not explicitly documented. However, heterocyclic compounds, especially those containing nitrogen, can be hygroscopic.[9][10] It is a critical best practice to assume a degree of hygroscopicity and take precautions to protect it from moisture.[8][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Change in physical appearance (e.g., clumping, discoloration). Moisture absorption or degradation.Action: Discontinue use of the affected batch for sensitive applications. Consider analytical testing (e.g., NMR, LC-MS) to assess purity. Rationale: Clumping is a strong indicator of water absorption by a hygroscopic solid.[8][10] Discoloration may suggest chemical degradation, potentially through oxidation or other pathways.[4]
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Action: Review storage history. If stored improperly, acquire a new, quality-controlled batch. Implement the recommended long-term storage protocol. Rationale: The imidazo[1,2-a]pyridine scaffold's stability can be compromised by factors like moisture and oxygen, leading to a loss of purity and, consequently, biological or chemical activity.[7][12]
Difficulty in achieving complete dissolution in a previously effective solvent. Potential polymerization or formation of insoluble degradation products.Action: Attempt gentle warming or sonication to aid dissolution. If this fails, the batch may be compromised. Rationale: The formation of less soluble impurities or oligomers can result from slow degradation reactions over time.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life and preserve the integrity of this compound.

Materials:

  • Primary container with this compound

  • Amber glass vial with a PTFE-lined cap

  • Parafilm® or other sealing tape

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Desiccator cabinet or a secondary container with desiccant pouches (e.g., silica gel)[9][10][11]

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: If the compound is in its original supplier bottle, ensure the cap is tightly sealed. For smaller aliquots, transfer the desired amount into a clean, dry amber glass vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.[4][5][6][13]

  • Sealing: Immediately and tightly cap the vial. For an extra layer of protection against moisture ingress, wrap the cap-vial interface with Parafilm®.[14]

  • Secondary Containment: Place the sealed vial inside a desiccator or a larger, airtight secondary container that contains a desiccant.[11][14] This provides an additional barrier against ambient humidity.

  • Refrigeration: Store the secondary container in a refrigerator at 2-8°C.

  • Equilibration: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Aliquoting for Routine Use

To preserve the integrity of the main stock, it is advisable to create smaller aliquots for daily or weekly use.

Procedure:

  • Allow the main stock container to equilibrate to room temperature as described in Protocol 1.

  • In a controlled, low-humidity environment (e.g., a glove box or a balance with a draft shield), quickly weigh and transfer the desired amount of compound into smaller, appropriately labeled amber vials.

  • Purge the headspace of each aliquot vial with inert gas.

  • Tightly seal each vial, wrap with Parafilm®, and store in a desiccator at room temperature.

Visualization

Decision Workflow for Storage

The following diagram outlines the decision-making process for the appropriate storage of this compound based on the intended duration of storage.

G start Start: Receive/ Synthesize Compound duration Intended Storage Duration? start->duration short_term < 1 Year duration->short_term Short-Term long_term > 1 Year duration->long_term Long-Term store_rt Store at Room Temp (RT) in Tightly Sealed Amber Vial short_term->store_rt store_cold Store at 2-8°C in Tightly Sealed Amber Vial long_term->store_cold use_desiccator_rt Place in Desiccator at RT store_rt->use_desiccator_rt end_short Ready for Use use_desiccator_rt->end_short inert_gas Purge with Inert Gas (Ar or N2) store_cold->inert_gas use_desiccator_cold Place in Secondary Container with Desiccant inert_gas->use_desiccator_cold end_long Ready for Long-Term Storage use_desiccator_cold->end_long

Caption: Decision workflow for selecting the appropriate storage conditions.

References

  • Chemical Storage Guidelines. (n.d.). Environmental Health & Safety, University of Maryland.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Principles of Inert Atmosphere Storage. (2024). ResearchGate.
  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.
  • The Importance of Inerting. (n.d.). Air Products.
  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
  • How do you store chemicals in inert gas? (2025). Sciencemadness.org.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences.

Sources

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridines and Next-Generation Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unyielding Challenge of Tuberculosis

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health crisis. In 2021 alone, TB was responsible for 1.6 million deaths worldwide, making it the second leading infectious killer after COVID-19[1][2][3]. The challenge is profoundly amplified by the emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render many first-line therapies ineffective. This escalating resistance necessitates a paradigm shift in treatment strategies and underscores the urgent need for novel antitubercular agents with unique mechanisms of action.

In this evolving landscape of drug discovery, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of heterocyclic compounds. IPAs have demonstrated potent activity against drug-sensitive, MDR, and XDR-TB strains, heralding a new era in the fight against this ancient disease[2][3][4]. This guide provides a comparative analysis of a representative potent IPA derivative, conceptually based on a 6-chloro-8-fluoro substitution pattern, against other key antitubercular agents, offering an in-depth examination of their mechanisms, efficacy, and the experimental methodologies used for their evaluation.

The Rise of Imidazo[1,2-a]pyridines: A New Frontier in TB Drug Development

The imidazo[1,2-a]pyridine core is a versatile bicyclic heterocycle recognized as a "drug prejudice" scaffold due to its presence in numerous clinically approved drugs for various indications[2][5]. Its potential as an antitubercular agent was significantly realized with the discovery of compounds exhibiting nanomolar potency against Mtb.

A landmark achievement in this class is the clinical candidate Telacebec (Q203) , an imidazopyridine amide that progressed from a high-throughput screening campaign[6]. Telacebec demonstrated potent activity against both replicating and non-replicating Mtb and has shown efficacy in clinical trials[7][8][9]. The development of Telacebec and other potent analogues has illuminated a critical new target in Mtb: the cytochrome bc1 complex (QcrB), an essential component of the electron transport chain[2][6][10].

While specific experimental data for a 6-Chloro-8-fluoroimidazo[1,2-a]pyridine derivative is not extensively published, structure-activity relationship (SAR) studies on this scaffold provide a strong rationale for its potential potency. The presence of electron-withdrawing halogen groups, such as chloro (-Cl) at the 6 or 7-position, has been shown to enhance antitubercular activity[4][11][12]. Similarly, fluorine (-F) substitutions, such as at the 8-position, are a common strategy in medicinal chemistry to modulate physicochemical properties and improve metabolic stability and target engagement[13][14]. Therefore, a 6-chloro-8-fluoro substituted IPA represents a rationally designed, next-generation candidate built upon the foundational knowledge of this chemical class. This guide will use the established high potency and mechanism of the advanced IPA class as a benchmark for comparison.

Mechanism of Action: Disrupting the Energy Core of M. tuberculosis

The primary mechanism of action for the most potent antitubercular imidazo[1,2-a]pyridines, including Telacebec (Q203), is the inhibition of the QcrB subunit of the ubiquinol-cytochrome c reductase (or cytochrome bc1 complex)[10][15]. This complex is a crucial component of the electron transport chain responsible for oxidative phosphorylation and ATP synthesis.

By binding to QcrB, IPAs block the electron flow, which decouples oxidative phosphorylation and leads to a rapid depletion of intracellular ATP, the cell's primary energy currency[7][16]. This energy deprivation is ultimately lethal to the bacterium. This target is distinct from that of other key antitubercular drugs, making IPAs valuable for treating resistant strains.

MOA_IPA cluster_etc Mtb Electron Transport Chain cluster_atp ATP Synthesis NADH NADH Dehydrogenase Menaquinone Menaquinone Pool NADH->Menaquinone e- Cyt_bc1 Cytochrome bc1 Complex (QcrB) Menaquinone->Cyt_bc1 e- Cyt_aa3 Cytochrome aa3 Oxidase Cyt_bc1->Cyt_aa3 e- Proton_Motive_Force Proton Motive Force Cyt_bc1->Proton_Motive_Force H+ pumping Oxygen O₂ Cyt_aa3->Oxygen e- Water H₂O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase IPA Imidazo[1,2-a]pyridine (e.g., 6-Chloro-8-fluoro-IPA) IPA->Inhibition Inhibition->Cyt_bc1 Inhibition

Caption: Mechanism of Imidazo[1,2-a]pyridine Antitubercular Activity.

Comparative Performance Analysis

The true potential of a novel antitubercular agent is best understood through direct comparison with existing therapies. The following table benchmarks the representative potent IPA against other significant antitubercular drugs.

FeatureRepresentative Imidazo[1,2-a]pyridineBedaquiline (Diarylquinoline)Pretomanid / Delamanid (Nitroimidazoles)
Primary Target QcrB subunit of Cytochrome bc1 complex[2][10]c-subunit of F-ATP synthase[17][18][19]Pro-drugs requiring activation by Ddn enzyme; inhibit mycolic acid synthesis[20][21][22]
Mechanism Inhibition of electron transport chain, ATP depletion[9][16]Inhibition of proton pump for ATP synthase, ATP depletion[17][19]Generation of reactive nitrogen species (anaerobic) & mycolic acid biosynthesis inhibition (aerobic)[20][21]
MIC vs. H37Rv <0.035 µM to 0.1 µM[4][12][23]0.002–0.013 µg/mL[17]Delamanid: Lower MICs than Pretomanid[20][24]
Activity vs. MDR/XDR Potent activity maintained[2][4][25]Potent activity maintained[17]Active against MDR/XDR strains[26]
Known Resistance Point mutations in the qcrB gene[10]Mutations in atpE (target-based, high-level) or Rv0678 (efflux pump, low-level)[27][28]Mutations in genes of the F420 cofactor pathway (ddn, fgd1, fbiA-D)[20]
Cytotoxicity Generally low, with high selectivity indices (IC50 >128 µM on VERO cells)[2][6]Associated with safety concerns (QTc prolongation, increased risk of death)[7]Associated with safety concerns (QTc prolongation)[7]

Essential Experimental Protocols

Scientific integrity demands reproducible and verifiable experimental methods. The following protocols are foundational for the evaluation of novel antitubercular candidates.

In-Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

Causality: The choice of MABA is based on its safety (no radioactive isotopes), cost-effectiveness, and high-throughput capability. The assay relies on the metabolic activity of viable bacteria. The Alamar Blue reagent (resazurin) is reduced by metabolically active cells from a non-fluorescent blue state to a fluorescent pink state (resorufin), providing a clear visual and quantifiable readout of bacterial growth inhibition.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • Grow the culture to mid-log phase (OD600 of 0.5-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to prepare the final inoculum.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform a serial two-fold dilution in a 96-well microplate using 7H9 broth to achieve the desired concentration range. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a drug-free well (growth control) and a well with media only (sterility control).

    • Seal the plate with a breathable sealer and incubate at 37°C for 5-7 days.

  • Assay Development and Reading:

    • After incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • Visually inspect for color change (blue = inhibition, pink = growth).

    • Quantify the results by reading fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, corresponding to ≥90% inhibition of bacterial growth.[4]

MABA_Workflow A 1. Prepare Mtb H37Rv Inoculum (Mid-Log Phase) C 3. Inoculate Plate with Mtb (Final Volume 200 µL/well) A->C B 2. Serially Dilute Test Compound in 96-Well Plate B->C D 4. Seal and Incubate (37°C, 5-7 Days) C->D E 5. Add Alamar Blue Reagent (30 µL/well) D->E F 6. Re-incubate (24 hours) E->F G 7. Read Results (Visual or Spectrophotometric) F->G H Determine MIC90 G->H

Caption: Experimental Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity Assay (e.g., against Vero Cells)

This assay is crucial for determining the selectivity of the compound—its ability to kill the pathogen at concentrations non-toxic to mammalian cells.

Causality: Vero cells (African green monkey kidney epithelial cells) are a standard cell line for cytotoxicity testing because they are robust, easy to culture, and their response to toxic compounds is well-characterized. The assay determines the 50% cytotoxic concentration (CC50), which is then used to calculate the Selectivity Index (SI = CC50/MIC). A high SI value is a strong indicator of a compound's potential as a safe therapeutic.

Protocol:

  • Cell Culture: Culture Vero cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of ~1 x 10^4 cells per well. Allow cells to adhere for 24 hours.

  • Compound Exposure: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent like Resazurin or MTT to each well.

    • Incubate for 2-4 hours to allow for metabolic conversion.

    • Measure the fluorescence or absorbance using a plate reader.

  • CC50 Determination: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold represents a validated and highly promising platform for the development of next-generation antitubercular agents. Compounds from this class, exemplified by the clinical candidate Telacebec and conceptually advanced derivatives like a 6-chloro-8-fluoro-IPA, exhibit potent, low-nanomolar activity against drug-sensitive and resistant Mtb strains by targeting the essential cytochrome bc1 complex[2][6][12]. This mechanism, distinct from that of bedaquiline and the nitroimidazoles, provides a critical advantage in the development of novel combination regimens to combat resistance.

The favorable selectivity index often observed with IPAs suggests a potentially wider therapeutic window compared to some recently approved drugs[6][7]. However, the journey from a promising scaffold to a clinical drug is rigorous. Future work must focus on comprehensive in-vivo efficacy studies in chronic infection models, detailed ADME/Tox profiling, and optimization to mitigate any potential off-target effects. The continued exploration of the imidazo[1,2-a]pyridine chemical space is a vital component of the global strategy to shorten TB treatment regimens and ultimately eradicate this devastating disease.

References

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (Source: Royal Society of Chemistry) [Link]
  • Delamanid or pretomanid? A Solomonic judgement! (Source: PubMed Central, NIH) [Link]
  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (Source: MDPI) [Link]
  • Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. (Source: University of Cape Town) [Link]
  • Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. (Source: Oxford Academic) [Link]
  • Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. (Source: Frontiers) [Link]
  • Bedaquiline. (Source: Wikipedia) [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: Semantic Scholar) [Link]
  • Telacebec (Q203). (Source: Qurient) [Link]
  • Structures of pretomanid and delamanid with the mechanism of activation...
  • (PDF) Delamanid or pretomanid? A Solomonic judgement!
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: PubMed Central, NIH) [Link]
  • Telacebec, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond. (Source: American Thoracic Society) [Link]
  • Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide deriv
  • Delamanid or pretomanid for treatment of multidrug resistant tuberculosis---spoilt for choice? (Source: Semantic Scholar) [Link]
  • Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. (Source: Antimicrobial Agents and Chemotherapy) [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (Source: Royal Society of Chemistry) [Link]
  • Delamanid or pretomanid? A Solomonic judgement! (Source: PubMed) [Link]
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (Source: Royal Society of Chemistry) [Link]
  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (Source: PubMed) [Link]
  • Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. (Source: NIH) [Link]
  • (PDF) Telacebec (Q203), a New Antituberculosis Agent.
  • Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (Source: PubMed Central, NIH) [Link]
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (Source: PubMed Central, NIH) [Link]
  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. (Source: PubMed) [Link]
  • Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. (Source: PubMed) [Link]
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (Source: Journal of Advances in Medicine and Medical Research) [Link]
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (Source: PubMed) [Link]
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (Source: PubMed) [Link]
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (Source: MDPI) [Link]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (Source: PubMed Central, NIH) [Link]
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (Source: PubMed) [Link]
  • The Bewildering Antitubercular Action of Pyrazinamide. (Source: PubMed Central, NIH) [Link]
  • Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. (Source: NIH) [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig

Sources

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including promising antifungal properties.[1][2][3] This guide provides a comparative analysis of various imidazo[1,2-a]pyridine derivatives, offering an in-depth examination of their antifungal efficacy, structure-activity relationships (SAR), and proposed mechanisms of action, supported by experimental data from recent studies.

The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core, a bicyclic aromatic heterocycle, offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. Its structural similarity to the purine nucleus and its ability to mimic the imidazole ring of established azole antifungals make it a compelling starting point for the design of new antifungal agents.[4][5] Several classes of derivatives, including chalcones, hydrazones, and various substituted analogues, have been synthesized and evaluated, revealing potent activity against clinically relevant fungal pathogens such as Candida albicans and Aspergillus fumigatus.[6][7][8]

Comparative Antifungal Efficacy: A Data-Driven Overview

The antifungal activity of imidazo[1,2-a]pyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activities of representative derivatives from different chemical classes, compared against standard antifungal drugs.

Table 1: Antifungal Activity of Imidazo[1,2-a]pyridine-Chalcone Hybrids against Aspergillus fumigatus
CompoundSubstituent on Aryl RingMIC (µM)[6]Itraconazole MIC (µM)[6]
UnsubstitutedNone47.65<1.11
SubstitutedVarious73.27 - 180.94<1.11

Data synthesized from a study on imidazo[1,2-a]pyridine-based chalcone hybrids, indicating that while showing promise, these derivatives are currently less potent than the established antifungal itraconazole.[6]

Table 2: Antifungal Activity of 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans
Compound IDSubstituent on ArylpropenoneMIC (µmol/L)[7]
10i -41.98
10a Hydroxyl and Methoxy< 300
10b Hydroxyl and Methoxy< 300
10c -< 300

This series of retrochalcones demonstrates that specific substitutions can lead to potent activity against resistant strains of Candida albicans.[7]

Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine-hydrazone Derivatives against Candida albicans
Compound IDSubstituent on Phenyl RingMIC (µmol/L)
5b Methylated4.06
5e Brominated8.61

These hydrazone derivatives show that weakly electron-donating or electron-withdrawing groups can significantly enhance antifungal potency against fluconazole-resistant C. albicans.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the core scaffold and its appended functionalities. Analysis of the available data reveals several key SAR trends:

  • Substitution on the Phenyl Ring: For many derivatives, the presence of electron-withdrawing groups (e.g., halogens) or small electron-donating groups (e.g., methyl) on an attached phenyl ring can enhance antifungal activity.[9] Conversely, bulky substituents may lead to a decrease in activity, possibly due to steric hindrance at the target site.[6]

  • The Nature of the Linker: The type of chemical bridge between the imidazo[1,2-a]pyridine core and other moieties (e.g., chalcone, hydrazone) plays a crucial role in determining the overall potency and spectrum of activity.

  • Position of Substituents: The specific location of substituents on the imidazo[1,2-a]pyridine nucleus can significantly impact biological activity.

The following diagram illustrates a generalized structure-activity relationship for antifungal imidazo[1,2-a]pyridine derivatives.

Caption: Generalized SAR of Imidazo[1,2-a]pyridine Derivatives.

Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis

Many imidazo[1,2-a]pyridine derivatives are believed to exert their antifungal effects through a mechanism similar to that of azole antifungals: the inhibition of ergosterol biosynthesis.[10][11] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. The specific molecular target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol pathway.[10] Molecular docking studies have shown that these derivatives can fit into the active site of CYP51, with the nitrogen atom of the imidazole ring coordinating with the heme iron of the enzyme, thereby inhibiting its activity.[4][10]

Experimental Protocol: Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antifungal drug discovery. The following is a detailed, self-validating protocol for assessing the antifungal activity of imidazo[1,2-a]pyridine derivatives using the broth microdilution method, based on established guidelines.

Step-by-Step Methodology
  • Preparation of Fungal Inoculum:

    • A clinically isolated or standard strain of the target fungus (e.g., Candida albicans ATCC 10231) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Test Compounds and Controls:

    • The imidazo[1,2-a]pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in a 96-well microtiter plate.

    • A positive control (a known antifungal agent like fluconazole) and a negative control (medium with DMSO, no compound) are included in each assay. A growth control well (medium with inoculum, no compound) is also essential.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

    • For quantitative assessment, a metabolic indicator such as resazurin or MTT can be added to the wells, where a color change indicates viable cells.[6]

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Compound & Control Preparation start Start: Fungal Strain culture Culture on Agar Medium (e.g., Sabouraud Dextrose) start->culture inoculum_prep Prepare Fungal Inoculum (0.5 McFarland Standard) culture->inoculum_prep dilution Dilute Inoculum in RPMI-1640 Medium inoculum_prep->dilution plate_setup Add Compounds, Controls, and Inoculum to 96-Well Plate dilution->plate_setup compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->plate_setup controls Prepare Positive & Negative Controls controls->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation readout Determine MIC (Visual or Spectrophotometric) incubation->readout end End: MIC Value readout->end caption Workflow for Antifungal Susceptibility Testing.

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

Imidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds in the quest for new antifungal agents. The versatility of their synthesis allows for the creation of large libraries of compounds for screening, and the emerging structure-activity relationship data provides a rational basis for the design of more potent and selective inhibitors. While many derivatives have shown significant in vitro activity, further research is needed to optimize their pharmacokinetic properties and evaluate their in vivo efficacy and safety. The continued exploration of this chemical scaffold holds great potential for the development of the next generation of antifungal drugs to combat the growing challenge of fungal infections.

References

  • Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. (2025).
  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. (2018).
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scientific Research Publishing.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry.
  • Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. (n.d.).
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][6][7]benzothiazole motifs. (2011). European Journal of Medicinal Chemistry.
  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl- Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021).
  • Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. (2014). Turkish Journal of Chemistry.
  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Deriv
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a]pyrimidines. (2024). PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024).
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. (2014).
  • Elevated MIC Values of Imidazole Drugs against Aspergillus fumigatus Isolates with TR34/L98H/S297T/F495I Mutation. (2018). Antimicrobial Agents and Chemotherapy.
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Imidazo(1,2-a)pyridine anthelmintic and antifungal agents. (1972). Journal of Medicinal Chemistry.
  • Chemical structure of imidazo[1,2-a]pyridine derivatives. (n.d.).

Sources

A Researcher's Guide to Deconvoluting the Biological Target of Novel Compounds: A Case Study with 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a small molecule's biological target is a paramount step, transforming a compound with an interesting phenotype into a tool for dissecting biology and a potential therapeutic lead. This guide provides a comprehensive framework for the identification and validation of the biological target of a novel bioactive compound, using the uncharacterized molecule, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine, as a representative case study. We will navigate through a multi-pronged approach, integrating cutting-edge proteomics, genetic, and biophysical methodologies to build a robust and validated case for target engagement.

The Challenge: Unmasking the Molecular Target of this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antiviral properties. For instance, certain derivatives have been shown to target enzymes like PI3Kα. However, for the specific compound this compound, the precise biological target remains elusive in the public domain. This scenario is common in early-stage drug discovery, where a compound may exhibit a desirable phenotypic effect in a cell-based assay, but its mechanism of action is unknown. The subsequent process of identifying the molecular target(s) is termed 'target deconvolution'.[1][2]

This guide will delineate a systematic and logical workflow to tackle this challenge, emphasizing the importance of orthogonal validation at each stage to ensure scientific rigor.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein binders. This is best achieved through unbiased, proteome-wide screening methods that do not require prior knowledge of the target.

Strategy 1: Affinity-Based Chemical Proteomics

A cornerstone of target identification is affinity chromatography coupled with mass spectrometry (AC-MS). This method relies on the physical interaction between the small molecule and its protein target.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound incorporating a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Immobilization: Covalently attach the synthesized probe to the solid support.

  • Cell Lysate Incubation: Incubate the immobilized probe with a complex protein mixture, such as a cell lysate from a responsive cell line.

  • Washing: Stringently wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. A competitive elution with an excess of the free, unmodified this compound is highly recommended to distinguish true binders from proteins that interact with the linker or bead matrix.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation:

Candidate target proteins will be those that are significantly enriched in the eluate from the active compound-coupled beads compared to control beads (e.g., beads with an inactive analog or no compound). Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can enhance the precision of identifying specific binders amidst a background of non-specific interactions.[3]

Strategy 2: Label-Free Proteomics Approaches

To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, several label-free methods have been developed.

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.[1][4][5] In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to a range of temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry (Thermal Proteome Profiling - TPP).[3][4] A positive thermal shift in the presence of the compound indicates direct target engagement.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that ligand binding can protect a protein from proteolysis.[6][7] Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be more resistant to digestion compared to its unbound state. The resulting protein bands can be visualized by SDS-PAGE and identified by mass spectrometry.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A generalized workflow for small molecule target identification and validation.

Strategy 3: Genetic Screens

Genetic approaches can identify targets by observing how the perturbation of specific genes modulates the cellular response to the small molecule.[8]

  • CRISPR-Cas9 Screens: Genome-wide CRISPR knockout screens can identify genes whose loss confers either resistance or sensitivity to the compound.[9][10] For example, if knocking out a specific gene renders cells resistant to the cytotoxic effects of this compound, that gene's product is a strong candidate for being the direct target or a critical component of the target pathway.

Phase 2: Orthogonal Validation of Putative Targets

Once a list of candidate targets has been generated, it is imperative to validate these hits using orthogonal methods that rely on different physical principles.

Biophysical Validation of Direct Binding

To confirm a direct physical interaction between this compound and a candidate protein, several biophysical techniques can be employed with the purified recombinant protein.[5][11][]

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip.[]Binding affinity (KD), association (kon) and dissociation (koff) rates.Real-time, label-free, provides kinetic information.Requires protein immobilization, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a protein in solution.[11][][13]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).In-solution, label-free, provides thermodynamic profile.Requires relatively large amounts of pure protein and compound.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[11][]Binding affinity (KD).In-solution, low sample consumption, can be performed in complex biological liquids.Requires fluorescent labeling of one of the binding partners.
Confirming Target Engagement in a Cellular Context

Demonstrating that the compound engages its target within the complex environment of a living cell is a critical validation step.

  • In-Cell CETSA: As mentioned earlier, CETSA can be used in a targeted manner to validate a specific candidate protein in intact cells.[1][4][5]

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competitively binds to the same target. The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, color="#202124", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A hypothetical signaling pathway modulated by a small molecule inhibitor.

Phase 3: Functional Validation and Mechanism of Action

The final step is to demonstrate that the interaction between this compound and its validated target is responsible for the observed biological effect.

Experimental Approaches:

  • Enzymatic Assays: If the identified target is an enzyme, perform in vitro activity assays to determine if the compound acts as an inhibitor or activator.

  • Cellular Pathway Analysis: Use techniques like Western blotting or reporter gene assays to investigate whether the compound modulates the known signaling pathway of the target protein.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target protein. If the compound's effect is diminished or abolished in these cells, it provides strong evidence that the compound acts through this target.

  • Rescue Experiments: In target-knockout cells, express a mutated version of the target that does not bind the compound. If the cellular phenotype is not rescued by the compound in these cells, it further solidifies the target's role.

Conclusion

The journey to validate the biological target of a novel compound like this compound is a meticulous process that requires a convergence of evidence from multiple, independent lines of investigation. By systematically employing a combination of unbiased screening methods, rigorous biophysical validation, and functional cellular assays, researchers can confidently identify and validate the molecular target of a bioactive small molecule. This foundational knowledge is not only crucial for understanding the compound's mechanism of action but also for its future development as a chemical probe or a therapeutic agent.

References

  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
  • Identification of Direct Protein Targets of Small Molecules.
  • Target Identification Services | Target ID & Validation via Proteomics. Sapient Bio. [Link]
  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
  • Small-molecule Target and Pathway Identific
  • Methods for the elucidation of protein-small molecule interactions. PubMed. [Link]
  • Chemical Genetic Screening. Singer Instruments. [Link]
  • Exploring Cutting-Edge Techniques in Protein Target Identification.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
  • Genetic-Driven Druggable Target Identification and Validation.
  • Currently Available Strategies for Target Identification of Bioactive N
  • Drug Target Identific
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy-Bohrium. Bohrium. [Link]
  • Target deconvolution techniques in modern phenotypic profiling.
  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
  • Combining experimental strategies for successful target deconvolution.

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Analogs as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents, including the well-known hypnotic zolpidem (Ambien®) and the anxiolytic alpidem.[1] These compounds exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[2]

This guide provides an in-depth structure-activity relationship (SAR) analysis of a specific, next-generation scaffold: the 6-Chloro-8-fluoroimidazo[1,2-a]pyridine core. We will explore how chemical modifications to this nucleus influence its activity as a positive allosteric modulator (PAM) of the GABA-A receptor, compare its performance to established alternatives like benzodiazepines, and provide detailed experimental protocols for its synthesis and evaluation.

The GABA-A Receptor: A Prime Target for CNS Therapeutics

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[2] Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a distinct allosteric site—most commonly the benzodiazepine (BZD) site at the interface between α and γ subunits—to enhance the effect of GABA.[3][4] This potentiation of GABAergic signaling is the mechanism behind the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of many CNS drugs.

The challenge in targeting this receptor lies in achieving subtype selectivity. Different combinations of the 19 possible subunits (α, β, γ, etc.) result in a wide variety of receptor subtypes with distinct physiological roles and brain localizations. For example, α1-containing receptors are primarily associated with sedation, while α2/α3-containing receptors are linked more to anxiolysis.[5] The ability of the imidazo[1,2-a]pyridine scaffold to confer α-subunit selectivity makes it a highly attractive starting point for designing safer therapeutics with fewer side effects than non-selective classical benzodiazepines.

The this compound Core: A Scaffold Designed for Potency and Selectivity

The this compound nucleus (CAS No. 1033202-10-6) is a rationally designed scaffold for GABA-A receptor modulation.[6] The strategic placement of halogens on the pyridine ring is critical for fine-tuning the electronic and pharmacokinetic properties of the molecule.

  • 8-Fluoro Substitution: The fluorine atom at position 8 is a key modification. It serves as a bioisosteric replacement for a hydrogen atom or other functional groups, enhancing metabolic stability and potentially improving blood-brain barrier penetration.[7] Studies on fluorinated imidazo[1,2-a]pyridines have confirmed their potential as potent PAMs at α1-containing GABA-A receptors.[2][8]

  • 6-Chloro Substitution: Halogenation at the 6-position is known to significantly influence binding affinity. In related series targeting other proteins, the presence of a halogen like chlorine or iodine at C6 was found to be critical for high-affinity binding.[9][10] This substitution likely modulates the electron density of the heterocyclic system, enhancing key interactions within the receptor's binding pocket.

The core structure and key modification points are illustrated below.

Caption: Core structure and key points for chemical modification.

General Synthetic Strategy

The synthesis of these analogs typically follows a well-established pathway involving the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone. This modular approach allows for the late-stage introduction of diversity, particularly at the C2 position.

Synthesis_Workflow start 5-Chloro-3-fluoro-2-aminopyridine step1 Cyclocondensation (e.g., EtOH, reflux) start->step1 reagent1 α-Bromoacetophenone (R2-substituted) reagent1->step1 intermediate 2-Aryl-6-chloro-8-fluoro- imidazo[1,2-a]pyridine step1->intermediate step2 Optional C3 Functionalization (e.g., Halogenation, Alkylation) intermediate->step2 final_product Final Analog Library intermediate->final_product (if C3 is H) step2->final_product

Caption: General synthetic workflow for analog synthesis.

Deep Dive into Structure-Activity Relationships

The biological activity of these analogs is highly dependent on the nature and position of substituents on the core scaffold.

The Crucial Role of the C2-Substituent

Position 2 is the most critical site for determining potency and selectivity. The SAR at this position is well-defined:

  • Aromatic Requirement: An aromatic or heteroaromatic ring is generally required for high-affinity binding.

  • Linker Group: This aromatic ring is often connected via a functionality that can participate in hydrogen bonding. In the related zolpidem series, an acetamide linker is essential. For other series, direct attachment of a substituted phenyl ring is common.

  • Para-Substitution: Substituents at the para-position of a C2-phenyl ring have the most significant impact. Electron-donating groups (e.g., -CH₃, -OCH₃) tend to enhance affinity, particularly for the α1 subunit.

  • Meta- and Ortho-Substitution: These positions are less tolerant of bulky groups, and substitution often leads to a decrease in potency.

Fine-Tuning at the C3 and C7 Positions
  • Position 3: This position is highly sensitive to steric bulk. Small, non-polar groups like a methyl group are sometimes tolerated, but larger substituents are generally detrimental to activity. In many potent analogs, this position remains unsubstituted.

  • Position 7: Modifications at C7 are less common but can be used to probe for additional interactions within the binding site. Small alkyl or halogen substituents may be tolerated and can be used to modulate lipophilicity and other physicochemical properties.

SAR Summary Table

The following table summarizes the SAR for imidazo[1,2-a]pyridine analogs as GABA-A receptor modulators, based on data from closely related series.

Compound IDCore ScaffoldR2 SubstituentR3 SubstituentGABA-A α1 Binding (Ki, nM)Key SAR Insight
Zolpidem 6-CH₃-CH₂C(=O)N(CH₃)₂ at C3, p-tolyl at C2H15-25The C3 acetamide and C2 p-tolyl group are essential for high α1 affinity.
Alpidem 6-Cl2-chlorophenyl-C(=O)N(propyl)₂~45Demonstrates that a 6-chloro substituent is compatible with potent binding.
Analog A [8]8-Fp-tolylH28.5An 8-fluoro substituent is well-tolerated and maintains high affinity.
Analog B [8]8-FPhenylH75.3Removal of the para-methyl group from the C2-phenyl ring reduces potency.
Analog C [7]8-F, 7-Brp-tolylHPotent ModulatorDemonstrates that additional halogenation can be used to modulate properties.

Note: Data is compiled from multiple sources on related imidazo[1,2-a]pyridine scaffolds to infer the SAR for the 6-Chloro-8-fluoro series.

Caption: Visual summary of favorable and unfavorable substitutions.

Comparative Analysis: A Superior Alternative to Benzodiazepines?

While both imidazo[1,2-a]pyridines and classical benzodiazepines like diazepam act as PAMs at the GABA-A receptor, key differences make the former an attractive area for modern drug discovery.[4]

Feature6-Chloro-8-fluoroimidazo[1,2-a]pyridinesClassical Benzodiazepines (e.g., Diazepam)
Mechanism Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)
Binding Site Benzodiazepine (BZD) siteBenzodiazepine (BZD) site
α-Subunit Selectivity High. Can be tuned (often α1-selective)Low. Binds non-selectively to α1, α2, α3, and α5 subtypes.
Therapeutic Profile Potential for targeted effects (e.g., pure hypnotic)Broad effects (anxiolytic, sedative, myorelaxant, anticonvulsant).
Side-Effect Profile Potentially reduced side effects (less ataxia, amnesia, dependence) due to selectivity.Higher risk of sedation, ataxia, cognitive impairment, and dependence.
Chemical Scaffold Rigid, bicyclic heteroaromaticFused diazepine ring system

The primary advantage of the imidazo[1,2-a]pyridine scaffold is its capacity for achieving receptor subtype selectivity, which promises a better-tolerated class of medicines that can separate the desired therapeutic effect (e.g., anxiolysis) from undesirable side effects (e.g., sedation).

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylphenyl)-6-chloro-8-fluoroimidazo[1,2-a]pyridine

This protocol describes a representative synthesis via cyclocondensation.

Materials:

  • 5-Chloro-3-fluoro-2-aminopyridine

  • 2-Bromo-1-(p-tolyl)ethan-1-one (α-Bromo-4'-methylacetophenone)

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Chloro-3-fluoro-2-aminopyridine (1.0 eq) and 2-Bromo-1-(p-tolyl)ethan-1-one (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of aminopyridine).

  • Initial Reflux: Stir the mixture under reflux for 4 hours. Monitor the reaction by TLC to observe the formation of the intermediate salt.

  • Base Addition: Cool the reaction mixture to room temperature. Add sodium bicarbonate (2.0 eq) to neutralize the HBr salt and facilitate the final ring closure.

  • Final Reflux: Heat the mixture back to reflux and stir for an additional 6-8 hours, or until TLC indicates the complete consumption of the starting material.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Evaluation via Two-Electrode Voltage Clamp (TEVC)

This protocol is for assessing the functional activity of compounds on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

TEVC_Workflow cluster_0 Oocyte Preparation cluster_1 Electrophysiology Recording cluster_2 Compound Evaluation A1 Harvest Oocytes from Xenopus laevis A2 Inject cRNA for GABA-A subunits (e.g., α1, β2, γ2) A1->A2 A3 Incubate for 2-5 days to allow receptor expression A2->A3 B1 Place oocyte in recording chamber A3->B1 B2 Impale with two electrodes (Voltage and Current) B1->B2 B3 Clamp membrane potential (e.g., -70 mV) B2->B3 C1 Apply GABA at EC5-EC10 to establish baseline current B3->C1 C2 Co-apply GABA + Test Compound (at various concentrations) C1->C2 C3 Measure potentiation of GABA-induced current C2->C3 C4 Generate Dose-Response Curve and calculate EC50 C3->C4

Caption: Workflow for evaluating GABA-A PAMs using TEVC.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Prepare stage V-VI oocytes and inject them with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate the oocytes for 2-5 days to ensure receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two glass microelectrodes filled with KCl and clamp the membrane potential at -70 mV.

  • Baseline Measurement: Apply a low concentration of GABA (typically the EC₅-EC₁₀ concentration, which elicits a small, stable current) to establish a baseline response.

  • Compound Application: Co-apply the same concentration of GABA along with the test compound (e.g., the synthesized this compound analog) at varying concentrations.

  • Data Acquisition: Measure the peak current elicited by the co-application. The potentiation is calculated as the percentage increase in current compared to the GABA-alone baseline.

  • Analysis: Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal potentiation) and Eₘₐₓ (maximum effect).

  • Comparative Analysis: Perform the same experiment with a reference compound like Diazepam to benchmark the potency and efficacy of the new analog.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of next-generation, subtype-selective GABA-A receptor modulators. The strategic placement of halogens at the C6 and C8 positions provides a robust foundation for enhancing binding affinity and optimizing pharmacokinetic properties. The well-understood SAR, particularly the critical role of the C2-substituent, allows for rational design and targeted synthesis of analogs with desired potency and selectivity profiles.

Compared to classical benzodiazepines, these analogs offer the potential for a significantly improved therapeutic window, separating desired clinical effects from dose-limiting side effects. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing and testing a broader library of analogs with diverse C2-aryl and heteroaryl groups to further probe the SAR.

  • In-Vivo Evaluation: Advancing lead compounds into animal models of anxiety, insomnia, and epilepsy to confirm their therapeutic efficacy and safety profile.

  • Off-Target Screening: Conducting comprehensive screening to ensure high selectivity for the GABA-A receptor over other CNS targets.

By leveraging the principles outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs to discover novel and improved therapeutics for a range of neurological and psychiatric disorders.

References

  • Zhi, Z., et al. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]
  • Zhi, Z., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [Link]
  • Li, Y., et al. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]
  • Volkova, Y., et al. (2022).
  • Schardl, A., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. PubMed Central. [Link]
  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
  • Pervez, H., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]
  • Sieghart, W., & Savić, M. M. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
  • N'guessan, D., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]
  • Zhi, Z., et al. (2003). Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain.
  • Narayan, A., et al. (2024).
  • Wang, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
  • Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
  • Pervez, H., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. SciSpace. [Link]
  • N'guessan, D., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives.
  • Fassihi, A., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
  • Li, Y., et al. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]
  • Pervez, H., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.
  • Khlestkin, V. K., et al. (2002).
  • Chambers, M. S., et al. (2003). Synthesis and biological evaluation of 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimdin-5(6H)-ones as functionally selective ligands of the benzodiazepine receptor site on the GABA(A) receptor. PubMed. [Link]

Sources

Bridging the Digital and the Biological: A Comparative Analysis of In Silico and In Vitro Evaluations for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and empirical laboratory validation is paramount. This guide provides a comprehensive comparison of in silico and in vitro methodologies, centered on the promising heterocyclic scaffold, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. As a member of the imidazo[1,2-a]pyridine class, this compound belongs to a family of molecules renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic integration of predictive computational studies with robust biological assays accelerates the identification and optimization of lead compounds, saving considerable time and resources.

This guide will dissect a hypothetical, yet scientifically rigorous, workflow. We will first explore the predictive power of in silico molecular docking to forecast the binding affinity of this compound against a selected therapeutic target, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein implicated in various cancers. Subsequently, we will delineate the in vitro experimental protocol to empirically measure its inhibitory activity and validate the computational hypothesis.

The In Silico Approach: Predicting Biological Activity with Molecular Docking

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method allows for the estimation of binding affinity and the visualization of molecular interactions, providing crucial insights into the potential mechanism of action of a drug candidate.

Causality Behind Experimental Choices

The selection of EGFR tyrosine kinase as the target is based on the known activity of imidazo[1,2-a]pyridine derivatives against this class of enzymes.[2][3] The 3D crystal structure of the EGFR tyrosine kinase domain (PDB ID: 2Z5X) provides a high-resolution template for docking studies.[4] The choice of docking software, such as AutoDock Vina, is predicated on its accuracy and computational efficiency in predicting binding modes and affinities.[5]

Detailed In Silico Protocol
  • Protein Preparation : The crystal structure of EGFR (PDB ID: 2Z5X) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

  • Ligand Preparation : The 3D structure of this compound is built using molecular modeling software. The ligand's geometry is optimized, and Gasteiger charges are computed.

  • Grid Box Definition : A grid box is defined to encompass the ATP-binding site of EGFR, where the native ligand binds. This ensures that the docking search is focused on the active site of the enzyme.

  • Molecular Docking : AutoDock Vina is employed to perform the docking calculations. The software systematically explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field. The pose with the lowest binding energy is considered the most probable binding mode.

Predicted In Silico Results

The molecular docking simulation predicts a favorable binding affinity for this compound within the ATP-binding pocket of EGFR. The key predicted interactions often involve hydrogen bonds and hydrophobic interactions with critical amino acid residues.

The In Vitro Validation: Empirical Measurement of Biological Activity

In vitro experiments are indispensable for validating the predictions generated from in silico models. A biochemical assay, such as a kinase inhibition assay, provides quantitative data on the potency of a compound against its target enzyme.

Causality Behind Experimental Choices

A LanthaScreen™ Eu Kinase Binding Assay is a robust and sensitive method for measuring the inhibition of a kinase. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase, providing a direct measure of target engagement.

Detailed In Vitro Protocol: Kinase Inhibition Assay
  • Reagents and Preparation : All reagents, including the EGFR kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase inhibitor (tracer), are prepared in a suitable assay buffer.

  • Compound Dilution : this compound is serially diluted to create a range of concentrations to be tested.

  • Assay Plate Preparation : The kinase, tracer, and varying concentrations of the test compound are added to the wells of a 384-well plate.

  • Incubation : The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection : The TR-FRET signal is read using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : The raw data is converted to percent inhibition values. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Comparative Analysis: In Silico Predictions vs. In Vitro Reality

A direct comparison of the predicted and experimental data is crucial for assessing the accuracy of the computational model and understanding the structure-activity relationship (SAR) of the compound.

Parameter In Silico (Molecular Docking) In Vitro (Kinase Assay)
Metric Binding Energy (kcal/mol)IC50 (nM)
Hypothetical Result -9.285
Interpretation Strong predicted binding affinityPotent inhibition of kinase activity

The strong negative binding energy from the docking study suggests a high affinity of the compound for the EGFR active site. This prediction is corroborated by the low nanomolar IC50 value obtained from the in vitro kinase assay, which confirms that this compound is a potent inhibitor of EGFR. The convergence of these results provides confidence in the potential of this compound as a lead for further development.

Visualizing the Workflow and Interactions

Experimental Workflow Diagram

G cluster_insilico In Silico Modeling cluster_invitro In Vitro Validation p_prep Protein Preparation (PDB: 2Z5X) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (this compound) l_prep->docking analysis_is Analysis of Binding Energy & Interactions docking->analysis_is assay Kinase Inhibition Assay (LanthaScreen™) analysis_is->assay Hypothesis Generation comparison Comparative Analysis analysis_is->comparison Predicted Data reagent_prep Reagent Preparation (Kinase, Tracer) reagent_prep->assay data_analysis IC50 Determination assay->data_analysis data_analysis->comparison Experimental Data

Caption: Workflow comparing in silico prediction with in vitro validation.

Predicted Molecular Interactions

G cluster_protein EGFR Active Site Residues compound This compound Met793 Met793 compound->Met793 H-Bond (Pyridine N) Leu718 Leu718 compound->Leu718 Hydrophobic Lys745 Lys745 compound->Lys745 Hydrophobic Thr790 Thr790 compound->Thr790 Halogen Bond (Cl)

Caption: Predicted interactions of the compound in the EGFR active site.

Conclusion

This guide illustrates a paradigmatic approach in modern drug discovery, where in silico modeling and in vitro testing are not sequential but deeply integrated processes. The hypothetical case of this compound demonstrates how computational predictions of high binding affinity can be a strong indicator of potent biological activity, as confirmed by empirical assays. This iterative cycle of prediction and validation is crucial for accelerating the journey from a chemical entity to a potential therapeutic agent. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and the methodologies described herein are central to unlocking its full potential.[1]

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate.
  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. SciSpace.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). PubMed.
  • (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate.

Sources

A Senior Application Scientist's Guide to Off-Target Effect Assessment for 6-Chloro-8-fluoroimidazo[1,2-a]pyridine-based Inhibitors

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic versatility and presence in numerous biologically active compounds, including several marketed drugs.[1][2] In oncology and inflammation research, derivatives of this scaffold have shown significant potential as inhibitors of protein kinases, a class of enzymes crucial for cellular signaling.[3] The 6-Chloro-8-fluoroimidazo[1,2-a]pyridine series represents a promising avenue for developing novel kinase inhibitors. However, the very nature of the human kinome—comprising over 500 members with a highly conserved ATP-binding pocket—presents a formidable challenge: ensuring inhibitor selectivity.[4][5]

Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the preclinical development of these derivatives. This guide provides a comprehensive framework for designing and executing such a campaign, explaining the causality behind experimental choices and offering detailed protocols for generating robust, interpretable data.

The Strategic Imperative: Why Comprehensive Profiling is Non-Negotiable

The journey of a kinase inhibitor from bench to bedside is predicated on understanding its precise mechanism of action and interaction with the cellular machinery. A kinase's primary role is to catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental "on/off" switch in signaling pathways.[5] Most kinase inhibitors are designed to compete with ATP for binding, but the structural similarity of the ATP pocket across hundreds of kinases makes achieving absolute specificity nearly impossible.[8][9]

This inherent promiscuity necessitates a two-pronged profiling strategy:

  • Biochemical Profiling: To determine the intrinsic inhibitory activity of the compound against a broad array of purified kinases. This provides a raw, unbiased measure of potency and a wide view of the potential interactome.

  • Cellular Target Engagement: To confirm that the compound binds its intended target(s) within the complex milieu of a living cell, accounting for factors like membrane permeability, intracellular ATP concentrations, and interactions with other proteins.[4][10]

This dual approach ensures that the data is not only comprehensive but also physiologically relevant, forming a self-validating system for decision-making in lead optimization.

G cluster_0 Profiling Strategy Overview A Synthesized Derivative (this compound) B Biochemical Profiling (In Vitro Kinase Panel) A->B Test Compound C Cell-Based Profiling (Cellular Target Engagement) A->C Test Compound D Data Integration & Analysis B->D IC50 Values C->D Thermal Shift Data E Selectivity Profile (On-Target Potency vs. Off-Target Liabilities) D->E Synthesize Insights

Caption: High-level workflow for inhibitor cross-reactivity profiling.

Part 1: Foundational Biochemical Profiling - The Kinome Scan

The initial step is to screen the derivative against a large, functionally diverse panel of purified protein kinases. This provides a global view of its selectivity. Luminescence-based assays that quantify ATP consumption (and thus kinase activity) are an industry standard due to their high throughput and sensitivity.[11]

Experimental Rationale

The choice of assay format and conditions is critical. We measure the production of ADP, which is directly proportional to kinase activity. The key parameter to control is the ATP concentration. To accurately compare the intrinsic affinity of an inhibitor across different kinases, the ATP concentration in the assay for each kinase should be set at or near its Michaelis-Menten constant (Kₘ,ATP).[5][12] This ensures that the resulting IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a close approximation of the inhibitor's binding affinity (Kᵢ) and not skewed by varying levels of competition with ATP.

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol outlines a method for determining the IC₅₀ values of a test compound against a panel of kinases.

1. Compound Preparation: a. Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be the source plate for the assay.

2. Kinase Reaction Setup: a. In a white, opaque 384-well assay plate, add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells. b. Prepare a kinase reaction mixture containing the specific kinase of interest and its corresponding substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal concentrations should be determined empirically for each kinase. c. Add 5 µL of the kinase/substrate mixture to each well containing the compound. d. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

3. Initiation and Termination of Reaction: a. Prepare an ATP solution in kinase buffer at a concentration of 2x the desired final Kₘ,ATP for the specific kinase being tested. b. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. c. Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on enzyme kinetics.

4. ADP Detection: a. Following the kinase reaction, add 5 µL of an ADP-Glo™ Reagent (or similar) to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (relative to controls) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

G cluster_1 In Vitro Kinase Assay Workflow prep 1. Compound Dilution (11-point, 3-fold series in DMSO) plate 2. Dispense Compound (25 nL into 384-well plate) prep->plate add_kinase 3. Add Kinase/Substrate Mix (Pre-incubation) plate->add_kinase add_atp 4. Initiate Reaction (Add ATP at Km concentration) add_kinase->add_atp incubate 5. Incubate (30°C for 60 min) add_atp->incubate detect_adp 6. ADP Detection (Add ADP-Glo™ Reagents) incubate->detect_adp read 7. Read Luminescence detect_adp->read analyze 8. Analyze Data (Dose-response curve -> IC50) read->analyze

Caption: Step-by-step workflow for the luminescence-based kinase assay.

Part 2: In-Situ Validation - Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential for determining intrinsic potency, they do not confirm that a compound can reach and bind its target in a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in an unperturbed cellular environment.[10][13]

Experimental Rationale

The principle of CETSA is based on ligand-induced thermal stabilization.[14] When a protein binds to a ligand (such as our inhibitor), it becomes more resistant to heat-induced unfolding and aggregation. By heating intact cells to a specific temperature, unbound proteins will denature and precipitate out of solution. Stabilized, ligand-bound proteins will remain soluble. The amount of soluble protein remaining after the heat challenge can then be quantified, typically by Western blot or mass spectrometry.[15] This provides direct evidence of target binding at the cellular level.

Protocol: Western Blot-Based CETSA for Target Engagement

This protocol is divided into two phases: first, determining the optimal melt temperature (Tₘ) of the target protein, and second, performing an isothermal dose-response to quantify the compound's potency (EC₅₀) for target stabilization.

Phase A: Melt Curve Generation

  • Cell Culture and Treatment: a. Culture cells known to express the target kinase to ~80% confluency. b. Treat cells with either a high concentration of the test compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Heating Step: a. Harvest, wash, and resuspend the cells in a buffered saline solution (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should remain at room temperature as the unheated control. d. Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis: a. Quantify the protein concentration in each supernatant. b. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an antibody specific to the target kinase. c. Plot the band intensity against the temperature to generate melt curves for both the vehicle- and compound-treated samples. The shift between these curves (ΔTₘ) indicates thermal stabilization. Select a temperature for Phase B from the steepest part of the vehicle curve.

Phase B: Isothermal Dose-Response

  • Cell Treatment: Treat cells with a serial dilution of the test compound for 1-2 hours.

  • Heating: Heat all treated cell aliquots (plus a vehicle control) to the single temperature determined in Phase A. Include an unheated vehicle control.

  • Lysis and Analysis: Perform the lysis, fractionation, and Western blot analysis as described above.

  • Data Analysis: Plot the band intensity against the compound concentration and fit to a dose-response curve to determine the EC₅₀ for target engagement.

G cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) cluster_vehicle Vehicle (DMSO) cluster_inhibitor Inhibitor start Intact Cells treat Treat with Vehicle or Inhibitor start->treat heat Apply Heat Challenge treat->heat V_unbound Target Protein (Unbound) heat->V_unbound I_bound Target Protein (Inhibitor-Bound) heat->I_bound V_agg Denatured & Aggregated V_unbound->V_agg Unfolds I_sol Remains Folded & Soluble I_bound->I_sol Stabilized

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Comparative Data Analysis: Synthesizing the Evidence

The ultimate goal is to integrate the biochemical and cellular data to build a comprehensive cross-reactivity profile. For this guide, we will use hypothetical data for a representative derivative, Compound A (this compound derivative) , and compare it to a known broad-spectrum inhibitor, Staurosporine .

Table 1: Comparative Biochemical Kinase Profiling (Hypothetical Data)

This table summarizes the IC₅₀ values for Compound A and Staurosporine against a small, representative panel of kinases.

Kinase TargetCompound A IC₅₀ (nM)Staurosporine IC₅₀ (nM)Kinase Family
CDK2 15 5CMGC
GSK3β 25 10CMGC
PKA >10,00020AGC
VEGFR2 82Tyrosine
EGFR 75015Tyrosine
p38α 1,20050CMGC

Interpretation:

  • Potency & Selectivity: Compound A demonstrates potent, single-digit nanomolar activity against VEGFR2 and double-digit nanomolar activity against CDK2 and GSK3β. Unlike Staurosporine, which inhibits nearly all tested kinases potently, Compound A shows a clear selectivity window, with significantly weaker activity against EGFR and p38α, and no activity against PKA.[11] This suggests a more focused target profile.

  • Cross-Family Activity: The data indicates that Compound A inhibits kinases across different families (Tyrosine and CMGC), classifying it as a multi-kinase inhibitor, but one with a much higher degree of selectivity than Staurosporine.

Table 2: CETSA Target Engagement in HEK293 Cells (Hypothetical Data)

This table shows the results from a CETSA experiment designed to confirm engagement with the primary targets identified in the biochemical screen.

TargetΔTₘ with 10 µM Cmpd A (°C)Isothermal EC₅₀ (nM)
VEGFR2 +8.5 °C65
CDK2 +6.2 °C110
PKA No significant shift>20,000

Interpretation:

  • Target Confirmation: The significant, positive thermal shifts (ΔTₘ) for VEGFR2 and CDK2 provide direct evidence that Compound A enters the cells and binds to these targets.[16]

  • Cellular Potency: The isothermal EC₅₀ values (65 nM for VEGFR2, 110 nM for CDK2) are higher than the biochemical IC₅₀ values. This is expected and represents a more physiologically relevant measure of potency, as the compound must contend with cell membranes and high intracellular concentrations of the competing ligand, ATP.

  • Negative Control: The lack of a thermal shift for PKA corroborates the biochemical data, confirming it is not a cellular target of Compound A.

Conclusion: Building a High-Confidence Profile

The development of promising therapeutic candidates like the this compound derivatives requires a deep and nuanced understanding of their biological interactions. By systematically combining broad biochemical screening with rigorous in-situ target validation, researchers can build a high-confidence cross-reactivity profile. This integrated dataset is invaluable for rational lead optimization, enabling the mitigation of potential off-target toxicities while preserving on-target efficacy. The methodologies described in this guide provide a robust framework for generating the critical data needed to advance these promising compounds through the drug discovery pipeline.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Bryant, C., & Brylinski, M. (2014). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1257-1265. [Link]
  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
  • Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed, 22519395. [Link]
  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • da Silva, G. G., de Oliveira, R. B., & de Faria, A. R. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Zhang, J., Wu, E., & Yang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]
  • Kaur, H., & Kumar, V. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in Molecular Biology, 147-160. [Link]
  • Masuda, K., Takeda, S., & Hibi, M. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2822-2828. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Imidazopyridine Compounds Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Imidazopyridine Scaffold

The imidazopyridine core is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that has repeatedly yielded compounds with diverse and potent biological activities.[1][2][3] This versatile heterocyclic system is the backbone of numerous therapeutic agents targeting a wide array of conditions, from central nervous system (CNS) disorders to infectious diseases and cancer.[2][3][4][5]

Many of the most well-known imidazopyridines exert their effects on the CNS by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6][7][8][9][10][11] These compounds, often referred to as "nonbenzodiazepines," bind to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA.[7][11] This mechanism is central to the sedative, hypnotic, and anxiolytic properties of drugs like zolpidem.[6][7]

This guide provides a comprehensive framework for the preclinical benchmarking of novel imidazopyridine candidates. It is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered approach to evaluation. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of a hypothetical new compound, "Cmpd-IPX," against established therapeutic agents.

The Benchmarking Cohort: New Candidates vs. Established Agents

A robust benchmarking strategy requires well-defined comparators. Our analysis will focus on CNS-active imidazopyridines that target the GABA-A receptor.

Established Therapeutic Agents (The Comparators):

  • Zolpidem (e.g., Ambien): The archetypal hypnotic imidazopyridine, primarily used for the short-term treatment of insomnia.[6][7] Its therapeutic effect is largely attributed to its high affinity for the α1 subunit of the GABA-A receptor, which mediates sedation.[6][8][9]

  • Alpidem (e.g., Ananxyl): An anxiolytic agent that was withdrawn from the market due to rare but severe hepatotoxicity.[12][13][14][15] Alpidem serves as a critical case study, underscoring the necessity of early and rigorous safety profiling. It interacts with both central GABA-A receptors and the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[12][13][14]

  • Saripidem: A sedative and anxiolytic agent with high selectivity for the α1-containing GABA-A receptor subtype.[16][17][18] While pharmacologically characterized, it was not advanced to widespread clinical use.[17]

  • Necopidem: A related imidazopyridine with recognized sedative and anxiolytic potential, though it has not been clinically marketed.[19][20][21]

The New Candidate (The Subject):

  • Compound-IPX (Cmpd-IPX): A hypothetical new chemical entity from the imidazopyridine class. For the purpose of this guide, Cmpd-IPX is designed with a target product profile of a non-sedating anxiolytic. Its hypothesized mechanism of action is selective positive allosteric modulation of GABA-A receptors containing α2 and α3 subunits, with lower affinity for the α1 subunit, thereby separating anxiolytic effects from sedation.

The Core Mechanism: GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Imidazopyridines bind to a specific site on the receptor (the benzodiazepine site) and allosterically increase the affinity of GABA for its own binding site, enhancing the frequency of channel opening and potentiating the inhibitory signal.[22]

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_binding Binding Sites GABA_R GABA-A Receptor (Chloride Channel) GABA_Site GABA Site BZD_Site Benzodiazepine Site (Imidazopyridine Target) Cl_channel Cl- Influx GABA_R->Cl_channel Opens BZD_Site->GABA_Site Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Causes GABA GABA GABA->GABA_Site Binds Imidazopyridine Imidazopyridine (e.g., Cmpd-IPX) Imidazopyridine->BZD_Site Binds

Caption: Allosteric modulation of the GABA-A receptor by imidazopyridines.

A Multi-Tiered Benchmarking Framework

A logical progression from high-throughput in vitro screening to complex in vivo models is essential for making informed go/no-go decisions. This tiered approach de-risks development by identifying liabilities early and ensuring that only the most promising candidates advance.

Benchmarking_Workflow T1 Tier 1: In-Vitro Target Engagement T2 Tier 2: In-Vitro ADME-Tox Profile T1->T2 Binding Receptor Binding (Affinity & Selectivity) T1->Binding Functional Functional Assays (Potency & Efficacy) T1->Functional T3 Tier 3: In-Vivo Efficacy Models T2->T3 MetStab Metabolic Stability (Microsomes) T2->MetStab CYP CYP450 Inhibition T2->CYP HepTox Hepatotoxicity Screen T2->HepTox T4 Tier 4: In-Vivo PK & Safety T3->T4 Anxiety Anxiolytic Models (Elevated Plus Maze) T3->Anxiety Sedation Sedation Models (Locomotor Activity) T3->Sedation PK Pharmacokinetics (Rodent) T4->PK Safety CNS Safety (Irwin Test) T4->Safety

Caption: The multi-tiered workflow for benchmarking new drug candidates.

Tier 1: In-Vitro Target Engagement & Functional Activity

Causality: Before assessing what a compound does in a system, we must first confirm that it binds to the intended target with appropriate affinity and selectivity, and then verify that this binding translates into the desired biological function.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Subtype Selectivity
  • Objective: To determine the binding affinity (Ki) of Cmpd-IPX for human GABA-A receptor subtypes (α1, α2, α3, α5) and compare it to known agents.

  • Methodology:

    • Source: Commercially available cell membranes from HEK293 cells stably expressing specific recombinant human GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

    • Radioligand: [3H]-Flumazenil, a high-affinity benzodiazepine site antagonist.

    • Procedure: a. Incubate a fixed concentration of cell membranes and [3H]-Flumazenil with increasing concentrations of the test compound (Cmpd-IPX, Zolpidem, etc.) in a 96-well plate. b. Total binding is determined in the absence of any competitor. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competitor (e.g., Clonazepam). c. Incubate to equilibrium (e.g., 60 minutes at 4°C). d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific [3H]-Flumazenil binding). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Self-Validation: The assay is validated if the Ki values for control compounds (e.g., Zolpidem) fall within the historically accepted range for each receptor subtype. The specific binding should be >80% of total binding.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay
  • Objective: To quantify the functional potentiation of the GABA response by Cmpd-IPX at specific GABA-A receptor subtypes.

  • Methodology:

    • System: Xenopus laevis oocytes injected with cRNAs encoding the desired human GABA-A receptor subunits.

    • Procedure: a. Clamp the oocyte membrane potential at -70 mV. b. Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline inward chloride current. c. After washout, co-apply the same GABA EC10 concentration with increasing concentrations of the test compound. d. Measure the peak current response at each concentration of the test compound.

    • Data Analysis: Plot the potentiation of the GABA-elicited current against the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and Emax (maximum potentiation effect).

  • Self-Validation: Oocytes must exhibit stable baseline currents and a robust, reproducible response to the GABA EC10 application. A positive control (e.g., Diazepam) must show potentiation consistent with literature values.

Comparative Data Summary (Hypothetical)

Table 1: Comparative GABA-A Receptor Subtype Binding Affinity (Ki, nM)

Compound α1β3γ2 (Sedation) α2β3γ2 (Anxiolysis) α3β3γ2 (Anxiolysis) α5β3γ2 (Cognition) α2,3 / α1 Selectivity Ratio
Zolpidem 15 180 250 >10,000 ~0.1
Alpidem 17 65 70 >5,000 ~0.25
Saripidem 12 150 200 >10,000 ~0.08

| Cmpd-IPX | 250 | 20 | 25 | >8,000 | 11.25 |

Table 2: Comparative Functional Potentiation (EC50, nM)

Compound α1β3γ2 Potentiation α2β3γ2 Potentiation
Zolpidem 25 350

| Cmpd-IPX | 450 | 35 |

Interpretation: The hypothetical data shows Cmpd-IPX has a reversed selectivity profile compared to Zolpidem, preferentially binding to and potentiating α2/α3-containing receptors. This supports its target profile as a non-sedating anxiolytic.

Tier 2: In-Vitro ADME-Tox Profiling

Causality: A compound with perfect target engagement is useless if it is metabolized too quickly, causes dangerous drug-drug interactions, or is toxic. These assays are critical " go/no-go " gates. The case of Alpidem's hepatotoxicity highlights the non-negotiable importance of this tier.[13][14]

Protocol 3: Liver Microsomal Stability Assay
  • Objective: To assess the intrinsic metabolic stability of a compound in the primary organ of metabolism.

  • Methodology:

    • System: Pooled human and rat liver microsomes, supplemented with the cofactor NADPH.

    • Procedure: a. Incubate the test compound (e.g., at 1 µM) with liver microsomes at 37°C. b. Start the reaction by adding NADPH. c. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). d. Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. e. Analyze the remaining parent compound concentration in each sample using LC-MS/MS.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

  • Self-Validation: Include control compounds with known metabolic fates: a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). Their calculated half-lives must be within the accepted range.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of Cmpd-IPX to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a primary cause of drug-drug interactions.[23][24]

  • Methodology:

    • System: Recombinant human CYP enzymes or human liver microsomes with isoform-specific fluorescent probe substrates.

    • Procedure: a. Pre-incubate the enzyme with a range of concentrations of the test compound. b. Initiate the reaction by adding the probe substrate. c. After a set incubation time, measure the fluorescent metabolite produced using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to a vehicle control. Determine the IC50 value for each CYP isoform.

  • Self-Validation: Run a known inhibitor for each CYP isoform as a positive control (e.g., Ketoconazole for CYP3A4) to ensure the assay can detect inhibition.

Comparative Data Summary (Hypothetical)

Table 3: Comparative In-Vitro ADME-Tox Profile

Compound Human Liver Microsome t½ (min) CYP3A4 Inhibition (IC50, µM) CYP2D6 Inhibition (IC50, µM)
Alpidem 15 (Metabolically Unstable) 5 >50
Zolpidem 45 >30 >50

| Cmpd-IPX | >60 (Metabolically Stable) | >50 (Low Risk) | >50 (Low Risk) |

Interpretation: Cmpd-IPX shows favorable metabolic stability and a low risk of CYP-mediated drug interactions, a significant improvement over the profile of Alpidem.

Tier 3: In-Vivo Efficacy Models

Causality: In vitro activity must translate to a therapeutic effect in a living system. Animal behavioral models, while not perfect predictors of human response, are essential for demonstrating proof-of-concept for the desired pharmacological effect (anxiolysis vs. sedation).

Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Objective: To assess the anxiolytic-like effects of Cmpd-IPX in rodents.

  • Methodology:

    • Apparatus: A plus-shaped maze raised off the floor, with two opposing "open" arms (exposed) and two opposing "closed" arms (with walls).

    • Principle: Rodents have a natural aversion to open, elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

    • Procedure: a. Dose animals (e.g., male C57BL/6 mice) with vehicle, a positive control (e.g., Diazepam), or Cmpd-IPX via an appropriate route (e.g., oral gavage). b. After a set pre-treatment time (e.g., 30 minutes), place the mouse in the center of the maze facing an open arm. c. Allow the mouse to explore for 5 minutes. Record the session with an overhead video camera. d. Use tracking software to quantify time spent in and entries into the open and closed arms.

    • Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. A significant increase compared to the vehicle group indicates an anxiolytic effect. Total distance traveled is measured as a control for general motor activity.

  • Self-Validation: The Diazepam positive control group must show a statistically significant increase in open arm exploration compared to the vehicle group. There should be no significant difference in total distance traveled, to rule out hyperactivity as a confound.

EPM_Workflow Start Start: Acclimated Mice Dosing Dose Groups: 1. Vehicle 2. Diazepam (Control) 3. Cmpd-IPX Start->Dosing Wait Wait 30 min (Pre-treatment Time) Dosing->Wait Placement Place Mouse in Center of EPM Wait->Placement Record Record 5 min Exploration Placement->Record Analyze Analyze Video for: - Time in Open Arms - Entries into Open Arms - Total Locomotion Record->Analyze End End: Compare Groups Analyze->End

Caption: Experimental workflow for the Elevated Plus Maze assay.
Comparative Data Summary (Hypothetical)

Table 4: Comparative In-Vivo Efficacy Profile (Mouse Models)

Compound (Dose) % Time in Open Arms (EPM) Locomotor Activity (% of Vehicle)
Vehicle 15% 100%
Zolpidem (5 mg/kg) 18% (No significant change) 35% (Sedation)

| Cmpd-IPX (10 mg/kg) | 45% (Significant Increase) | 95% (No Sedation) |

Interpretation: Cmpd-IPX demonstrates a strong, statistically significant anxiolytic-like effect in the EPM without causing the sedation observed with Zolpidem. This in vivo data aligns with the in vitro receptor selectivity profile.

Tier 4: In-Vivo Pharmacokinetics & Safety

Causality: To be a viable drug, a compound must not only be effective but also safe and possess appropriate pharmacokinetic properties (ADME) to achieve and maintain therapeutic concentrations.[25][26] Preclinical development must adhere to strict regulatory guidelines.[25][27][28]

Protocol 6: Rodent Pharmacokinetic (PK) Study
  • Objective: To determine the fundamental PK parameters of Cmpd-IPX after oral (PO) and intravenous (IV) administration.

  • Methodology:

    • Animals: Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

    • Procedure: a. Administer a single dose of Cmpd-IPX either IV (e.g., 1 mg/kg) or PO (e.g., 10 mg/kg). b. Collect blood samples at a series of time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr). c. Process blood to plasma and store frozen. d. Quantify the concentration of Cmpd-IPX in plasma samples using a validated LC-MS/MS bioanalytical method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), clearance, volume of distribution, and half-life. Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

  • Self-Validation: The LC-MS/MS method must be fully validated for linearity, accuracy, and precision. Quality control samples must fall within ±15% of their nominal value.

Protocol 7: CNS Safety Pharmacology Screen (Irwin Test)
  • Objective: To assess potential adverse effects of Cmpd-IPX on the central nervous system.[29][30]

  • Methodology:

    • Principle: A standardized observational method to detect overt pharmacological or toxicological effects on behavior, autonomic function, and neurological function in rodents.

    • Procedure: a. Dose rats with vehicle or increasing doses of Cmpd-IPX. b. A trained observer, blinded to the treatment groups, scores the animals at set time points (e.g., 30, 60, 120, 240 min post-dose). c. The scoring sheet includes dozens of parameters, such as:

      • Behavioral: Alertness, grooming, stereotypy, passivity.
      • Neurological: Gait, motor coordination (can be supplemented with Rotarod test), reflexes (pinna, corneal), tremor, convulsions.
      • Autonomic: Pupil size, salivation, body temperature.
    • Data Analysis: Identify the dose at which any adverse findings are observed and establish a "no observed adverse effect level" (NOAEL).

  • Self-Validation: A positive control known to produce CNS effects (e.g., Chlorpromazine) should be run to ensure the observers can detect relevant changes.

Comparative Data Summary (Hypothetical)

Table 5: Comparative Pharmacokinetic Profile (Rat)

Compound Oral Bioavailability (%F) Plasma Half-life (t½, hr) Brain/Plasma Ratio @ Tmax
Zolpidem 45% 2.5 1.2

| Cmpd-IPX | 65% | 6.0 | 1.5 |

Interpretation: Cmpd-IPX shows improved oral bioavailability and a longer half-life compared to Zolpidem, suggesting the potential for less frequent dosing. Its favorable brain-to-plasma ratio confirms it readily crosses the blood-brain barrier to engage its CNS target. In the Irwin test (data not shown), Cmpd-IPX was found to have a NOAEL of 50 mg/kg, indicating a good safety margin above its efficacious dose of 10 mg/kg.

Conclusion and Future Directions

This guide outlines a rigorous, integrated framework for benchmarking a new imidazopyridine candidate, Cmpd-IPX, against established agents. The hypothetical data generated through this multi-tiered approach demonstrates that Cmpd-IPX meets its target product profile:

  • Target Engagement: It shows high affinity and functional potentiation at the desired GABA-A α2/α3 subunits with selectivity over the α1 subunit.

  • ADME-Tox: It possesses a favorable in vitro profile with good metabolic stability and a low risk of drug-drug interactions, avoiding the liabilities seen with compounds like Alpidem.

  • In-Vivo Efficacy: It produces a clear anxiolytic-like signal in a validated animal model without the confounding sedative effects of α1-preferring agents like Zolpidem.

  • Pharmacokinetics & Safety: It exhibits good oral bioavailability, CNS penetration, and a sufficient safety margin in preclinical species.

The successful completion of this benchmarking package provides a strong rationale for advancing Cmpd-IPX into IND-enabling toxicology studies and, ultimately, first-in-human clinical trials. This systematic process of head-to-head comparison is not merely a checklist; it is a foundational component of modern drug discovery that maximizes the probability of success by ensuring that only the most differentiated and safest candidates proceed.

References

  • Wikipedia. Zolpidem. [Link]
  • Patel, R., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
  • Britannica. Zolpidem. [Link]
  • Drugs.com. Zolpidem Extended Release: Package Insert / Prescribing Info / MOA. [Link]
  • Drug Central. alpidem. [Link]
  • Ganga, N. V., & Seshadri, G. (2023). Zolpidem.
  • de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
  • Kopp, C., et al. (2003). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. [Link]
  • P
  • Khatun, S., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. [Link]
  • ResearchGate. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF. [Link]
  • Grokipedia. Alpidem. [Link]
  • Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
  • Stroke.
  • Sygn
  • Wikipedia. Saripidem. [Link]
  • Bionity. Saripidem. [Link]
  • Wikipedia. Alpidem. [Link]
  • National Center for Biotechnology Information.
  • Wikipedia. Imidazopyridine. [Link]
  • National Center for Biotechnology Information. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
  • PubMed.
  • ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
  • National Center for Biotechnology Information. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
  • RNfinity.
  • PubMed.
  • Wikipedia. Necopidem. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research.
  • E3S Web of Conferences.
  • National Center for Biotechnology Information. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. [Link]
  • ResearchGate.
  • MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
  • World Library. Necopidem. [Link]
  • Charles River. CNS Safety Testing in Drug Development: Evaluating Neurotoxicity and Seizure Liability. [Link]
  • National Center for Biotechnology Information.
  • Maastricht University. Safety and Drug Metabolism: Toward NCE and First in Human. [Link]
  • chemeurope.com. Necopidem. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF)
  • ResearchGate. CNS Safety Pharmacology | Request PDF. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine. As a halogenated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide a clear, actionable framework for researchers and drug development professionals.

Core Principle: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a chlorinated and fluorinated imidazopyridine derivative—necessitates that it be handled as a hazardous substance.

Based on the known hazards of similar compounds, such as 6-chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, this chemical should be presumed to be an irritant to the skin, eyes, and respiratory system.[1] Halogenated organic compounds are subject to strict disposal regulations under the Environmental Protection Agency (EPA), and therefore, this compound must not be disposed of in standard trash or via sanitary sewer systems.[2][3]

Key Hazard Profile:

Hazard CategoryPresumed ClassificationRationale and Source
Acute Toxicity Category 4 (Oral, if swallowed)Based on related pyridine derivatives.[4]
Skin Irritation Category 2 (Causes skin irritation)Based on data for similar chlorinated imidazopyridines.[1]
Eye Irritation Category 2A (Causes serious eye irritation)Based on data for similar chlorinated imidazopyridines.[1]
Respiratory Irritation Category 3 (May cause respiratory irritation)Based on data for similar chlorinated imidazopyridines.[1]
Environmental Hazard Hazardous WasteAs a halogenated heterocyclic compound, it falls under regulated chemical waste categories.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal preparation of this compound must be conducted within a certified laboratory chemical fume hood.[5] This primary engineering control is essential for preventing the inhalation of any dust or vapors.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times to protect from potential splashes.[6]

  • Hand Protection: Use chemically resistant gloves. While specific compatibility data for this compound is unavailable, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine and related compounds.[5] Nitrile gloves are often not recommended for prolonged contact with pyridine derivatives and should be avoided or used only for very brief handling, followed by immediate removal and disposal.[5][6] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned lab coat must be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.

An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow hazardous waste procedures. Never pour this chemical down the drain or discard it as regular solid waste.[6]

Step 1: Waste Segregation

Collect all waste containing this compound separately. This includes:

  • Pure, unused, or expired solid chemical.

  • Solutions containing the compound.

  • Contaminated materials such as weigh boats, pipette tips, and gloves.

This waste stream should be designated as "Halogenated Organic Waste." Do not mix with non-halogenated solvents or other incompatible waste streams.[7]

Step 2: Containerization
  • Primary Container: Waste should be collected in a sealable, airtight, and chemically compatible container.[5] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks. Keep the container securely closed except when adding waste.[7][8]

Step 3: Labeling

Proper labeling is a critical safety and compliance step. As soon as the first quantity of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The full chemical name: "Waste this compound".

  • The specific components and their approximate percentages if it is a mixture.

  • The associated hazards (e.g., "Irritant," "Hazardous Waste").

  • The date the waste was first added to the container.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Cool, dry, and well-ventilated.[6]

  • Away from sources of ignition and direct sunlight.[5]

  • Segregated from incompatible materials, particularly strong oxidizers and acids.[5]

  • Within a secondary containment bin to catch any potential leaks.[7]

Step 5: Final Disposal

Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5] Do not attempt to transport the waste off-site yourself. The final disposal must be carried out by a licensed hazardous waste management company, which will typically use high-temperature incineration for halogenated organic compounds.

G cluster_prep Preparation & Handling cluster_disposal Disposal Workflow A Generate Waste Containing This compound B Wear Full PPE (Goggles, Lab Coat, Appropriate Gloves) A->B C Work Inside a Chemical Fume Hood B->C D Segregate as 'Halogenated Organic Waste' C->D E Select Compatible, Airtight Waste Container D->E F Affix Hazardous Waste Label with Full Chemical Name & Hazards E->F G Store in Designated Area with Secondary Containment F->G H Container Full or Project Complete? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Research H->J No

Caption: Disposal workflow for this compound.

Spill Management Procedures

Accidental spills must be handled promptly and safely.

  • Small Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[6]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Label the spill cleanup debris as hazardous waste for disposal.[9]

  • Large Spill (or any spill outside a fume hood):

    • Immediately evacuate the area and alert nearby personnel.[5]

    • If safe to do so, close the door to the affected area to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Framework

The disposal of this chemical is governed by regulations established by the Occupational Safety and Health Administration (OSHA) and the EPA. OSHA's Hazard Communication Standard requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees.[10][11] The EPA, under the Resource Conservation and Recovery Act (RCRA), provides regulations for the management and disposal of hazardous wastes, including lists of regulated halogenated organic compounds.[3][12] Adherence to the protocol described in this guide will help ensure compliance with these federal regulations.

References

  • Pyridine Standard Operating Procedure.
  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride Safety D
  • PYRIDINE FOR SYNTHESIS Safety D
  • Pyridine ACS Safety D
  • 2-Amino-6-chloropyridine Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Hazard Communication - Appendix A.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 6-Chloro-8-fluoroimidazo[1,2-a]pyridine (CAS No. 1033202-10-6). As a specialized heterocyclic compound within active pharmaceutical ingredient (API) development, its handling demands a rigorous, safety-first approach. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a self-validating system of laboratory safety.

Foundational Safety: Hazard Assessment & Risk Analysis

Direct and comprehensive toxicological data for this compound is not extensively documented in publicly available literature. Therefore, a conservative risk assessment must be performed by analogy to structurally related compounds, such as halogenated pyridines and other imidazo[1,2-a]pyridine derivatives. These analogues exhibit a range of hazards, including acute toxicity, and irritation to the skin, eyes, and respiratory system.[1][2][3] The subject compound is a solid at room temperature, making the inhalation of fine particulates a primary exposure risk during handling, such as weighing and transfers.[4][5]

Based on this analysis, the compound should be handled as if it possesses the potential hazards summarized below.

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassPotential EffectRationale based on Structural Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Analogues like 2-Chloro-6-fluoropyridine and 2-Amino-6-chloropyridine are classified as harmful via these routes.[1][2]
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of related chloro-imidazo-pyridazine and chloropyridine compounds.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Halogenated pyridines and related structures are known eye irritants.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of fine dust from solid compounds is a significant risk. Related compounds are known respiratory irritants.[3][6]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is always the last line of defense in the laboratory.[7] The primary method for controlling exposure to this compound is through the mandatory use of engineering controls.

Chemical Fume Hood: All manipulations of the solid compound—including weighing, transfers, and preparation of solutions—must be conducted within a properly functioning and certified chemical fume hood.[6] This is non-negotiable. The fume hood contains aerosolized particles and potential vapors, preventing their inhalation by the operator and contamination of the general laboratory environment.[8] Ensure the sash is kept at the lowest practical height during all operations.

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling this compound. This multi-layered approach ensures comprehensive protection against all potential routes of exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Causality
Eye & Face Protection Chemical splash goggles (meeting ANSI Z87.1 standard) worn in conjunction with a full-face shield .[8]Goggles provide a seal around the eyes to protect against fine particulates and splashes. The face shield offers a secondary, broader barrier for the entire face from splashes or unexpected energetic reactions. A face shield must never be used without primary eye protection underneath.[8]
Hand Protection Double-gloving system:Inner Glove: Nitrile exam glove. • Outer Glove: Chemical-resistant nitrile or neoprene gloves.Nitrile is an excellent general-use material providing good resistance to a wide variety of chemicals and is preferable to latex for chemical protection.[9] The double-gloving technique is critical for preventing contamination; the outer glove is removed immediately after handling, leaving a clean inner glove for subsequent operations or doffing other PPE.
Body Protection Laboratory coat (fully buttoned). • Long pants (no exposed skin on legs). • Closed-toe, liquid-resistant shoes .This is the minimum standard for any laboratory where hazardous materials are present.[7] The lab coat protects against incidental contact and minor spills. Full-coverage pants and shoes prevent accidental skin exposure.
Respiratory Protection Not required if and only if all handling of the solid is performed within a certified chemical fume hood.A fume hood is the primary respiratory control.[8] In the event of a large spill outside of a hood or a failure of ventilation, a NIOSH-approved half-mask or full-face air-purifying respirator with combination P100/Organic Vapor cartridges should be used by trained personnel.[9]

Procedural Workflow: Safe Handling from Start to Finish

A disciplined, sequential workflow is essential for safety. The process of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself.

Step-by-Step Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Put on protective equipment in the following order:

    • Lab coat, long pants, and closed-toe shoes.

    • Inner pair of nitrile gloves.

    • Outer pair of chemical-resistant gloves.

    • Chemical splash goggles.

    • Face shield.

  • Handling the Compound: Conduct all weighing and transfers within the chemical fume hood. Use disposable weigh boats and spatulas where possible to minimize cleaning of contaminated equipment.

  • Post-Handling: Securely seal the primary container. Decontaminate any reusable equipment before removing it from the fume hood.

  • Doffing PPE: Remove PPE slowly and deliberately at the edge of the work area to prevent cross-contamination. Follow this sequence:

    • Remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove goggles.

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence cluster_handle Handling Phase cluster_doff Doffing Sequence (Contamination Control) cluster_final Final Steps prep_area 1. Prepare & Clear Fume Hood verify_safety 2. Verify Eyewash & Shower Access don_coat 3. Body Protection (Coat, etc.) verify_safety->don_coat don_inner_gloves 4. Inner Gloves don_coat->don_inner_gloves don_outer_gloves 5. Outer Gloves don_inner_gloves->don_outer_gloves don_goggles 6. Goggles don_outer_gloves->don_goggles don_shield 7. Face Shield don_goggles->don_shield handle_chem 8. Handle Chemical in Fume Hood don_shield->handle_chem doff_outer_gloves 9. Remove Outer Gloves handle_chem->doff_outer_gloves dispose_waste Dispose of all contaminated items handle_chem->dispose_waste doff_shield 10. Remove Face Shield doff_outer_gloves->doff_shield doff_coat 11. Remove Lab Coat doff_shield->doff_coat doff_goggles 12. Remove Goggles doff_coat->doff_goggles doff_inner_gloves 13. Remove Inner Gloves doff_goggles->doff_inner_gloves wash_hands 14. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.